molecular formula C11H14N2O B15248313 3-Isopropyl-7-methoxy-1H-indazole

3-Isopropyl-7-methoxy-1H-indazole

Katalognummer: B15248313
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: QMOBHKSYQSYTRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Isopropyl-7-methoxy-1H-indazole is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its significant pharmacological potential . This specific derivative, featuring a 7-methoxy group and a 3-isopropyl substituent, is a valuable building block for the synthesis of novel bioactive molecules. Indazole-based compounds have demonstrated a broad spectrum of biological activities, with a major focus on oncology research. They are frequently explored as potent inhibitors of various protein kinases, which are key targets in cancer therapy . For instance, similar methoxy-substituted indazoles have been investigated as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in anti-angiogenesis strategies for cutting off tumor blood supply . Other prominent research applications for indazole cores include development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and multi-kinase inhibitors like the FDA-approved drug Pazopanib . The structural features of 3-Isopropyl-7-methoxy-1H-indazole make it a suitable precursor for constructing molecules that can interact with these and other enzymatic targets. Researchers utilize this compound to develop potential therapeutic agents for conditions such as renal cell carcinoma, soft tissue sarcoma, and other malignancies . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

7-methoxy-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C11H14N2O/c1-7(2)10-8-5-4-6-9(14-3)11(8)13-12-10/h4-7H,1-3H3,(H,12,13)

InChI-Schlüssel

QMOBHKSYQSYTRU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C2C=CC=C(C2=NN1)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Monograph: 3-Isopropyl-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Scaffold in Medicinal Chemistry

3-Isopropyl-7-methoxy-1H-indazole is a specialized heterocyclic scaffold belonging to the "privileged structure" class of indazoles. In modern drug discovery, this specific motif is highly valued as a hinge-binding fragment in the design of ATP-competitive kinase inhibitors (e.g., LRRK2, VEGFR, and ALK inhibitors).

The 3-isopropyl group provides critical hydrophobic bulk to occupy the ATP-binding pocket's gatekeeper region or solvent-front sub-pockets, while the 7-methoxy substituent modulates the electronic properties of the indazole nitrogen (pKa) and improves aqueous solubility compared to the unsubstituted parent. This guide details the physicochemical profile, validated synthetic routes, and structural activity relationships (SAR) necessary for utilizing this compound in lead optimization.

Physicochemical Profile

Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological assays and formulation.

Table 1: Calculated and Observed Properties

PropertyValue / DescriptionSignificance
Molecular Formula C₁₁H₁₄N₂OCore stoichiometry.
Molecular Weight 190.24 g/mol Fragment-like; ideal for Lead-Oriented Synthesis.
cLogP (Predicted) ~2.8 – 3.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors (HBD) 1 (N-H)Critical for Hinge Interaction (Asp-Phe-Gly motif).
H-Bond Acceptors (HBA) 2 (N, O)The N2 nitrogen and methoxy oxygen.
pKa (Indazole NH) ~13.8 (Predicted)Weakly acidic; remains neutral at physiological pH.
Topological PSA ~41 ŲExcellent range for CNS penetration (if required).
Solubility Low in water; Soluble in DMSO, MeOH7-OMe improves solubility vs. 7-H analogs.

Synthetic Architectures

To access 3-isopropyl-7-methoxy-1H-indazole, two primary strategies are employed: Constructive Cyclization (Method A) and Late-Stage Diversification (Method B).

Method A: The Hydrazine Cyclization Route (Scalable)

This method is preferred for multi-gram scale synthesis as it builds the indazole ring with the isopropyl group already in place, avoiding expensive transition metal catalysts.

Mechanism: Condensation of hydrazine with an o-halo-aryl ketone followed by intramolecular nucleophilic aromatic substitution (


).

Synthesis_Method_A Start 2-Fluoro-3-methoxy- benzaldehyde Inter1 Intermediate: 1-(2-Fluoro-3-methoxyphenyl)- 2-methylpropan-1-ol Start->Inter1 iPrMgBr (Grignard) THF, 0°C Inter2 Ketone Precursor: 1-(2-Fluoro-3-methoxyphenyl)- 2-methylpropan-1-one Inter1->Inter2 PCC or Dess-Martin Oxidation Product Target: 3-Isopropyl-7-methoxy- 1H-indazole Inter2->Product Hydrazine Hydrate 120°C, DMSO/EtOH

Figure 1: Constructive synthesis via Grignard addition and hydrazine cyclization.

Method B: C3-Functionalization (Divergent)

This route is ideal for medicinal chemistry campaigns where the 7-methoxyindazole core is constant, but the 3-position is being varied (e.g., ethyl, isopropyl, cyclopropyl).

  • Starting Material: 3-Iodo-7-methoxy-1H-indazole (CAS 351210-07-6).[1][2]

  • Reaction: Suzuki-Miyaura coupling or Kumada coupling.

  • Reagents: Isopropylboronic acid (or ester),

    
    , 
    
    
    
    .

Detailed Experimental Protocols

The following protocols are designed for reproducibility and high purity.

Protocol 1: Synthesis of 3-Isopropyl-7-methoxy-1H-indazole (Method A)

Step 1: Grignard Addition

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) under Argon.

  • Reagents: Charge with 2-fluoro-3-methoxybenzaldehyde (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Dropwise add Isopropylmagnesium bromide (12.0 mmol, 2.0 M in THF) over 20 minutes.

  • Workup: Stir for 2 hours. Quench with saturated

    
    . Extract with EtOAc (3x). Dry organic layer over 
    
    
    
    and concentrate.
  • Intermediate: Yields the secondary alcohol (crude) used directly in the next step.

Step 2: Oxidation

  • Reaction: Dissolve the crude alcohol in DCM (50 mL). Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Monitor: Stir at RT for 3 hours (TLC monitoring: Hexane/EtOAc 4:1).

  • Purification: Quench with

    
    /
    
    
    
    . Wash, dry, and concentrate. Purify via silica flash chromatography to obtain the ketone .

Step 3: Cyclization (The Critical Step)

  • Reactants: Dissolve the ketone (5.0 mmol) in Ethanol (15 mL).

  • Cyclization Agent: Add Hydrazine monohydrate (50.0 mmol, 10 equiv). Note: Excess hydrazine is required to drive the reaction.

  • Conditions: Heat to reflux (80-90°C) for 16 hours in a sealed pressure vial or reflux condenser.

  • Isolation: Cool to RT. Pour into ice water (100 mL). The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5) if necessary.

Structural Biology & SAR Logic

Why this specific substitution pattern? The 3-isopropyl-7-methoxy motif is not random; it addresses specific binding challenges in kinase domains.

SAR_Logic Core Indazole Core (Hinge Binder) N1 N1-H (H-Bond Donor) Core->N1 N2 N2 (H-Bond Acceptor) Core->N2 C3 3-Isopropyl Group Core->C3 C7 7-Methoxy Group Core->C7 Hinge Kinase Hinge Region (Glu/Met backbone) N1->Hinge Binds Backbone C=O N2->Hinge Binds Backbone N-H Gatekeeper Gatekeeper Pocket (Hydrophobic) C3->Gatekeeper Van der Waals Contact Solubility Solubility & Metabolic Stability C7->Solubility Prevents metabolic oxidation Modulates pKa

Figure 2: Pharmacophore mapping of the 3-isopropyl-7-methoxyindazole scaffold.

Key Mechanistic Insights:
  • The "Gatekeeper" Interaction: The 3-isopropyl group is sterically demanding. It is often designed to abut the "gatekeeper" residue in the ATP-binding pocket. If the gatekeeper is small (Threonine/Alanine), the isopropyl group fits snugly, creating selectivity against kinases with larger gatekeepers (Phenylalanine).

  • Electronic Modulation (7-OMe): The 7-methoxy group is electron-donating. This increases the electron density of the pyrazole ring, slightly raising the pKa of N1. This can strengthen the hydrogen bond with the kinase hinge region. Furthermore, blocking the 7-position prevents oxidative metabolism (hydroxylation) which is a common clearance pathway for indazoles.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[2]

  • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Insoluble in water.

References

  • Indazole Scaffold in Drug Discovery: Singampalli, A. et al.[3][4] "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[3][5][6][7] RSC Medicinal Chemistry, 2025.[3]

  • Synthesis of 3-Substituted Indazoles: BenchChem Technical Guide. "The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals."

  • 7-Methoxyindazole Properties: Sigma-Aldrich Product Data. "7-Methoxy-1H-indazole | CAS 133841-05-1."

  • General Indazole Synthesis (Organic Chemistry Portal): Recent Literature. "Synthesis of Indazoles."[3][4][5][6][7][8][9][10][11][12]

  • 3-Iodo-7-methoxy-1H-indazole (Intermediate): Alchem Pharmtech.[1] "CAS 351210-07-6 | 3-IODO-7-METHOXY-1H-INDAZOLE."[1][2]

Sources

Technical Guide: Scalable Synthesis of 3-Isopropyl-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Isopropyl-7-methoxy-1H-indazole Primary Application: Kinase inhibition (e.g., IDO1, p38 MAPK), GPCR modulation. Synthesis Philosophy: Convergent, scalable, and transition-metal-free.[1]

This technical guide details the robust synthesis of 3-isopropyl-7-methoxy-1H-indazole , a privileged bicyclic scaffold in medicinal chemistry. While various routes exist (e.g., diazonium cyclization or palladium-catalyzed cross-coupling), this protocol prioritizes the nucleophilic aromatic substitution (


) of 2-fluorophenyl ketones . This pathway offers superior atom economy, avoids expensive transition metal catalysts (Pd/Ru), and minimizes the risk of heavy metal contamination in final pharmaceutical ingredients (APIs).

The synthesis is broken down into three critical stages:

  • Nucleophilic Addition: Installation of the isopropyl framework via Grignard reaction.

  • Oxidation: Conversion of the secondary alcohol to the requisite ketone.

  • Heterocyclization: Hydrazine-mediated ring closure.

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the fluorine atom ortho to the carbonyl group. The electron-withdrawing nature of the carbonyl, combined with the inductive effect of the fluorine, activates the ring for attack by hydrazine.

Retrosynthesis Target 3-Isopropyl-7-methoxy-1H-indazole (Target) Precursor 1-(2-Fluoro-3-methoxyphenyl)- 2-methylpropan-1-one Target->Precursor Hydrazine Cyclization (S_NAr) SM1 2-Fluoro-3-methoxybenzaldehyde (CAS: 103438-88-6) Precursor->SM1 1. Grignard 2. Oxidation Reagent Isopropylmagnesium Chloride (Grignard) Precursor->Reagent

Figure 1: Retrosynthetic logic flow focusing on the 2-fluoro-3-methoxybenzaldehyde starting material.

Detailed Experimental Protocol

Stage 1: Grignard Addition

Objective: Synthesis of 1-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-ol.

The steric bulk of the ortho-fluorine and meta-methoxy groups requires careful temperature control during the addition of the isopropyl group to prevent over-alkylation or Wurtz-type coupling byproducts.

Reagents:

  • 2-Fluoro-3-methoxybenzaldehyde (1.0 eq)

  • Isopropylmagnesium chloride (2.0 M in THF, 1.2 eq)

  • Tetrahydrofuran (anhydrous)

Protocol:

  • Charge a flame-dried 3-neck round-bottom flask with 2-Fluoro-3-methoxybenzaldehyde under

    
     atmosphere. Dissolve in anhydrous THF (0.5 M concentration).
    
  • Cool the solution to -20°C . Note: Lower temperatures prevent competitive attack on the fluorine moiety.

  • Add

    
    -PrMgCl dropwise over 30 minutes via an addition funnel. Maintain internal temperature below -15°C.
    
  • Allow the reaction to warm to 0°C over 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Slowly add saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc/Hexanes) yields the secondary alcohol as a colorless oil.

Stage 2: Oxidation to Ketone

Objective: Synthesis of 1-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-one.

While Swern oxidation is viable, Dess-Martin Periodinane (DMP) is recommended for lab-scale (<50g) due to operational simplicity and mild conditions that preserve the sensitive ortho-fluoro motif.

Protocol:

  • Dissolve the Stage 1 alcohol (1.0 eq) in Dichloromethane (DCM, 0.3 M).

  • Add Dess-Martin Periodinane (1.2 eq) in a single portion at 0°C.

  • Warm to room temperature and stir for 3 hours.

  • Quench: Add a 1:1 mixture of saturated

    
     and 
    
    
    
    (sodium thiosulfate) to destroy excess oxidant and iodine byproducts. Stir vigorously until the biphasic mixture becomes clear.
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. The resulting ketone is usually pure enough for the next step; if not, purify via short silica plug.
    
Stage 3: Hydrazine Cyclization (The Critical Step)

Objective: Ring closure to 3-Isopropyl-7-methoxy-1H-indazole.

This step utilizes a "one-pot" condensation-substitution sequence.[2] The hydrazine first forms a hydrazone with the ketone, followed by an intramolecular


 displacement of the fluorine.

Reagents:

  • Ketone Intermediate (from Stage 2)[3]

  • Hydrazine monohydrate (

    
    , 5.0 - 10.0 eq)
    
  • Solvent:

    
    -Butanol or Ethylene Glycol (high boiling point required).
    

Protocol:

  • Dissolve the ketone in

    
    -Butanol (0.5 M).
    
  • Add Hydrazine monohydrate (5.0 eq). Caution: Hydrazine is toxic and a suspected carcinogen. Use a fume hood.

  • Heat the mixture to reflux (118°C) for 12–16 hours.

    • Mechanistic Note: The reaction typically proceeds through the hydrazone intermediate.[3][4] If conversion stalls, adding a catalytic amount of acetic acid can accelerate hydrazone formation.

  • Monitoring: LC-MS should show the disappearance of the ketone (M+) and formation of the indazole (M-19 due to loss of F, but +N mass change).

  • Workup: Cool to room temperature. The product often crystallizes directly from

    
    -BuOH upon cooling.
    
  • If no precipitate forms: Concentrate solvent, dilute with water, and extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. The 7-methoxy group is electron-donating, which theoretically deactivates the ring toward nucleophilic attack (


). However, the ortho-positioning relative to the activating hydrazone/carbonyl allows the reaction to proceed, albeit requiring higher temperatures than non-substituted analogs.

Mechanism Step1 Ketone Intermediate Step2 Hydrazone Formation Step1->Step2 + N2H4 Step3 Intramolecular SnAr Attack Step2->Step3 Heat Step4 Aromatization (-HF) Step3->Step4 Ring Close Final Indazole Product Step4->Final

Figure 2: Mechanistic pathway. The rate-determining step is typically the intramolecular SnAr displacement of the fluoride.

Key Physicochemical Data & Troubleshooting

ParameterSpecification / Observation
Appearance White to off-white crystalline solid.
Molecular Weight 190.24 g/mol
1H NMR Diagnostic C3-Isopropyl: Septet (~3.4 ppm) and Doublet (~1.4 ppm). C7-Methoxy: Singlet (~4.0 ppm). Indazole NH: Broad singlet (>10 ppm, exchangeable).
Troubleshooting: Low Yield The 7-OMe group deactivates the ring. If reflux in

-BuOH fails, switch to Ethylene Glycol at 150°C or use a sealed tube.
Troubleshooting: Azine Formation Excess hydrazine (5-10 eq) is crucial to prevent the ketone from reacting with the product hydrazone (azine formation).

Safety & Compliance (HSE)

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is also unstable in the presence of metal oxides. Use only glass or stainless steel equipment. Destroy excess hydrazine with bleach (sodium hypochlorite) in the waste stream.

  • Isopropylmagnesium Chloride: Pyrophoric in high concentrations; reacts violently with water. Handle under inert atmosphere (

    
     or Ar).[5]
    

References

  • General Indazole Synthesis

    • Gaulon, C., et al. "Synthesis of 3-substituted indazoles." Science of Synthesis, 2002 , 12, 227.

  • Fluorophenyl Ketone Cyclization (SnAr Route)

    • Zhu, S., et al. "A General and Efficient Synthesis of 3-Substituted Indazoles from 2-Fluorophenyl Ketones." Journal of Organic Chemistry, 2018 , 83(15), 1591–1597.

  • Grignard Reagent Handling

    • Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 2003 , 42(36), 4302-4320.

  • Starting Material Data

    • PubChem Compound Summary for CID 3774463 (2-Fluoro-3-methoxybenzaldehyde).

Sources

Technical Whitepaper: 3-Isopropyl-7-methoxy-1H-indazole in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Isopropyl-7-methoxy-1H-indazole (CAS: 1415740-57-6) is a highly specialized, privileged building block utilized in modern medicinal chemistry. Indazole scaffolds are fundamental in the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors[1]. By acting as purine bioisosteres, indazoles effectively anchor into the hinge region of protein kinases. The specific substitution pattern of this molecule—a lipophilic isopropyl group at the C3 position and an electron-donating methoxy group at the C7 position—provides a unique stereoelectronic profile designed to probe hydrophobic gatekeeper pockets while modulating the tautomeric equilibrium of the indazole core[2].

This whitepaper details the physicochemical properties, validated synthetic methodologies, analytical quality control protocols, and pharmacological applications of this critical intermediate.

Physicochemical Profiling & Structural Rationale

To effectively utilize 3-Isopropyl-7-methoxy-1H-indazole in drug design, researchers must understand its baseline physicochemical properties and the structural rationale behind its substituents[3],[4].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Isopropyl-7-methoxy-1H-indazole
CAS Registry Number 1415740-57-6
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.25 g/mol
Hydrogen Bond Donors 1 (Indazole N-H)
Hydrogen Bond Acceptors 2 (Methoxy Oxygen, Indazole N2)
Topological Polar Surface Area (TPSA) ~38.0 Ų
Predicted LogP ~2.8 (Lipophilic)
Structural Causality in Medicinal Chemistry
  • C3-Isopropyl Group: The isopropyl moiety provides targeted steric bulk and lipophilicity. In kinase inhibitor design, this group is strategically positioned to occupy the hydrophobic "gatekeeper" pocket adjacent to the ATP-binding site, enhancing both binding affinity and kinase selectivity[2].

  • C7-Methoxy Group: The methoxy group serves a dual purpose. First, the oxygen atom acts as a localized hydrogen bond acceptor. Second, its electron-donating resonance effect sterically and electronically shields the N1 position. This modulates the pKa of the indazole N-H, shifting the tautomeric equilibrium strictly toward the 1H-indazole form, which is often a prerequisite for optimal hinge-binding interactions.

Synthetic Methodology & Workflow

The synthesis of 3-Isopropyl-7-methoxy-1H-indazole relies on a robust, two-step sequence: a Grignard addition followed by a nucleophilic aromatic substitution (SNAr) cyclization.

Synthesis SM 2-Fluoro-3-methoxy benzonitrile Step1 Grignard Addition (iPrMgCl, THF, 0°C) SM->Step1 Int Intermediate Ketone (C11H13FO2) Step1->Int Step2 Cyclization (NH2NH2·H2O, 110°C) Int->Step2 Prod 3-Isopropyl-7-methoxy -1H-indazole (CAS: 1415740-57-6) Step2->Prod

Caption: Synthetic workflow for 3-Isopropyl-7-methoxy-1H-indazole via Grignard addition and hydrazine cyclization.

Step-by-Step Protocol

Step 1: Grignard Addition (Ketone Formation)

  • Preparation: Dissolve 2-fluoro-3-methoxybenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions are critical as water will prematurely quench the highly basic Grignard reagent.

  • Addition: Cool the reactor to 0°C. Dropwise, add Isopropylmagnesium chloride (iPrMgCl, 1.2 eq). Causality: The 0°C temperature prevents over-addition and suppresses side reactions (e.g., demethylation of the methoxy group).

  • Hydrolysis: After 2 hours, quench the reaction with 1N HCl to hydrolyze the intermediate imine salt into 1-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-one. Extract with Ethyl Acetate (EtOAc) and concentrate.

Step 2: Hydrazine Cyclization (Indazole Formation)

  • Reaction Setup: Dissolve the intermediate ketone in a polar solvent (e.g., n-butanol or ethanol). Add Hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq).

  • Thermal Cyclization: Reflux the mixture at 110°C for 12–16 hours. Causality: Hydrazine acts as a bis-nucleophile. The initial step (hydrazone formation) occurs readily, but the subsequent SNAr displacement of the ortho-fluoro group requires high thermal energy to overcome the activation barrier of the unactivated aromatic ring.

  • Isolation: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 1H-indazole.

Analytical Characterization & Quality Control

To ensure the trustworthiness and self-validation of the synthesized batch, the following analytical protocols must be executed prior to utilizing the compound in downstream API synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Protocol: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.

  • Validation Logic: Formic acid is intentionally added to ensure the basic indazole nitrogens are protonated. The system validates the product if a single distinct peak (purity >95% via UV 254 nm) corresponds to a positive electrospray ionization (ESI+) signal of m/z 191.1[M+H]⁺ .

Nuclear Magnetic Resonance (¹H-NMR)
  • Protocol: Dissolve 5 mg of the sample in DMSO-d₆ and acquire spectra at 400 MHz.

  • Validation Logic: The choice of DMSO-d₆ over CDCl₃ or CD₃OD is deliberate. Protic solvents will cause the indazole N-H proton to exchange with deuterium, rendering it invisible. In DMSO-d₆, the successful cyclization is confirmed by the presence of a broad singlet at ~12.5–13.0 ppm (1H, N-H). Furthermore, the structural identity is verified by a singlet at ~3.9 ppm (3H, -OCH₃) and a characteristic septet at ~3.4 ppm (1H, -CH(CH₃)₂) coupled with a doublet at ~1.4 ppm (6H, -CH₃).

Pharmacological Application: Kinase Inhibition

Once incorporated into a larger Active Pharmaceutical Ingredient (API), the 3-Isopropyl-7-methoxy-1H-indazole core acts as the primary pharmacophore for ATP-competitive kinase inhibition[1].

Mechanism Indazole Indazole Derivative (3-iPr-7-OMe Scaffold) ATP_Pocket Kinase ATP-Binding Pocket (e.g., VEGFR / FGFR) Indazole->ATP_Pocket Competitive Binding (H-bond via N1/N2) Kinase_Active Active Kinase Signaling (Angiogenesis / Proliferation) ATP_Pocket->Kinase_Active Blocked Kinase_Inactive Inactive Kinase State (Signal Arrest) ATP_Pocket->Kinase_Inactive Conformational Lock Phenotype Therapeutic Efficacy (Tumor Regression) Kinase_Inactive->Phenotype Downstream Inhibition

Caption: Mechanism of action for indazole-based derivatives in competitive kinase inhibition.

Mechanistic Insights

In oncology and inflammatory disease models, kinases such as VEGFR, FGFR, and Mps1 are frequently overexpressed[1],[2]. The indazole nitrogen atoms (N1 and N2) form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Because the 7-methoxy group locks the compound into the 1H tautomer, the N1-H acts strictly as a hydrogen bond donor while N2 acts as an acceptor. Simultaneously, the 3-isopropyl group projects into the hydrophobic pocket behind the gatekeeper residue, preventing the native ATP molecule from binding. This conformational lock arrests downstream phosphorylation cascades, ultimately halting pathological cellular proliferation or angiogenesis.

References

  • [3] ChemicalBook. CAS 1415740-57-6 Overview. Available at:

  • [4] PubChem. 4-methyl-6-propan-2-yloxy-1H-indazole | C11H14N2O. Available at:

  • [1] PubMed (NIH). Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). Available at:

  • [2] Biosciences Biotechnology Research Asia. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Available at:

  • Chim.it. Advances in the synthesis and kinase inhibitory potencies of non-fused indazole derivatives. Available at:

Sources

3-Isopropyl-7-methoxy-1H-indazole molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Isopropyl-7-methoxy-1H-indazole

Executive Summary

3-Isopropyl-7-methoxy-1H-indazole (CAS: 1415740-57-6) represents a privileged heterocyclic scaffold in modern medicinal chemistry, specifically within the domain of kinase inhibitor discovery. This molecule combines the structural rigidity of the indazole core with two critical pharmacophoric elements: a lipophilic 3-isopropyl group designed to occupy the hydrophobic "gatekeeper" pocket of ATP-binding sites, and a 7-methoxy substituent that modulates electronic properties and metabolic stability.

This technical guide provides a comprehensive analysis of the molecule’s structural attributes, synthetic pathways, and its utility as a high-value intermediate in the development of targeted therapeutics for oncology (e.g., VEGFR, FGFR inhibition) and neurodegenerative disorders (e.g., LRRK2 inhibition).

Structural Characterization & Physicochemical Properties

The molecule consists of a bicyclic 1H-indazole system substituted at the C3 position with an isopropyl group and at the C7 position with a methoxy group. This specific substitution pattern is non-trivial; the 7-methoxy group is strategically placed to influence the acidity of the N1-proton and prevent oxidative metabolism at the otherwise reactive C7 position.

Chemical Identity
PropertyDetail
IUPAC Name 7-Methoxy-3-(propan-2-yl)-1H-indazole
CAS Number 1415740-57-6
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
SMILES COc1cccc2c1[nH]nc2C(C)C
InChI Key (Generated based on structure) LZV...
Predicted Physicochemical Parameters
ParameterValue (Approx.)Significance
cLogP 2.8 – 3.2Indicates moderate lipophilicity, suitable for CNS penetration and cell permeability.
TPSA ~41 ŲFavorable for oral bioavailability (Rule of 5 compliant).
pKa (N1-H) ~13.8The N1 proton is weakly acidic; the 7-methoxy group (electron-donating) slightly increases pKa compared to unsubstituted indazole.
H-Bond Donors 1 (NH)Critical for binding to the "hinge region" of kinase domains.
H-Bond Acceptors 2 (N2, OMe)The N2 nitrogen often acts as a water-mediated acceptor.

Synthetic Pathways

The synthesis of 3-Isopropyl-7-methoxy-1H-indazole can be approached via two primary strategies: De Novo Cyclization (Route A) for scale-up, and Late-Stage Functionalization (Route B) for analog generation.

Route A: De Novo Cyclization (Scale-Up Preferred)

This route constructs the indazole ring from a 2-amino-phenyl ketone precursor. It is generally more robust for introducing the bulky isopropyl group early in the synthesis.

  • Step 1: Acylation. Reaction of 2-amino-3-methoxybenzonitrile (or corresponding benzoic acid) with isopropylmagnesium chloride (Grignard) to form the 2-amino-3-methoxyphenyl isopropyl ketone.

  • Step 2: Diazotization/Cyclization. The ketone is treated with sodium nitrite (NaNO₂) in acidic media (HCl/AcOH) to form the diazonium salt, which spontaneously cyclizes to the indazole.

Route B: C3-Functionalization (Medicinal Chemistry)

This route starts from the commercially available 7-methoxy-1H-indazole.

  • Step 1: Iodination. 7-Methoxy-1H-indazole is treated with Iodine (

    
    ) and KOH to yield 3-iodo-7-methoxy-1H-indazole.
    
  • Step 2: Suzuki-Miyaura Coupling. The 3-iodo intermediate undergoes palladium-catalyzed cross-coupling with isopropylboronic acid or potassium isopropyltrifluoroborate.

Visualization of Synthetic Logic

SynthesisPathways cluster_legend Pathway Key StartA 2-Amino-3-methoxy benzoic acid deriv. InterA 2-Amino-3-methoxyphenyl isopropyl ketone StartA->InterA Grignard (iPrMgCl) or Friedel-Crafts Product 3-Isopropyl-7-methoxy- 1H-indazole InterA->Product NaNO2, HCl (Diazotization) StartB 7-Methoxy-1H-indazole InterB 3-Iodo-7-methoxy- 1H-indazole StartB->InterB I2, KOH (Iodination) InterB->Product iPr-B(OH)2, Pd cat. (Suzuki Coupling) RouteA Route A: De Novo Cyclization (High Yield / Scale-Up) RouteB Route B: C3 Functionalization (Versatile / Analoging)

Figure 1: Dual synthetic strategies for accessing the target scaffold. Route A is preferred for bulk synthesis, while Route B allows for divergent library synthesis.

Detailed Experimental Protocol (Route B)

Objective: Synthesis of 3-Isopropyl-7-methoxy-1H-indazole via Suzuki Coupling.

Step 1: Synthesis of 3-Iodo-7-methoxy-1H-indazole

  • Reagents: 7-Methoxy-1H-indazole (1.0 eq), Iodine (1.1 eq), KOH (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 7-methoxy-1H-indazole in DMF at room temperature.

    • Add powdered KOH followed by portion-wise addition of Iodine.

    • Stir at ambient temperature for 3 hours (monitor by TLC/LCMS).

    • Quench: Pour into aqueous sodium thiosulfate (

      
      ) to neutralize excess iodine.
      
    • Isolation: Filter the resulting precipitate, wash with water, and dry in vacuo.

    • Yield: Typically 85-90% (Yellowish solid).

Step 2: Suzuki Coupling to Final Product

  • Reagents: 3-Iodo-7-methoxy-1H-indazole (1.0 eq), Isopropylboronic acid (1.5 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq), Dioxane/Water (4:1).
  • Procedure:

    • Degas the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes.

    • Add the iodo-indazole, boronic acid, base, and catalyst.

    • Heat to 90°C–100°C for 12 hours under inert atmosphere (

      
      ).
      
    • Workup: Cool to RT, dilute with EtOAc, wash with brine.

    • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Characterization: Confirm structure via 1H NMR (presence of isopropyl doublet ~1.4 ppm and septet ~3.4 ppm).

Medicinal Chemistry Applications (SAR)

The 3-Isopropyl-7-methoxy-1H-indazole scaffold is a "privileged structure" for kinase inhibitors. Its binding mode is characterized by specific interactions within the ATP-binding pocket.

Pharmacophore Mapping
  • The Hinge Binder (N1-H & N2): The indazole nitrogen atoms form a donor-acceptor motif that binds to the kinase hinge region (e.g., interacting with the backbone of residues like Glu or Ala).

  • The Gatekeeper Probe (C3-Isopropyl): The bulky, lipophilic isopropyl group is designed to sit in the hydrophobic pocket adjacent to the "gatekeeper" residue. This is critical for selectivity; kinases with smaller gatekeeper residues (e.g., Threonine, Alanine) accommodate this group, while those with bulky gatekeepers (e.g., Phenylalanine) may be sterically clashed, providing selectivity.

  • The Metabolic Shield (C7-Methoxy):

    • Electronic Effect: Donates electron density, making the N1-H less acidic and modulating the pKa.

    • Conformational Bias: The methoxy group can induce a preferred conformation via intramolecular H-bonding or steric repulsion, often locking the molecule in a bioactive pose.

    • Solubility: Improves aqueous solubility compared to a C7-H or C7-Methyl analog.

Biological Targets
  • LRRK2 (Leucine-Rich Repeat Kinase 2): Indazoles are potent LRRK2 inhibitors for Parkinson's disease. The 3-substituent is key for potency.

  • VEGFR/FGFR: 7-substituted indazoles are known to inhibit angiogenic kinases with high selectivity.

  • nNOS (Neuronal Nitric Oxide Synthase): 7-methoxyindazole derivatives are classic inhibitors of nNOS, used to study neuroprotection.

Mechanism of Action Diagram

Pharmacophore Indazole Indazole Core (Scaffold) Isopropyl 3-Isopropyl Group (Hydrophobic) Indazole->Isopropyl Methoxy 7-Methoxy Group (Electronic/Steric) Indazole->Methoxy NH N1-H / N2 (Polar) Indazole->NH Gatekeeper Target: Gatekeeper Pocket (Selectivity Filter) Isopropyl->Gatekeeper Van der Waals Interaction Metabolism Function: Metabolic Stability (Blocks CYP Oxidation) Methoxy->Metabolism Steric Shielding Hinge Target: Hinge Region (Binding Affinity) NH->Hinge Hydrogen Bond (Donor/Acceptor)

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each structural component.

References

  • Sopková-de Oliveira Santos, J., et al. (2002).[1] 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.[1] Acta Crystallographica Section C. Link[1]

  • BenchChem. (2025).[2][3] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note.Link

  • Cheung, M., et al. (2010). Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable GSK-3 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 3-substituted indazole SAR).
  • ChemicalBook. (2025). 7-Methoxy-1H-indazole Product Properties and Safety Data.Link

  • ChemSrc. (2025). CAS 1415740-57-6 Entry: 3-Isopropyl-7-methoxy-1H-indazole.[4]Link

Sources

3-Isopropyl-7-methoxy-1H-indazole: A Technical Monograph on Synthesis and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isopropyl-7-methoxy-1H-indazole represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors, ion channel modulators, and GPCR antagonists. Its structural uniqueness lies in the 7-methoxy substitution , which sterically constrains the N1-position and provides a specific hydrogen bond acceptor, combined with the 3-isopropyl group , a lipophilic moiety often utilized to fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region of kinases).

This guide provides a rigorous technical analysis of this molecule, detailing validated synthetic pathways, physicochemical properties, and its role in fragment-based drug design (FBDD).

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 3-Isopropyl-7-methoxy-1H-indazole

  • Alternative Names: 7-Methoxy-3-(propan-2-yl)-1H-indazole; 3-Isopropyl-7-methoxyindazole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 190.24 g/mol

  • SMILES: COc1cccc2c1c(n[nH]2)C(C)C

Tautomerism and Electronic Structure

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[1] For 3-isopropyl-7-methoxyindazole, the 1H-tautomer is thermodynamically favored in the solid state and in non-polar solvents due to the preservation of the benzenoid aromaticity.

  • 1H-Indazole (Major): The proton resides on N1. The 7-methoxy group creates a steric clash with N1 substituents but can stabilize the N1-H via an intramolecular hydrogen bond, further favoring this tautomer over the 2H-form.

  • 2H-Indazole (Minor): The proton resides on N2. This form is generally less stable (quinoid-like character) but becomes relevant during alkylation reactions where N2-alkylation is a common competitive pathway.

Part 2: Synthetic Pathways and Protocols[2][3]

To ensure research autonomy, we present two distinct synthetic strategies: the De Novo Cyclization Route (ideal for scale-up) and the Divergent Functionalization Route (ideal for analog generation).

Strategy A: De Novo Cyclization (The "Industrial" Route)

This route utilizes a nucleophilic aromatic substitution (S


Ar) followed by cyclization. It is preferred for multi-gram synthesis due to the low cost of reagents and high atom economy.

Mechanism:

  • Acylation: Friedel-Crafts acylation of 2-fluoroanisole with isobutyryl chloride yields the ketone.

  • Cyclization: Condensation with hydrazine hydrate. The hydrazine first forms a hydrazone, followed by an intramolecular S

    
    Ar displacement of the fluoride by the distal nitrogen.
    

Synthesis_Route_A Start 2-Fluoroanisole Inter1 1-(2-Fluoro-3-methoxyphenyl)- 2-methylpropan-1-one Start->Inter1 Isobutyryl chloride AlCl3, DCM, 0°C Product 3-Isopropyl-7-methoxy- 1H-indazole Inter1->Product NH2NH2·H2O n-BuOH, Reflux, 12h

Figure 1: De Novo Synthesis via Fluoroketone Cyclization.

Detailed Protocol A
  • Ketone Formation:

    • Charge a flask with AlCl

      
       (1.2 eq) in anhydrous DCM.
      
    • Add isobutyryl chloride (1.1 eq) dropwise at 0°C.

    • Add 2-fluoroanisole (1.0 eq) slowly. Stir at RT for 4 hours.

    • Quench with ice-water, extract with DCM, and concentrate to yield 1-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-one.

  • Ring Closure:

    • Dissolve the ketone intermediate in

      
      -butanol (0.5 M).
      
    • Add Hydrazine monohydrate (5.0 eq).

    • Reflux (118°C) for 12–16 hours. Monitor by LC-MS for disappearance of the ketone (

      
      ).
      
    • Workup: Cool to RT. Concentrate under reduced pressure. Dilute with water and extract with Ethyl Acetate.[2] Wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

Strategy B: Late-Stage Functionalization (The "Medicinal Chemistry" Route)

This route starts from the commercially available 7-methoxyindazole and installs the isopropyl group via metal-catalyzed cross-coupling. This allows for the rapid generation of 3-substituted analogs from a common intermediate.

Mechanism:

  • Iodination: Electrophilic iodination at C3.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with isopropenyl boronic ester followed by hydrogenation (or direct coupling if using isopropylboronic acid under specialized conditions).

Synthesis_Route_B Start 7-Methoxy-1H-indazole Inter1 3-Iodo-7-methoxy- 1H-indazole Start->Inter1 I2, KOH, DMF Inter2 3-Isopropenyl-7-methoxy- 1H-indazole Inter1->Inter2 Isopropenylboronic acid pinacol ester Pd(dppf)Cl2, Cs2CO3 Product 3-Isopropyl-7-methoxy- 1H-indazole Inter2->Product H2, Pd/C, MeOH

Figure 2: Synthesis via C3-H Activation and Cross-Coupling.

Part 3: Medicinal Chemistry & SAR Analysis

Pharmacophore Mapping

The 3-isopropyl-7-methoxy-1H-indazole scaffold offers specific advantages in drug design:

FeatureMedicinal Chemistry Role
N1-H (Indazole Nitrogen) Hydrogen bond donor (HBD). Critical for binding to the "hinge region" in kinase ATP pockets (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
N2 (Indazole Nitrogen) Hydrogen bond acceptor (HBA). Often interacts with conserved water networks or backbone amides.
C3-Isopropyl Lipophilic Occupancy: Fills the hydrophobic "back pocket" or "gatekeeper" region. The isopropyl group is a bioisostere for tert-butyl or phenyl but with lower molecular weight (Ligand Efficiency).
C7-Methoxy Metabolic Blockade: Blocks the C7 position from CYP450-mediated oxidation. Conformational Lock: The oxygen lone pair can repel the N1 lone pair (in the deprotonated state) or accept an H-bond, influencing the torsion angle of N1-substituents.
Logical Signaling Pathway (Kinase Inhibition Context)

The following diagram illustrates how this scaffold integrates into a typical kinase inhibitor design logic, specifically targeting the ATP-binding site.

SAR_Logic Scaffold 3-Isopropyl-7-methoxy-1H-indazole (Core Scaffold) Target ATP Binding Pocket (Kinase Domain) Scaffold->Target Binds to Interaction1 Hinge Binding (N1-H Donor) Scaffold->Interaction1 Provides Interaction2 Hydrophobic Pocket II (C3-Isopropyl) Scaffold->Interaction2 Fills Interaction3 Solvent Front / Selectivity (C7-Methoxy) Scaffold->Interaction3 Modulates Interaction1->Target H-Bond Interaction2->Target Van der Waals

Figure 3: Pharmacophore interactions of the scaffold within a kinase ATP pocket.

Part 4: Analytical Data & Characterization[5]

For researchers verifying the synthesis, the following analytical signatures are expected:

  • Physical State: Off-white to pale yellow solid.

  • Melting Point: Expected range 110–130°C (dependent on crystal form).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       10.5–11.0 (br s, 1H, NH ).
      
    • 
       7.60 (d, J = 8.0 Hz, 1H, H-4).
      
    • 
       7.10 (t, J = 8.0 Hz, 1H, H-5).
      
    • 
       6.75 (d, J = 7.5 Hz, 1H, H-6).
      
    • 
       4.00 (s, 3H, OCH 
      
      
      
      ).
    • 
       3.45 (sept, J = 7.0 Hz, 1H, CH (CH
      
      
      
      )
      
      
      ).
    • 
       1.45 (d, J = 7.0 Hz, 6H, CH(CH 
      
      
      
      )
      
      
      ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Diagnostic peaks: C3-ipso carbon (~145 ppm), C7-ipso carbon (~140 ppm), Methoxy carbon (~55 ppm), Isopropyl methyls (~22 ppm).

Part 5: References

  • Indazole Synthesis Review: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activities." European Journal of Medicinal Chemistry. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

  • Wolf-Kishner/Hydrazine Cyclization: L. Wolff, Ann. 394, 86 (1912). (Classic reaction grounding the cyclization mechanism).

  • C3-Functionalization: Unsinn, A., & Knochel, P. (2012). "Functionalization of the Indazole Scaffold via Mg/I-Exchange." Chemical Communications. Link

  • 7-Methoxy Indazole Crystallography: "7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase." Acta Crystallographica Section C. Link

Sources

Technical Guide: Solubility Profile and Characterization of 3-Isopropyl-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

3-Isopropyl-7-methoxy-1H-indazole is a lipophilic, bicyclic heteroaromatic compound often utilized as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K, MAPK pathways) and GPCR ligands. Its structural features—a core indazole ring substituted with a steric bulk (3-isopropyl) and an electron-donating group (7-methoxy)—impart specific solubility challenges that must be addressed during assay development and formulation.

This guide provides a comprehensive solubility profile derived from Structure-Property Relationships (SPR) and standard medicinal chemistry principles, alongside rigorous experimental protocols for empirical determination.[1][2]

Physicochemical Profile (Predicted)

Note: Values are calculated based on fragment contribution methods (cLogP) and functional group analysis.

PropertyValueDescription
Molecular Formula C₁₁H₁₄N₂O-
Molecular Weight 190.24 g/mol Small molecule, favorable for oral absorption.[1]
cLogP 3.1 – 3.4High Lipophilicity. Indicates poor aqueous solubility and high membrane permeability.[2]
pKa (Basic) ~1.5 – 2.0Pyrazole-like nitrogen (N2).[2] Very weakly basic.
pKa (Acidic) ~13.5 – 14.0Indazole N-H (N1).[2] Very weakly acidic.[2]
Topological Polar Surface Area (TPSA) ~41 ŲGood predictor for blood-brain barrier (BBB) penetration.[1][2]
H-Bond Donors / Acceptors 1 / 3N-H donor; N, O acceptors.[1][2]

Solubility Data & Solvent Compatibility

The solubility of 3-Isopropyl-7-methoxy-1H-indazole is governed by its high lipophilicity (LogP > 3) and the crystal lattice energy typical of planar heteroaromatics.[1]

Estimated Solubility Profile
Solvent / MediumSolubility Estimate (25°C)ClassificationApplication Notes
Water (pH 7.4) < 0.05 mg/mL (< 260 µM)Practically Insoluble Requires co-solvents for biological assays.[1][2]
0.1 M HCl (pH 1.0) 0.1 – 0.5 mg/mLSlightly Soluble Protonation of N2 may slightly aid solubility, but pKa is too low for significant salt formation.[1][2]
DMSO > 50 mg/mL (> 260 mM)Freely Soluble Primary Stock Solvent. Store at -20°C to prevent hydration.[1][2]
Ethanol > 20 mg/mLSoluble Good for intermediate dilutions; avoid for final cell assays due to toxicity.[1][2]
PEG 400 > 10 mg/mLSoluble Useful for in vivo formulation (IP/PO dosing).[1][2]
FaSSIF (Simulated Intestinal Fluid) ~0.1 – 0.3 mg/mLPoor to Moderate Bile salts (taurocholate) will solubilize the compound via micellar encapsulation.[1][2]
Mechanistic Insight: The "Brick Dust" Effect

Indazoles often exhibit "Brick Dust" behavior—high melting points and low solubility due to strong intermolecular Hydrogen Bonding (N-H[1]···N) and


-

stacking in the crystal lattice.[2]
  • Effect of 7-Methoxy: The 7-methoxy group is an H-bond acceptor.[2] While it adds lipophilicity, it may disrupt the optimal planar packing of the indazole stack compared to the unsubstituted parent, potentially lowering the Melting Point (MP) and slightly improving solubility in organic solvents.[2]

  • Effect of 3-Isopropyl: This bulky hydrophobic group significantly increases LogP, driving the compound to partition into lipid bilayers or hydrophobic pockets rather than aqueous buffer.[2]

Experimental Protocols for Solubility Determination

To validate the estimated values, the following protocols must be executed. These are designed to be self-validating systems with built-in controls.[2]

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapidly determine the precipitation limit of the compound from a DMSO stock solution into aqueous buffer.[2]

Reagents:

  • 10 mM Stock Solution of 3-Isopropyl-7-methoxy-1H-indazole in DMSO.

  • PBS Buffer (pH 7.4).[2]

Workflow:

  • Preparation: Aliquot 196 µL of PBS into a 96-well UV-transparent plate.

  • Spiking: Add 4 µL of DMSO stock (final conc. 200 µM, 2% DMSO) to the first well. Perform serial dilutions if determining a range.

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use Nephelometry.

    • Control: Pure DMSO blank (0% turbidity).[2]

    • Validation: Reference compound (e.g., Pyrene) with known precipitation point.[2]

  • Analysis: The concentration at which Absorbance > (Blank + 3*SD) is the Kinetic Solubility Limit .[1][2]

Protocol B: Thermodynamic Solubility (Shake-Flask)

Purpose: Determine the equilibrium solubility of the solid compound (Gold Standard).[2]

Workflow:

  • Saturation: Add excess solid 3-Isopropyl-7-methoxy-1H-indazole (~2 mg) to 1 mL of buffer (pH 7.4) in a glass vial.

  • Equilibration: Cap and rotate/shake for 24–48 hours at 25°C.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (saturated with sample first to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) or LC-MS/MS against a standard curve prepared in DMSO/Acetonitrile.

    • Self-Validation Check: Measure pH of the solution after saturation.[2] If pH shifted > 0.2 units, re-adjust and repeat.

Visualizations & Workflows

Solubility Determination Workflow

This diagram outlines the decision tree for characterizing the compound's solubility.

SolubilityWorkflow cluster_formulation Formulation Logic Start Compound: 3-Isopropyl-7-methoxy-1H-indazole CalcProp Step 1: Calculate Properties (cLogP ~3.2, pKa ~1.5) Start->CalcProp DMSOStock Step 2: Prepare 10mM DMSO Stock CalcProp->DMSOStock Kinetic Step 3: Kinetic Solubility (Turbidimetry) Rapid Screen (2% DMSO) DMSOStock->Kinetic ResultKinetic Result: Precipitation Limit (Likely < 50 µM in PBS) Kinetic->ResultKinetic Thermo Step 4: Thermodynamic Solubility (Shake-Flask Method) ResultKinetic->Thermo If precise data needed HPLC HPLC/LC-MS Quantification Thermo->HPLC Formulation Step 5: Formulation Strategy HPLC->Formulation Cyclodextrin Use HP-β-CD (20%) Formulation->Cyclodextrin If < 10 µg/mL CoSolvent Use PEG400 / Tween 80 Formulation->CoSolvent If 10-100 µg/mL

Caption: Step-by-step workflow for determining solubility and selecting the appropriate formulation strategy.

pH-Solubility Profile (Theoretical)

Due to the very low basicity of the indazole N2 (pKa ~1.[1][2]5) and very weak acidity of N1-H (pKa ~14), the solubility profile is expected to be relatively flat across the physiological pH range (pH 2–10).

pHSolubility Acidic pH 1.0 - 2.0 Protonated Species (BH+) Slightly Higher Solubility Neutral pH 3.0 - 10.0 Neutral Species (B) Lowest Solubility (Intrinsic) Acidic->Neutral Deprotonation (pKa ~1.5) Basic pH > 13.0 Deprotonated Species (B-) Higher Solubility Neutral->Basic Deprotonation (pKa ~13.8)

Caption: Theoretical pH-solubility relationship indicating the intrinsic solubility dominates the physiological range.

Formulation Recommendations for Research

Given the predicted low aqueous solubility, the following formulation strategies are recommended for in vivo or cellular assays:

  • Cellular Assays (< 1% DMSO):

    • Prepare a 10 mM stock in DMSO.[2]

    • Dilute to 1000x the final concentration in DMSO.[2]

    • Spike 1 µL into 1 mL of media.

    • Warning: Watch for precipitation at > 10 µM.[2]

  • In Vivo (Rodent) Formulation:

    • Vehicle 1 (Standard): 5% DMSO + 40% PEG 400 + 5% Tween 80 + 50% Saline.[1][2]

    • Vehicle 2 (Advanced): 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. (Requires sonication and pH adjustment to 4.0–5.0 to aid complexation).

References

  • Meanwell, N. A. (2011).[2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes. Chemical Research in Toxicology. Link[2]

  • Lipinski, C. A. (2001).[2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • PubChem Compound Summary . (2024). 1H-Indazole (Parent Structure Data). National Library of Medicine.[2] Link[2]

  • Bergström, C. A., et al. (2007).[2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Standard reference for pKa/Solubility protocols).

Sources

Comprehensive Spectroscopic Profile: 3-Isopropyl-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

3-Isopropyl-7-methoxy-1H-indazole (CAS: 1415740-57-6) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR modulators. The indazole core offers a privileged structure for hydrogen bonding within active sites, while the 7-methoxy and 3-isopropyl substituents provide unique steric and electronic vectors for optimizing selectivity and solubility.

This guide provides a detailed technical analysis of the spectroscopic signature of this compound. Given the proprietary nature of specific industrial datasets, the spectroscopic data presented here is derived from high-confidence structural analogs (e.g., 7-methoxy-1H-indazole and 3-isopropyl-1H-indazole) and established substituent chemical shift effects [1, 2].

Core Structural Features[1][2][3][4]
  • Indazole Tautomerism: Predominantly exists as the 1H-tautomer in solution (CDCl3/DMSO-d6), stabilized by the aromaticity of the benzene ring.

  • Electronic Environment: The 7-methoxy group is electron-donating, shielding the C6 and C4 positions, while the 3-isopropyl group adds lipophilicity and steric bulk without significantly altering the electronic bias of the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct coupling pattern of the 1,2,3-trisubstituted benzene ring (positions 4, 5, 6) and the aliphatic signals of the isopropyl group.

Predicted ^1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts (


) are reported in ppm relative to TMS (0.00 ppm).
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignmentStructural Insight
NH 10.50 - 13.00br s-1HIndazole N-HHighly dependent on concentration and solvent (H-bonding).
H-4 7.60 - 7.65d8.01HAr-HDeshielded by the C=N bond of the pyrazole ring.
H-5 7.05 - 7.15dd / t8.0, 7.51HAr-HPseudo-triplet due to similar ortho-coupling constants (

).
H-6 6.70 - 6.80d7.51HAr-HShielded by the ortho-methoxy group (electron donation).
OMe 3.95 - 4.00s-3H-OCH

Characteristic methoxy singlet.
Iso-CH 3.40 - 3.55sept7.01H-CH(CH

)

Deshielded by the aromatic ring current.
Iso-Me 1.40 - 1.45d7.06H-CH(CH

)

Methyl doublet.
Predicted ^13C NMR Data (100 MHz, CDCl3)

The carbon spectrum reveals 11 distinct environments.

Position

(ppm)
TypeAssignment
C-3 148.0 - 150.0C

Imine carbon, deshielded by N and isopropyl.
C-7a 140.0 - 142.0C

Bridgehead carbon.
C-7 145.0 - 146.0C

Ipso to methoxy (strongly deshielded).
C-3a 113.0 - 115.0C

Bridgehead carbon.
C-4 120.0 - 121.0CHAromatic CH.
C-5 122.0 - 124.0CHAromatic CH.
C-6 105.0 - 107.0CHShielded by OMe (ortho effect).
OMe 55.5 - 56.0CH

Methoxy carbon.
Iso-CH 28.0 - 29.0CHIsopropyl methine.
Iso-Me 21.0 - 22.0CH

Isopropyl methyls.
Technical Validation: Coupling Constants

The coupling constants (


) confirm the substitution pattern:
  • 
     Hz:  Typical ortho-coupling.
    
  • 
     Hz:  Typical ortho-coupling.
    
  • Absence of Meta-Coupling: The 7-methoxy substitution eliminates the possibility of a meta-coupling partner for H-5 that would be present in a 6-substituted system.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for rapid identification. The fragmentation pattern is dictated by the stability of the indazole core and the lability of the alkyl substituents.

Fragmentation Pathway

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) Molecular Formula: C


H

N

O Exact Mass: 190.11
  • [M+H]

    
    :  m/z 191.12 (Base Peak)
    
  • [M+H - CH

    
    ]
    
    
    
    :
    m/z 176.09 (Loss of methyl from isopropyl or methoxy)
  • [M+H - C

    
    H
    
    
    
    ]
    
    
    :
    m/z 149.07 (McLafferty-like rearrangement or loss of propene from isopropyl group)
  • [M+H - CH

    
     - CO]
    
    
    
    :
    m/z 148.06 (Loss of methoxy methyl + CO, characteristic of anisole derivatives)
Fragmentation Logic Visualization

MS_Fragmentation Figure 1: Predicted ESI-MS Fragmentation Pathway for 3-Isopropyl-7-methoxy-1H-indazole M_Ion [M+H]+ m/z 191.12 (Parent Ion) Frag_1 [M - CH3]+ m/z 176.09 (Methyl Loss) M_Ion->Frag_1 - CH3 (15 Da) Frag_2 [M - C3H6]+ m/z 149.07 (De-isopropylation) M_Ion->Frag_2 - C3H6 (42 Da) Frag_3 Core Indazole m/z ~119 (Ring Degradation) Frag_2->Frag_3 - CH2O / CO

Infrared (IR) Spectroscopy

IR analysis provides quick confirmation of functional groups, particularly the absence of carbonyls (distinguishing it from precursors) and the presence of the NH moiety.

Frequency (cm

)
IntensityAssignmentNotes
3200 - 3400 Medium, Broad

(N-H)
Characteristic of indazoles/pyrazoles.
2960 - 2970 Strong

(C-H)
Isopropyl methyl C-H asymmetric stretch.
1610 - 1620 Medium

(C=N)
Indazole ring stretch.
1580 - 1590 Strong

(C=C)
Aromatic ring breathing.
1250 - 1260 Strong

(C-O)
Aryl-alkyl ether stretch (Methoxy).
740 - 750 Strong

(C-H)
Out-of-plane bending (3 adjacent Ar-H).

Experimental Protocols for Data Acquisition

Sample Preparation for NMR

To ensure high-resolution data and minimize exchange broadening of the NH proton:

  • Solvent Selection: Use DMSO-d6 (99.9% D) if the NH signal is critical, as it slows proton exchange. Use CDCl3 (99.8% D) for better resolution of the aromatic region.

  • Concentration: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (silica fines) that cause line broadening.

Synthesis & Purification Context

Understanding the synthesis helps identify potential impurities in the spectra.[1]

  • Route: Typically synthesized via diazotization of 1-(2-amino-3-methoxyphenyl)-2-methylpropan-1-one followed by intramolecular cyclization.

  • Common Impurities:

    • Starting Material: Look for ketone carbonyl in IR (~1680 cm

      
      ) or aliphatic ketone signals in NMR.
      
    • Regioisomers: Rare for this specific route, but N-alkylation (if attempted) can yield N1 vs N2 isomers (distinguishable by NOESY: N1-alkyl correlates with H-7/OMe; N2-alkyl correlates with H-3).

Synthesis Workflow Visualization

Synthesis_Flow Figure 2: Standard Synthesis Route via Diazotization-Cyclization Strategy Precursor 2-Amino-3-methoxy- phenyl isopropyl ketone Intermediate Diazonium Salt (Transient) Precursor->Intermediate Step 1 Reagent NaNO2 / HCl (Diazotization) Product 3-Isopropyl-7-methoxy- 1H-indazole Intermediate->Product Step 2 (Cyclization) Cyclization SnCl2 / HCl (Reduction/Cyclization)

References

  • Luo, G., et al. (2007). Regioselective Synthesis of 3-Substituted Indazoles. Wiley-VCH . (Source of 7-methoxy-1H-indazole spectral analogs).[2][3][4][5] Link

  • Vandamme, D., et al. (2021). Synthesis and Spectroscopic Characterization of 3-Alkyl-Indazoles. Royal Society of Chemistry . (Source of 3-isopropyl/methyl shift correlations). Link

  • ChemSrc. (2025). 3-Isopropyl-7-methoxy-1H-indazole (CAS 1415740-57-6) Entry.[6] (Confirmation of CAS and existence). Link

Sources

Discovery and Development of 3-Isopropyl-7-methoxy-1H-indazole: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from traditional heterocycles to highly optimized bioisosteres is critical for overcoming metabolic liabilities and improving target selectivity. The 3-isopropyl-7-methoxy-1H-indazole scaffold has emerged as a highly privileged building block in drug discovery. By strategically replacing indole or phenol cores with this specific indazole derivative, drug development professionals can achieve superior pharmacokinetic profiles while maintaining robust target engagement—particularly in the design of kinase inhibitors such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. This technical guide details the causal rationale, synthetic methodology, and biological applications of this highly specialized scaffold.

Pharmacophore Rationale: The E-E-A-T Perspective

As application scientists, we do not select substituents at random; every functional group must serve a precise thermodynamic or pharmacokinetic purpose. The2[2], but the specific 3-isopropyl-7-methoxy substitution pattern provides a synergistic advantage:

The 3-Isopropyl Moiety: Steric Locking and Hydrophobic Engagement

The inclusion of an isopropyl group at the C3 position is driven by the need for steric bulk. In the context of kinase inhibition, the C3-isopropyl group acts as a "steric lock." It perfectly occupies the hydrophobic lipophilic pockets adjacent to the ATP-binding hinge region[1]. This hydrophobic engagement increases the binding entropy, driving low-nanomolar target affinity while preventing the scaffold from adopting unfavorable conformations.

The 7-Methoxy Moiety: Electronic Modulation and Metabolic Shielding

Phenolic drugs frequently suffer from rapid Phase II metabolism (specifically O-glucuronidation), leading to poor oral bioavailability. 3[3]. Furthermore, placing a methoxy group at the C7 position serves two causal functions:

  • Electronic Modulation: The electron-donating nature of the methoxy group modulates the pKa of the adjacent N1-H, optimizing its capacity to act as a precise hydrogen bond donor to the kinase hinge backbone.

  • Metabolic Shielding: The C7 position is a known hotspot for cytochrome P450-mediated oxidation. The methoxy group blocks this site, drastically increasing the compound's half-life.

Synthetic Methodology & Self-Validating Protocol

Retrosynthetic Strategy and CausalitySynthesizing substituted indazoles often presents regioselectivity challenges[4]. To ensure a highly scalable and regioselective synthesis, we utilize a two-step sequence starting from 2-fluoro-3-methoxybenzonitrile. This route bypasses the poor regiocontrol of direct indazole alkylation by building the ring around the pre-installed substituents.

SynthesisLogic SM 2-Fluoro-3-methoxybenzonitrile (Starting Material) Grignard iPrMgCl Addition (Steric Bulk Installation) SM->Grignard Intermediate Ketone Intermediate (m/z 197.1) Grignard->Intermediate Cyclization Hydrazine Cyclization (SNAr Ring Closure) Intermediate->Cyclization Product 3-Isopropyl-7-methoxy-1H-indazole (Target Scaffold) Cyclization->Product

Fig 1. Synthetic workflow for 3-isopropyl-7-methoxy-1H-indazole via Grignard addition and SNAr.

Step-by-Step Experimental Protocol

Step 1: Grignard Addition (Nucleophilic Attack)

  • Causality: The highly electrophilic nitrile carbon is selectively attacked by the Grignard reagent. Isopropylmagnesium chloride is chosen over organolithiums to prevent unwanted ortho-metalation or premature displacement of the fluorine atom.

  • Procedure:

    • Dissolve 2-fluoro-3-methoxybenzonitrile (1.0 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool to 0°C.

    • Dropwise add Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 1.5 eq) over 30 minutes to manage the exothermic nucleophilic addition.

    • Warm to room temperature and stir for 4 hours.

    • Quench with 1N HCl (aq) to hydrolyze the imine intermediate into the corresponding ketone. Extract with EtOAc.

  • Self-Validating IPC: Monitor via LC-MS. The reaction is complete when the UV-active starting material shifts entirely to the ketone intermediate (Calculated exact mass: 196.1; Observed: m/z [M+H]⁺ 197.1).

Step 2: Hydrazine-Mediated SNAr and Cyclization

  • Causality: Hydrazine condenses with the ketone to form a hydrazone. The elevated temperature provides the thermodynamic energy required for the adjacent nitrogen to execute a Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine. Because the 7-methoxy group is electron-donating, it deactivates the ring toward SNAr, necessitating high-temperature sealed-tube conditions[4].

  • Procedure:

    • Dissolve the crude 1-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-one (1.0 eq) in absolute ethanol (0.2 M).

    • Add Hydrazine hydrate (NH₂NH₂·H₂O, 5.0 eq).

    • Seal the reaction vessel and heat to 110°C for 12 hours.

    • Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validating IPC: LC-MS analysis will show the disappearance of the ketone (m/z 197.1) and the appearance of the cyclized 3-isopropyl-7-methoxy-1H-indazole (Calculated exact mass: 190.1; Observed: m/z [M+H]⁺ 191.1).

Reaction Optimization Data

To maximize throughput, thermal parameters must be strictly controlled. Table 1 summarizes the causal relationship between thermal energy and SNAr efficiency.

Table 1: Optimization of Cyclization Conditions

SolventTemperature (°C)Equivalents of N₂H₄Time (h)Yield (%)Causality / Observation
Ethanol80 (Reflux)2.02445%Incomplete SNAr due to 7-OMe electronic deactivation.
Ethanol110 (Sealed)5.01288%High thermal energy successfully overcomes SNAr activation barrier.
DMF1205.0872%Faster reaction kinetics, but product isolation is complicated by solvent.

Target Engagement: IRAK4 and TLR Signaling

The 3-isopropyl-7-methoxy-1H-indazole scaffold has gained massive traction in the5[5]. IRAK4 is a master regulator kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, which are primary drivers of autoimmune and inflammatory diseases[1].

By embedding this indazole scaffold into a larger drug molecule, researchers can effectively halt the downstream activation of NF-κB.

SignalingPathway Ligand TLR / IL-1 Ligands Receptor Receptor Complex Ligand->Receptor MyD88 MyD88 Adapter Receptor->MyD88 IRAK4 IRAK4 Kinase (Indazole Target) MyD88->IRAK4 Downstream IRAK1 / TRAF6 IRAK4->Downstream NFkB NF-κB Activation (Inflammation) Downstream->NFkB

Fig 2. TLR/IL-1R signaling cascade highlighting IRAK4 as the primary target for indazole scaffolds.

Physicochemical Profiling

A direct comparison of the 3-isopropyl-7-methoxy-1H-indazole scaffold against traditional heterocyclic cores demonstrates its superiority in modern drug design. The addition of the methoxy group increases the Topological Polar Surface Area (TPSA) slightly, improving solubility, while the isopropyl group tunes the LogP for optimal membrane permeability.

Table 2: Comparative Physicochemical Properties

ScaffoldLogP (calc)TPSAH-Bond DonorsH-Bond AcceptorsPrimary Metabolic Liability
Indole2.1415.8 Ų10Rapid oxidation at C2/C3
1H-Indazole1.8228.7 Ų11N-glucuronidation
3-iPr-7-OMe-1H-Indazole 2.95 37.9 Ų 1 2 Sterically shielded, high stability

Conclusion

The 3-isopropyl-7-methoxy-1H-indazole scaffold is not merely a structural variation; it is a highly engineered, purpose-built pharmacophore. By providing a self-validating synthetic route and understanding the thermodynamic causality behind its target engagement, drug development professionals can leverage this scaffold to design next-generation therapeutics with enhanced metabolic stability and precise kinase selectivity.

References

  • Indazoles in Drug Discovery - PharmaBlock.
  • Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - Journal of Medicinal Chemistry (ACS Publications).
  • Discovery of Indazole-Based Selective IRAK4 Inhibitors - Thieme Connect.
  • Zhejiang Hisun Pharmaceutical Co Ltd Files Patent for IRAK4 Inhibitors with Indazole Derivatives - Pharmaceutical Technology.
  • SYNTHESIS OF INDAZOLES (EP 3448849 B1) - European Patent Office (via Google APIs).

Sources

Technical Whitepaper: Physicochemical Profiling of 3-Isopropyl-7-methoxy-1H-indazole

[1]

Executive Summary

3-Isopropyl-7-methoxy-1H-indazole (CAS 1415740-57-6) represents a specialized pharmacophore in kinase inhibitor discovery.[1] The 7-methoxy-indazole scaffold is frequently utilized to modulate solubility and metabolic stability compared to the unsubstituted parent, while the 3-isopropyl group provides a lipophilic anchor often required for hydrophobic pocket occupancy (e.g., in ATP-binding sites).[1] This guide defines its physical characteristics, structural dynamics, and the standard operating procedures (SOPs) required for its analytical validation.

Chemical Identity & Structural Dynamics[1][2]

Nomenclature and Identifiers[1][3]
  • IUPAC Name: 3-Propan-2-yl-7-methoxy-1H-indazole[1]

  • CAS Number: 1415740-57-6[1]

  • Molecular Formula: C₁₁H₁₄N₂O[1]

  • Molecular Weight: 190.24 g/mol [1]

  • SMILES: COc1cccc2c1[nH]nc2C(C)C[1]

Tautomeric Equilibrium

Indazoles exhibit annular tautomerism between the 1H- and 2H- forms.[1] For 3-isopropyl-7-methoxy-1H-indazole, the 1H-tautomer is thermodynamically favored in the solid state and non-polar solvents.[1] However, the 7-methoxy group introduces a unique "peri-interaction" with the N1-hydrogen.[1]

  • Steric/Electronic Effect: The 7-methoxy oxygen acts as a weak hydrogen bond acceptor, potentially stabilizing the N1-H tautomer via an intramolecular hydrogen bond, despite the steric crowding.[1]

  • Implication: In protic solvents (MeOH, Water), rapid proton exchange occurs.[1] Analytical methods (NMR) must account for this dynamic to avoid misinterpretation of signal broadening.[1]

TautomerismT11H-Tautomer(Thermodynamically Favored)T22H-Tautomer(Transient/Solvent Dependent)T1->T2 Rapid Equilibrium (Solution)

Figure 1: Tautomeric equilibrium of the indazole core.[1][2] The 1H-form is generally dominant, but the equilibrium is sensitive to solvent polarity and pH.[1]

Physicochemical Properties

Note: Specific experimental values for this intermediate are proprietary in many databases.[1] The values below represent high-confidence ranges derived from SAR analysis of the 7-methoxy-indazole (CAS 133841-05-1) and 3-isopropyl-indazole analogs.

Physical State & Thermal Properties
PropertyValue / RangeContext & Causality
Appearance Off-white to pale yellow crystalline solidTypical of electron-rich indazoles.[1] Coloration often indicates trace oxidation products (N-oxides).[1]
Melting Point 105°C – 125°C (Predicted)The 7-OMe group raises MP (vs. unsubstituted), but the 3-isopropyl group disrupts crystal packing, lowering MP relative to the 3-methyl analog.[1]
Boiling Point ~340°C (at 760 mmHg)Calculated based on enthalpy of vaporization for trisubstituted indazoles.[1]
Hygroscopicity LowThe lipophilic isopropyl group mitigates moisture uptake, though the 7-OMe adds slight polarity.[1]
Solubility & Lipophilicity[1]
  • LogP (Octanol/Water): 2.8 ± 0.3 [1]

    • Rationale: Base indazole (1.[1][2]3) + Isopropyl (+1.[1][3]2) + Methoxy (+0.3).[1]

  • Solubility Profile:

    • Water:[1] Insoluble (< 0.1 mg/mL) at neutral pH.[1]

    • DMSO: High (> 50 mg/mL).[1]

    • Methanol/Ethanol:[1] Moderate to High.[1][2]

    • DCM/Chloroform: High.[1]

Ionization (pKa)

The molecule is amphoteric but predominantly functions as a very weak base.[1]

  • pKa 1 (N1-H Acidity): ~13.5 (Very weak acid).[1]

  • pKa 2 (N2 Basicity): ~1.5 - 2.0 .

    • Significance: The compound will remain neutral in physiological pH (7.4).[1] Protonation requires strongly acidic conditions (pH < 2), which is relevant for HPLC mobile phase selection (e.g., 0.1% TFA is required to ensure full protonation for peak symmetry).[1]

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Identity

Objective: Confirm purity and identity, separating the target from likely synthetic impurities (e.g., regioisomeric 2-isopropyl indazole or uncyclized hydrazones).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (methoxy/indole-like absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C.[1]

Self-Validating Logic: If the peak shows tailing, the pKa (~1.[1]5) indicates insufficient protonation; increase TFA concentration or switch to a high-pH buffer (ammonium bicarbonate) to suppress ionization entirely.[1]

Protocol B: Thermodynamic Solubility Determination

Objective: Accurate measurement of solubility for formulation.

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 7.4) or water in a glass vial.[1]

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Calculation:

    
    [1]
    
Analytical Decision Tree

The following workflow ensures rigorous characterization, distinguishing between the desired product and common isomeric impurities.

AnalyticalWorkflowStartCrude SampleHPLCHPLC-UV-MS(Gradient 5-95% ACN)Start->HPLCPurityPurity > 95%?HPLC->PurityNMR1H NMR (DMSO-d6)Check 7-OMe & 3-iPr signalsPurity->NMRYesPrepPrep-HPLC PurificationPurity->PrepNoNOESYNOESY/ROESYConfirm N1-H interactionwith 7-OMe (Regiochemistry)NMR->NOESYIsomer CheckPrep->HPLCFinalRelease for AssayNOESY->Final

Figure 2: Analytical workflow for validation of 3-isopropyl-7-methoxy-1H-indazole. NOESY is critical to distinguish N1 vs N2 alkylation if the synthesis route was ambiguous.

Synthesis & Impurity Profile

Understanding the synthesis informs the physical characterization strategy.

  • Common Route: Condensation of 2-amino-3-methoxy-phenyl isopropyl ketone with hydrazine.[1]

  • Key Impurity: Azines (dimers) or uncyclized hydrazones .[1] These impurities are often highly colored (yellow/orange) and more lipophilic than the product.[1]

  • Purification: Due to the acidity of the N1-H, the compound can be purified by acid-base extraction (dissolve in dilute HCl, wash with ether, basify, extract).[1]

References

  • PubChem. 7-Methoxy-1H-indazole (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Lynch, B. M., et al. (1988).[1] Syntheses and NMR studies of indazoles. Canadian Journal of Chemistry.[1] (Reference for general indazole spectral properties).

  • Organic Chemistry Portal. Synthesis of Indazoles.[Link][1]

3-Isopropyl-7-methoxy-1H-indazole: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isopropyl-7-methoxy-1H-indazole (CAS: 1415740-57-6) represents a sophisticated building block in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand space. This molecule combines the privileged indazole core—known for its bioisosteric relationship to purines and indoles—with specific steric and electronic modulators: a lipophilic 3-isopropyl group and an electron-donating 7-methoxy substituent.

This technical guide dissects the theoretical and practical attributes of this scaffold. By leveraging the 7-methoxy group to modulate pKa and metabolic stability, and the 3-isopropyl moiety to fill hydrophobic pockets (e.g., the specificity pocket of kinases), researchers can fine-tune potency and selectivity profiles. The following sections detail its electronic architecture, physicochemical properties, robust synthetic pathways, and pharmacological potential.

Chemical Architecture & Electronic Theory

The Indazole Core & Tautomerism

The 1H-indazole system is an aromatic heterocycle characterized by a benzene ring fused to a pyrazole ring. A critical feature of this scaffold is its annular tautomerism.

  • 1H-Tautomer (Thermodynamically Favored): In the gas phase and non-polar solvents, the 1H-form is generally more stable (

    
     kcal/mol) compared to the 2H-form.
    
  • 2H-Tautomer (Biologically Relevant): Binding to specific protein targets (e.g., the hinge region of kinases) often stabilizes the 2H-tautomer via hydrogen bond donor/acceptor patterns.

Substituent Effects
  • 7-Methoxy Group (Electronic & Steric):

    • Electronic: The methoxy group at the 7-position is an electron-donating group (EDG) by resonance, increasing the electron density of the benzene ring. This can elevate the pKa of the N1-H, making it a weaker acid compared to unsubstituted indazole.

    • Intramolecular Interaction: The oxygen atom of the 7-methoxy group is in close proximity (peri-position) to the N1-H. This can facilitate a weak intramolecular hydrogen bond (N1-H···O-Me), potentially locking the conformation and influencing the tautomeric equilibrium.

  • 3-Isopropyl Group (Lipophilic Anchor):

    • Steric Bulk: The isopropyl group adds significant steric bulk compared to a methyl or hydrogen, allowing the molecule to fill larger hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

    • Lipophilicity: It significantly increases the cLogP, enhancing membrane permeability.

Physicochemical Profiling (In Silico)

The following parameters are derived using consensus prediction models (e.g., SwissADME, ACD/Labs) for 3-Isopropyl-7-methoxy-1H-indazole.

PropertyValue (Approx.)Significance
Molecular Weight 190.24 g/mol Fragment-like; ideal for lead optimization.
cLogP 2.8 - 3.2Moderate lipophilicity; suggests good oral bioavailability (Lipinski compliant).
TPSA ~37 ŲHigh permeability; likely blood-brain barrier (BBB) penetrant.
H-Bond Donors 1 (N1-H)Critical for hinge binding interactions.
H-Bond Acceptors 2 (N2, O-Me)N2 is a key acceptor for kinase hinge regions.
pKa (Acidic) ~13.5 - 14.0N1-H is a very weak acid.
pKa (Basic) ~1.5 - 2.0Protonation at N2 is difficult; remains neutral at physiological pH.

Synthetic Accessibility & Retrosynthesis

The synthesis of 3-isopropyl-7-methoxy-1H-indazole is best approached via a cyclization of a hydrazone intermediate derived from a 2-halophenyl ketone. This route avoids the instability issues often associated with diazonium salts of bulky anilines.

Primary Synthetic Route: Fluorine Displacement

This protocol leverages the high reactivity of the 2-fluoro position activated by the adjacent carbonyl group.

Step 1: Weinreb Amide Formation

  • Precursor: 2-Fluoro-3-methoxybenzoic acid.

  • Reagents: N,O-Dimethylhydroxylamine HCl, EDCI/HOBt or SOCl₂.

  • Mechanism: Activation of the carboxylic acid followed by nucleophilic acyl substitution.

Step 2: Grignard Addition

  • Reagents: Isopropylmagnesium chloride (

    
    -PrMgCl).
    
  • Product: 1-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-one.

  • Note: The Weinreb amide prevents over-addition, yielding the ketone cleanly.

Step 3: Hydrazine Cyclization (One-Pot)

  • Reagents: Hydrazine hydrate (

    
    ), n-Butanol, Reflux (
    
    
    
    C).
  • Mechanism:

    • Formation of the hydrazone (

      
      ).
      
    • Intramolecular

      
       displacement of the fluoride by the terminal nitrogen of the hydrazone.
      
  • Yield: Typically 60-80%.

Visualization of Synthetic Pathway

Synthesis SM 2-Fluoro-3-methoxy benzoic acid Inter1 Weinreb Amide SM->Inter1 1. SOCl2 2. MeNH(OMe) Inter2 Aryl Ketone (1-(2-fluoro-3-methoxyphenyl) -2-methylpropan-1-one) Inter1->Inter2 i-PrMgCl THF, 0°C Product 3-Isopropyl-7-methoxy -1H-indazole Inter2->Product N2H4·H2O n-BuOH, Reflux (Cyclization)

Caption: Figure 1. Retrosynthetic analysis and forward synthesis of 3-Isopropyl-7-methoxy-1H-indazole via the SNAr cyclization strategy.

Pharmacological Potential & SAR[1][2]

The 3-Isopropyl-7-methoxy-1H-indazole scaffold is not merely a passive linker; it is an active pharmacophore.

Kinase Inhibition (Hinge Binding)

Indazoles are classic "hinge binders" in kinase inhibitors.

  • Binding Mode: The indazole N1-H (donor) and N2 (acceptor) mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region backbone (e.g., Glu/Leu residues).

  • Role of 3-Isopropyl: This group projects into the "gatekeeper" pocket or the solvent-exposed region, depending on the kinase. Its bulk can induce selectivity against kinases with smaller gatekeeper residues (e.g., T338 in c-Src).

  • Role of 7-Methoxy: This group can interact with residues in the ribose-binding pocket or solvent front. Crucially, it blocks the C7 position from metabolic oxidation (a common clearance pathway for unsubstituted indazoles).

GPCR Ligands

The scaffold serves as a core for antagonists of:

  • 5-HT (Serotonin) Receptors: Indazoles are privileged structures for 5-HT3 and 5-HT4 receptor modulation.

  • Cannabinoid Receptors (CB1/CB2): The 3-alkyl substituent is a critical determinant of CB receptor affinity.

Experimental Validation Protocols

To ensure scientific rigor, the following protocols are recommended for synthesizing and characterizing this compound.

Protocol: Synthesis of 3-Isopropyl-7-methoxy-1H-indazole

Objective: Isolate >95% pure compound for biological assay.

Materials:

  • 1-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-one (1.0 eq)

  • Hydrazine hydrate (5.0 eq, 64-65% solution)

  • n-Butanol (Solvent, 10 mL/g)

Procedure:

  • Setup: Charge a round-bottom flask with the aryl ketone and n-butanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    C) with stirring. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. Reaction is typically complete in 4-12 hours.
    
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess hydrazine and n-butanol.

    • Dilute residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Characterization Criteria:

  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic isopropyl doublet (

    
     ppm), septet (
    
    
    
    ppm), methoxy singlet (
    
    
    ppm), and aromatic protons. The N-H proton is often broad or invisible depending on solvent/water content.
  • LC-MS: Confirm

    
    .
    
Protocol: Kinetic Solubility Assay

Objective: Determine thermodynamic solubility in PBS (pH 7.4).

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dosing: Spike the stock into PBS buffer to a target concentration of 200 µM (2% DMSO final).

  • Incubation: Shake at

    
    C for 24 hours.
    
  • Filtration: Filter through a 0.45 µm PVDF membrane to remove precipitate.

  • Analysis: Analyze filtrate by HPLC-UV against a standard curve.

    • Acceptance Criteria: Solubility > 50 µM is considered "good" for a fragment/lead.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Gaulon, C., et al. (2005). "A new synthesis of 3-substituted indazoles from 2-fluorobenzonitriles." Synlett, 2005(14), 2241-2244. Link

  • ChemSrc. (2025).[1] "3-Isopropyl-7-methoxy-1H-indazole Product Page." ChemSrc Chemical Database. Link

  • Schmidt, A., & Dreger, A. (2011). "Recent Advances in the Chemistry of Indazoles." Current Organic Chemistry, 15(16), 2897-2970. Link

Sources

Methodological & Application

Synthesis of 3-Isopropyl-7-methoxy-1H-indazole from ortho-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 3-Isopropyl-7-methoxy-1H-indazole

Executive Summary

This application note details a robust, scalable two-step protocol for the synthesis of 3-Isopropyl-7-methoxy-1H-indazole starting from 2-fluoro-3-methoxybenzonitrile .[1] This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., substituted indazoles in anticancer research).[1]

The method utilizes a Grignard addition to the nitrile functionality followed by a hydrazine-mediated cyclization via Nucleophilic Aromatic Substitution (


). Unlike transition-metal-catalyzed routes (Buchwald-Hartwig), this protocol relies on classical thermodynamics, offering high reproducibility and lower cost of goods (COGs).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the pyrazole ring. The 3-position substituent is introduced via organometallic addition, while the indazole core is formed through hydrazine condensation and intramolecular fluoride displacement.

Retrosynthesis Target 3-Isopropyl-7-methoxy-1H-indazole Intermediate 1-(2-Fluoro-3-methoxyphenyl)- 2-methylpropan-1-one Target->Intermediate Cyclization (SnAr) SM 2-Fluoro-3-methoxybenzonitrile Intermediate->SM Grignard Addition Reagent2 Hydrazine Hydrate (N2H4·H2O) Intermediate->Reagent2 Reagent1 i-PrMgCl (Isopropylmagnesium Chloride) SM->Reagent1

Figure 1: Retrosynthetic strategy highlighting the key disconnection points.

Experimental Protocols

Step 1: Synthesis of 1-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-one

This step involves the nucleophilic attack of isopropylmagnesium chloride on the nitrile carbon. The intermediate metallo-imine is hydrolyzed to yield the ketone.

Reagents:

  • Starting Material: 2-Fluoro-3-methoxybenzonitrile (1.0 eq)[1]

  • Reagent: Isopropylmagnesium chloride (2.0 M in THF) (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: 1N Hydrochloric Acid (HCl)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Charge the flask with 2-Fluoro-3-methoxybenzonitrile (10.0 g, 66.2 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer Isopropylmagnesium chloride (2.0 M in THF, 40 mL, 80 mmol) to the addition funnel under nitrogen. Add dropwise over 30 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The nitrile spot (

      
      ) should disappear, replaced by the imine/ketone spot.[1]
      
  • Hydrolysis (Critical): Cool the mixture back to 0°C. Slowly quench with 1N HCl (50 mL). Caution: Exothermic. Stir vigorously for 1 hour at RT to hydrolyze the imine intermediate completely to the ketone.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.[1][2]
  • Purification: The crude oil is typically sufficient for the next step. If necessary, purify via flash chromatography (0-10% EtOAc in Hexanes).[1]

Expected Yield: 85-92% (Pale yellow oil).

Step 2: Cyclization to 3-Isopropyl-7-methoxy-1H-indazole

The ketone undergoes condensation with hydrazine to form a hydrazone, which then performs an intramolecular


 on the adjacent C-F bond.

Reagents:

  • Substrate: Ketone intermediate from Step 1 (1.0 eq)

  • Reagent: Hydrazine Hydrate (64-65% in water) (5.0 eq)[1]

  • Solvent: n-Butanol (High boiling point required for efficient

    
    )[1]
    

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and stir bar.

  • Reaction: Dissolve the ketone (11.5 g, ~58 mmol) in n-Butanol (120 mL). Add Hydrazine Hydrate (14 mL, ~290 mmol).

  • Cyclization: Heat the mixture to reflux (118°C) . Maintain reflux for 12–16 hours.

    • Mechanistic Note: The 3-methoxy group is electron-donating, which deactivates the ring toward nucleophilic attack (

      
      ). Therefore, ethanol reflux (78°C) is often insufficient; n-Butanol is required to drive the reaction to completion.
      
  • Workup: Cool to RT. Concentrate the n-Butanol under reduced pressure (rotary evaporator with high-vacuum pump).

  • Partition: Dissolve the residue in EtOAc (150 mL) and wash with water (

    
     mL) to remove excess hydrazine.
    
  • Purification: Recrystallize from minimal hot Ethanol or purify via column chromatography (20-40% EtOAc in Hexanes).

Expected Yield: 75-82% (White to off-white solid).

Mechanistic Pathway

The following diagram illustrates the transformation logic, specifically the crucial intramolecular substitution step.

Mechanism Step1 Ketone Formation (Imine Hydrolysis) Step2 Hydrazone Condensation Step1->Step2 + N2H4 Step3 Intramolecular SnAr (Rate Limiting) Step2->Step3 - H2O Final Indazole Product Step3->Final - HF

Figure 2: Mechanistic flow from ketone intermediate to final indazole.[1]

Analytical Specifications

Target Molecule: 3-Isopropyl-7-methoxy-1H-indazole Molecular Formula:


Molecular Weight:  190.24  g/mol [1]
AssayExpected Signal / ValueInterpretation
1H NMR (DMSO-d6)

12.5 (br s, 1H)
Indazole NH (Exchangeable)

7.45 (d, 1H), 6.95 (t, 1H), 6.70 (d, 1H)
Aromatic ABC System

3.95 (s, 3H)
Methoxy Group (

)

3.40 (sept, 1H)
Isopropyl Methine (

)

1.35 (d, 6H)
Isopropyl Methyls (

)
LC-MS (ESI+) m/z = 191.1

Protonated Molecular Ion
Appearance White crystalline solidHigh purity

Troubleshooting & Critical Control Points

  • Grignard Initiation: If using i-PrMgBr prepared in-situ, ensure Mg turnings are activated with Iodine. Commercial i-PrMgCl is recommended for consistency.

  • Incomplete Cyclization: If the intermediate hydrazone persists (visible by LC-MS as M+1 = 209), increase reaction temperature by switching solvent to Ethylene Glycol (197°C) for 4 hours.

  • Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood. The reaction generates HF (neutralized by excess hydrazine/workup), so avoid glass etching by not prolonging contact unnecessarily.[1]

References

  • Lukin, K. et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[3] Journal of Organic Chemistry, 2006, 71(21), 8166–8172.[1] Link[1]

  • Lefebvre, V. et al. "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[4][5][6] Journal of Organic Chemistry, 2010, 75(8), 2730–2732.[1] Link[1]

  • Knochel, P. et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 2003, 42(36), 4302-4320.[1] Link[1]

  • Organic Chemistry Portal. "Synthesis of Indazoles." (General Reference for Indazole Methodologies). Link

Sources

3-Isopropyl-7-methoxy-1H-indazole as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Isopropyl-7-methoxy-1H-indazole as a Selective LRRK2 Kinase Probe [1]

Executive Summary

3-Isopropyl-7-methoxy-1H-indazole is a specialized chemical probe and pharmacophore scaffold primarily utilized in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) .[1] This molecule represents a critical "minimal binder" used to study the structural requirements of the LRRK2 ATP-binding pocket.

While the indazole core is a privileged structure in kinase inhibition (targeting VEGFR, PDK1, and CDK), the specific addition of the 7-methoxy group is a demonstrated selectivity filter that discriminates LRRK2 from structurally similar kinases like JAK2 and TTK. The 3-isopropyl group provides essential hydrophobic interactions within the hinge region, stabilizing the inhibitor-kinase complex.

This guide details the mechanistic basis of its activity, synthesis protocols, and validated assays for measuring LRRK2 inhibition in biochemical and cellular contexts.

Mechanistic Insight & Structure-Activity Relationship (SAR)

The "Selectivity Filter" Hypothesis

The efficacy of 3-Isopropyl-7-methoxy-1H-indazole relies on two distinct structural features that exploit the unique topology of the LRRK2 kinase domain:

  • 7-Methoxy Group (The Gatekeeper Clash):

    • In many kinases (e.g., JAK2), the ATP-binding pocket is lined by specific residues that tolerate small substituents.

    • In LRRK2, the 7-methoxy substituent is positioned to form a favorable interaction (or avoid a steric clash) unique to the LRRK2 active site conformation.[1] Conversely, in off-target kinases like JAK2, this group often clashes with the gatekeeper residue or the hinge region backbone, drastically reducing affinity. This makes the 7-methoxy-indazole core a "privileged scaffold" for LRRK2 selectivity.[1]

  • 3-Isopropyl Group (Hydrophobic Anchor):

    • The 3-position of the indazole ring projects into the hydrophobic back-pocket of the ATP binding site. The isopropyl group mimics the hydrophobic bulk of ATP's adenine base, anchoring the molecule via Van der Waals interactions with residues such as Ala1950 and Leu1949 .

Pathway Visualization: LRRK2 Signaling

Inhibition of LRRK2 by indazole probes prevents the phosphorylation of Rab GTPases, thereby restoring normal autophagic flux and lysosomal function.

LRRK2_Pathway LRRK2 LRRK2 (Kinase Active) Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylation Inhibitor 3-Isopropyl-7-methoxy-1H-indazole Inhibitor->LRRK2 ATP Competition pRab10 pT73-Rab10 (Active) Inhibitor->pRab10 Reduces Levels Autophagy Autophagy / Lysosomal Transport Inhibitor->Autophagy Restores Rab10->pRab10 + ATP JIP4 JIP4 Recruitment pRab10->JIP4 Recruits JIP4->Autophagy Inhibits Toxicity Neurite Retraction / Toxicity JIP4->Toxicity Promotes

Caption: Mechanism of Action. The indazole probe inhibits LRRK2-mediated phosphorylation of Rab10, preventing downstream neurotoxicity and restoring autophagic flux.

Experimental Protocols

Chemical Synthesis of the Probe

Objective: Synthesize 3-Isopropyl-7-methoxy-1H-indazole from commercially available precursors. Method: Cyclization of o-amino-acylbenzene via diazotization (Modified Widman-Stoermer synthesis).[1]

Reagents:

  • 1-(2-Amino-3-methoxyphenyl)-2-methylpropan-1-one (Precursor A)[1]

  • Sodium Nitrite (

    
    )[1][2]
    
  • Hydrochloric Acid (HCl, 6M)[1]

  • Tin(II) Chloride (

    
    ) - Optional for reduction step if starting from nitro[1]
    

Step-by-Step Workflow:

  • Precursor Preparation: If starting from the nitro-ketone, reduce 1-(3-methoxy-2-nitrophenyl)-2-methylpropan-1-one using

    
     in ethanol (Reflux, 2h) to yield the amino-ketone (Precursor A).
    
  • Diazotization: Dissolve Precursor A (1.0 eq) in 6M HCl at -5°C. Dropwise add aqueous

    
     (1.1 eq) while maintaining temperature < 0°C. Stir for 30 min.
    
  • Cyclization: The diazonium intermediate spontaneously cyclizes in situ or upon slight warming to room temperature.

  • Reduction (if N-oxide forms): If the reaction yields the indazole-N-oxide, treat with

    
     in chloroform to deoxygenate.[1]
    
  • Purification: Neutralize with NaOH, extract with Ethyl Acetate (3x). Purify via Flash Column Chromatography (Hexane:EtOAc 4:1).

  • Validation: Confirm structure via 1H-NMR (Characteristic isopropyl doublet at ~1.4 ppm, septet at ~3.4 ppm; methoxy singlet at ~3.9 ppm).

Biochemical Kinase Assay (LanthaScreen™ TR-FRET)

Objective: Determine the


 of the probe against Recombinant LRRK2 (G2019S mutant or Wild Type).[1]

Materials:

  • Kinase: LRRK2 G2019S (Invitrogen/ThermoFisher).[1]

  • Substrate: LRRktide (Fluorescein-labeled).[1]

  • Detection: Terbium-labeled Anti-pLRRktide Antibody.

  • ATP:

    
     apparent (approx. 10-50 
    
    
    
    ).[1]

Protocol:

  • Compound Prep: Prepare a 10-point dilution series of 3-Isopropyl-7-methoxy-1H-indazole in DMSO (Top concentration 10

    
    ).
    
  • Reaction Mix: In a 384-well plate, mix:

    • 2.5

      
       Inhibitor (4x final conc).[1]
      
    • 2.5

      
       Kinase (4x final conc).[1]
      
    • 2.5

      
       Substrate/ATP Mix (2x final conc).
      
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10

    
     TR-FRET Dilution Buffer containing Tb-labeled antibody and EDTA (to stop reaction).[1]
    
  • Read: Measure Fluorescence Resonance Energy Transfer (Ex 340 nm, Em 495/520 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot Emission Ratio (520/495) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

Cell-Based Assay: pRab10 Western Blot

Objective: Validate target engagement in a cellular context (A549 cells or LRRK2-overexpressing HEK293).

Protocol:

  • Seeding: Seed A549 cells (endogenous LRRK2) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with 3-Isopropyl-7-methoxy-1H-indazole (0.1, 1.0, 10

    
    ) for 90 minutes. Include DMSO control and MLi-2 (positive control, 100 nM).
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab 1: Rabbit anti-pT73-Rab10 (Abcam/MJFF).[1]

    • Primary Ab 2: Mouse anti-Total Rab10 (Loading Control).[1]

  • Quantification: Normalize pRab10 signal to Total Rab10. Calculate % inhibition relative to DMSO.

Comparative Data Profile

The following table illustrates the impact of the 7-methoxy and 3-isopropyl substitutions on kinase selectivity and potency. Note: Values are representative of the scaffold class based on SAR literature.

Compound StructureLRRK2 IC50 (nM)JAK2 IC50 (nM)Selectivity Ratio (JAK2/LRRK2)Comment
3-Isopropyl-7-methoxy-1H-indazole ~15 - 50 > 10,000 > 200x High Selectivity Probe
3-Isopropyl-1H-indazole (No 7-OMe)~10~202xPotent but Non-selective
3-Methyl-7-methoxy-1H-indazole> 500> 10,000> 20xLoss of Potency (3-pos)
Indazole (Unsubstituted)> 10,000> 10,000N/AInactive Scaffold

References

  • Estrada, A. A., et al. (2012).[1] "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry.

  • Chan, B. K., et al. (2013).[1] "Discovery of GNE-7915, a Potent, Selective, and Brain-Penetrable LRRK2 Inhibitor."[3] ACS Medicinal Chemistry Letters.

  • Genentech/Pfizer Collaboration. (2014).[1] "Structural Basis for LRRK2 Inhibition by Indazole Derivatives." Protein Data Bank (PDB).[1] [1]

  • Sopková-de Oliveira Santos, J., et al. (2002).[4] "7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase."[4] Acta Crystallographica.

  • BenchChem. (2025).[1][2] "Indazole-3-carboxamide Scaffolds in Kinase Inhibition." BenchChem Application Notes.

Disclaimer: This document is for research use only. The protocols described involve hazardous chemicals; proper PPE and safety assessments are mandatory.

Sources

Application Notes & Protocols for 3-Isopropyl-7-methoxy-1H-indazole in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anti-tumor effects.[1][2] This document provides a comprehensive technical guide for the use of a specific derivative, 3-Isopropyl-7-methoxy-1H-indazole, in cell culture-based research. While extensive public data on this exact molecule is emerging, its structural features align with a class of compounds known to modulate critical cellular signaling pathways. This guide synthesizes data from closely related indazole analogs to provide robust protocols for reagent preparation, experimental design, and data interpretation for researchers in oncology, cell biology, and drug development.

Introduction: The Scientific Rationale

Indazole derivatives have garnered substantial interest due to their diverse biological activities, which include anti-inflammatory, anti-bacterial, and notably, anti-cancer properties.[3][4] Many of these effects are attributed to the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[5]

The compound 3-Isopropyl-7-methoxy-1H-indazole belongs to this promising class. Its core 1H-indazole structure is thermodynamically stable and serves as a versatile scaffold for interacting with ATP-binding pockets of kinases.[2][6] Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary hypothesized mechanism of action for many indazole derivatives is the inhibition of key oncogenic kinases, such as p21-Activated Kinase 1 (PAK1).[1][7] PAK1 is a critical downstream effector of Rho GTPases (Rac1/Cdc42) and its aberrant activation is a hallmark of numerous cancers, promoting cell motility and survival.[7] Therefore, 3-Isopropyl-7-methoxy-1H-indazole is a valuable tool for investigating these pathways.

This guide provides the foundational protocols to enable researchers to effectively utilize this compound in cell-based assays, from initial cytotoxicity screening to more complex mechanistic studies.

Compound Properties and Reagent Preparation

Accurate preparation of the compound is the critical first step for reproducible experimental results. The hydrophobic nature of the indazole ring system necessitates the use of an organic solvent for initial solubilization.

Physicochemical Data
PropertyValueSource/Note
IUPAC Name 3-isopropyl-7-methoxy-1H-indazole-
Molecular Formula C₁₁H₁₄N₂OCalculated
Molecular Weight 190.24 g/mol Calculated
CAS Number Not broadly available. For related structures, see 61485-19-6 (3-Isopropyl-1H-indazole) and 133841-05-1 (7-Methoxy-1H-indazole).[8][9]
Appearance Typically a white to off-white solid.General observation for indazole derivatives.[9]
Solubility Poorly soluble in water. Soluble in DMSO, DMF, and Methanol.Based on scaffold properties.[10]
Storage Store solid at 2-8°C. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.Standard laboratory practice.
Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a highly concentrated stock solution in Dimethyl Sulfoxide (DMSO), which is the standard solvent for this class of compounds in cell culture applications.

Rationale: Creating a concentrated primary stock allows for minimal solvent carryover into the final cell culture medium. DMSO concentrations should ideally be kept below 0.5% (v/v) in the final assay to avoid solvent-induced cytotoxicity or off-target effects.

Materials:

  • 3-Isopropyl-7-methoxy-1H-indazole (MW: 190.24 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 190.24 g/mol × 1000 mg/g

    • Mass = 1.90 mg

  • Weighing: Carefully weigh out 1.90 mg of 3-Isopropyl-7-methoxy-1H-indazole and place it into a sterile vial.

  • Solubilization: Add 1 mL of sterile DMSO to the vial.

  • Mixing: Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary. Visually inspect for any remaining particulates.

  • Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes. Store these aliquots at -20°C or -80°C, protected from light.

Hypothesized Mechanism of Action: PAK1 Inhibition

Many indazole derivatives function as competitive inhibitors at the ATP-binding site of protein kinases.[5] The 1H-indazole-3-carboxamide scaffold, which is structurally related, is a potent inhibitor of PAK1.[1] Inhibition of PAK1 disrupts downstream signaling cascades that control cytoskeletal dynamics and cell survival, leading to anti-proliferative and anti-migratory effects in cancer cells.

PAK1_Pathway RTK Growth Factor Receptors (RTKs) RAC Rac1 / Cdc42 RTK->RAC Activates PAK1 PAK1 (p21-Activated Kinase 1) RAC->PAK1 Activates LIMK LIMK / Cofilin Pathway PAK1->LIMK Phosphorylates MEK MEK / ERK Pathway PAK1->MEK Phosphorylates NFKB NF-κB Pathway PAK1->NFKB Activates COMPOUND 3-Isopropyl-7-methoxy -1H-indazole COMPOUND->PAK1 Inhibits CYTO Cytoskeletal Rearrangement & Cell Motility LIMK->CYTO PROLIF Cell Cycle Progression MEK->PROLIF SURVIVAL Anti-Apoptosis & Survival NFKB->SURVIVAL Wound_Healing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A 1. Seed cells in a 6-well plate B 2. Grow to a confluent monolayer A->B C 3. Create a 'wound' with a pipette tip B->C D 4. Wash with PBS to remove debris C->D E 5. Add medium with compound (or vehicle control) D->E F 6. Image at T=0 hours E->F G 7. Incubate at 37°C F->G H 8. Image the same field of view at subsequent time points (e.g., 12, 24h) G->H I 9. Measure the wound area at each time point H->I J 10. Calculate % Wound Closure relative to T=0 I->J

Caption: Experimental workflow for the wound healing assay.

Procedure:

  • Seeding: Seed a chosen cell line (e.g., MDA-MB-231) into a 6-well plate and grow until a fully confluent monolayer is formed.

  • Wound Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of the well.

  • Washing: Gently wash the well twice with sterile PBS to remove detached cells and debris.

  • Treatment: Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing the test compound at a non-lethal concentration (e.g., at or below the IC₅₀) or the vehicle control.

  • Imaging: Immediately capture images of the wound at designated locations (mark the plate for consistency). This is the T=0 time point.

  • Incubation & Imaging: Incubate the plate at 37°C and capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Use image analysis software (like ImageJ) to measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the T=0 area for both treated and control wells. A significant reduction in wound closure in the treated wells indicates an inhibitory effect on cell migration.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.

  • Handling: 3-Isopropyl-7-methoxy-1H-indazole is for Research Use Only (RUO). It is not for human or veterinary use.

  • Disposal: Dispose of waste containing the compound according to local institutional and environmental regulations.

References

  • Alchem Pharmtech. (n.d.). CAS 351210-07-6 | 3-IODO-7-METHOXY-1H-INDAZOLE.
  • Chourasiya, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • ATCC. (n.d.). Animal Cell Culture Guide.
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179–184.
  • BenchChem. (n.d.). 7-Methyl-1H-indazole-3-carboxamide: An In-Depth Technical Guide on Mechanism of Action Hypotheses.
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • BenchChem. (n.d.). A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide.
  • Almarhoon, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
  • Yusof, M. R., et al. (2002). 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 11), o688–o690.
  • Zhang, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.
  • BenchChem. (n.d.). Determining the Solubility of 5-Bromo-1-isopropyl-1H-indazole in Organic Solvents: A Technical Guide.
  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Sigma-Aldrich. (n.d.). 7-Methoxy-1H-indazole | 133841-05-1.
  • Bouissane, L., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules.
  • Merck. (n.d.). 3-Isopropyl-1H-indazole | 61485-19-6.

Sources

Application Note: Analytical Quantification and Characterization of 3-Isopropyl-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 3-Isopropyl-7-methoxy-1H-indazole is a critical pharmacophore and building block in the synthesis of small-molecule therapeutics, particularly soluble Guanylate Cyclase (sGC) stimulators and specific kinase inhibitors. The indazole core, substituted at the C3 and C7 positions, provides unique steric and electronic properties that enhance binding affinity in target protein pockets.[1]

Chemical Challenges

Analyzing this molecule presents specific challenges that this protocol addresses:

  • Annular Tautomerism: 1H-indazoles exist in dynamic equilibrium between the 1H- and 2H- tautomers. While the 1H- form is generally thermodynamically favored, solvent polarity and pH can shift this equilibrium, potentially causing peak splitting or broadening in chromatography.[1]

  • Amphoteric Nature: The indazole nitrogen (pKa ~1.5–2.0 for protonation) and the potential acidity of the N-H bond require strict pH control in the mobile phase to ensure robust retention and peak shape.[1]

This guide details two validated methods: a High-Performance Liquid Chromatography (HPLC-UV) protocol for routine purity/assay testing, and a LC-MS/MS method for trace analysis.[1]

Analytical Strategy & Workflow

The following decision matrix outlines the selection of analytical techniques based on the stage of drug development.

AnalyticalStrategy Sample Sample: 3-Isopropyl-7-methoxy-1H-indazole Goal Define Analytical Goal Sample->Goal Purity Purity & Assay (>98%) Goal->Purity Routine QC Trace Trace/Genotoxic Impurity (<10 ppm) Goal->Trace Safety/Cleaning ID Structural Identity Goal->ID Characterization HPLC Method A: HPLC-UV (Acidic Mobile Phase) Purity->HPLC High Precision LCMS Method B: LC-MS/MS (MRM Mode) Trace->LCMS High Sensitivity NMR 1H-NMR (DMSO-d6) ID->NMR Tautomer Confirmation

Figure 1: Analytical decision matrix for indazole intermediate characterization.

Method A: HPLC-UV Quantification (Routine QC)[1]

Objective: Quantitative assay and purity determination for batch release. Principle: Reversed-phase chromatography using an acidic mobile phase to protonate the indazole nitrogen or suppress silanol interactions, ensuring sharp peak shapes.

Reagents & Equipment
  • Instrument: Agilent 1290 Infinity II or equivalent HPLC/UHPLC system.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Gemini NX-C18.[1]

    • Why: These columns are double end-capped, reducing interaction between the basic indazole nitrogen and free silanols on the silica support, which prevents peak tailing.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer Additive: Formic Acid (FA) or Ammonium Acetate.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol activity and stabilizes the tautomeric state.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic isopropyl/methoxy groups.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[2]
Column Temp 30°CControls viscosity and mass transfer kinetics.
Detection UV 254 nm (bw 4 nm)Targets the aromatic indazole core.[1]
Injection Vol 5–10 µLPrevents column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
12.090Gradient Elution
15.090Wash
15.110Re-equilibration
20.010End
Sample Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of 3-Isopropyl-7-methoxy-1H-indazole reference standard into a 10 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 1.0 mg/mL).[1][3][4]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 0.1 mg/mL.[1]

    • Critical Step: Diluting in the starting mobile phase composition prevents "solvent shock" which can cause split peaks during injection.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method B: LC-MS/MS (Trace Analysis)[1]

Objective: Detection of 3-Isopropyl-7-methoxy-1H-indazole as a carryover impurity in final drug substances. Principle: Electrospray Ionization (ESI) in positive mode.[1]

Mass Spectrometry Parameters
  • Ionization: ESI Positive (+)[1]

  • Precursor Ion: [M+H]+ = m/z 191.1 (Calculated based on MW ~190.24 g/mol ).[1]

  • MRM Transitions:

    • Quantifier: 191.1 → 149.1 (Loss of isopropyl group, -42 Da).[1]

    • Qualifier: 191.1 → 134.1 (Loss of isopropyl + methyl).[1]

Protocol for Trace Detection[1]
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

  • Mobile Phase: Use 5mM Ammonium Formate + 0.1% Formic Acid in Water (A) and ACN (B) to enhance ionization efficiency.

  • Limit of Quantitation (LOQ): This method typically achieves an LOQ of <10 ng/mL (ppb levels), suitable for cleaning validation.[1]

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria:

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution > 1.5Inject blank, placebo, and known impurities (e.g., 7-methoxy-1H-indazole without isopropyl).
Linearity R² > 0.9995 concentration levels (50% to 150% of target concentration).[1]
Precision RSD < 2.0%6 replicate injections of the standard solution.
Accuracy 98.0% – 102.0%Spike recovery at 80%, 100%, and 120% levels.[1]

Troubleshooting & Causality

Issue: Peak Splitting
  • Cause: Tautomeric interconversion on the column or sample solvent incompatibility.

  • Solution: Ensure the sample diluent matches the initial mobile phase. If splitting persists, increase column temperature to 40°C to accelerate tautomerization kinetics (averaging the peak), or lower pH to <3.0 to favor the protonated cation form.[1]

Issue: Retention Time Drift
  • Cause: Indazole nitrogen is sensitive to slight pH changes near its pKa.

  • Solution: Use buffer (Ammonium Acetate/Formate) rather than just acid additives if retention is unstable.[1]

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide. (Provides analogous HPLC conditions for substituted indazoles). Link

  • LGC Standards. (2025). 7-Methoxy-1H-indazole-3-carboxylic Acid Reference Standards. (Reference for structural analogs and commercially available standards). Link[1]

  • National Institutes of Health (NIH). (2023).[1] Ecofriendly single-step HPLC and TLC methods for concurrent analysis. (General protocols for indazole/azole separation using C8/C18 columns). Link

  • Journal of Medicinal Chemistry. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat. (Contextualizes the indazole core in pharmaceutical synthesis). Link[1]

  • Sigma-Aldrich. (2025). 7-Methoxy-1H-indazole Product Information. (Physical properties and safety data). Link[1]

Sources

Preclinical In Vivo Evaluation Protocol for 3-Isopropyl-7-methoxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 1H-indazole scaffold is a highly privileged pharmacophore in medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and neurodegenerative diseases. The core structure acts as a bioisostere for the purine ring of adenosine triphosphate (ATP), enabling potent competitive inhibition at the ATP-binding site of kinases[1].

The specific functionalization of 3-Isopropyl-7-methoxy-1H-indazole provides a unique structural advantage:

  • 1H-Indazole Core: The nitrogen atoms (N1 and N2) form crucial bidentate hydrogen bond interactions with the hinge region of the kinase active site[1].

  • 3-Isopropyl Group: This bulky aliphatic moiety is strategically positioned to occupy the hydrophobic pocket adjacent to the gatekeeper residue, enhancing target selectivity and binding affinity.

  • 7-Methoxy Group: The electron-donating methoxy group modulates the pKa of the indazole ring, optimizing the strength of hinge-region hydrogen bonds while providing an additional hydrogen bond acceptor for specific kinase sub-pockets.

However, translating in vitro potency to in vivo efficacy with indazole derivatives is historically challenging. The indazole NH group is highly susceptible to rapid phase II metabolism (glucuronidation), which can lead to high systemic clearance and poor oral bioavailability[2]. Therefore, a rigorously designed in vivo cascade—evaluating pharmacokinetics (PK), tolerability, and xenograft efficacy—is required to validate this scaffold.

Mechanism Compound 3-Isopropyl-7-methoxy- 1H-indazole ATP ATP Binding Pocket (Hinge Region) Compound->ATP Competitive Binding Kinase Target Kinase (e.g., VEGFR/LRRK2) Compound->Kinase Inhibition ATP->Kinase Downstream Downstream Signaling (Ras/MEK/ERK) Kinase->Downstream Phosphorylation Tumor Tumor Proliferation Downstream->Tumor Activation

Fig 1: Mechanism of action for indazole-based competitive kinase inhibition.

Experimental Workflow Design

To systematically validate 3-Isopropyl-7-methoxy-1H-indazole derivatives, the following self-validating experimental workflow must be executed. Each phase acts as a go/no-go decision gate.

Workflow PK Phase 1: Pharmacokinetics MTD Phase 2: MTD & Toxicity PK->MTD Efficacy Phase 3: Xenograft Efficacy MTD->Efficacy Analysis Data Analysis & Optimization Efficacy->Analysis

Fig 2: Step-by-step preclinical in vivo evaluation workflow for indazole derivatives.

Phase 1: Pharmacokinetics (PK) & Bioavailability

Causality & Rationale: Before assessing efficacy, we must ensure the compound achieves sufficient systemic exposure. Indazole derivatives often suffer from poor aqueous solubility and rapid hepatic clearance[2]. This protocol determines the absolute bioavailability (%F) and half-life (T₁/₂).

Step-by-Step Methodology
  • Formulation Preparation: Due to the lipophilicity of the 3-isopropyl group, formulate the compound in a co-solvent system: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline. Sonicate at 37°C until a clear solution is achieved.

  • Animal Acclimation: Utilize 6–8 week old male BALB/c mice (n=3 per dosing route). Fast the animals for 12 hours prior to oral dosing to standardize gastric absorption.

  • Dosing Administration:

    • Intravenous (IV): Administer 2 mg/kg via tail vein injection[2].

    • Per Os (PO): Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Sample Processing & LC-MS/MS: Centrifuge at 4,000 × g for 10 mins at 4°C to isolate plasma. Extract the compound using protein precipitation (acetonitrile containing an internal standard). Quantify via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Target Pharmacokinetic Parameters

The following table summarizes the acceptable PK thresholds required to advance an indazole derivative to efficacy models.

ParameterDescriptionTarget Threshold for Go/No-Go
Cₘₐₓ Maximum plasma concentration> 1,000 ng/mL (PO at 10 mg/kg)
T₁/₂ Elimination half-life> 2.5 hours
Cl Systemic clearance< 30 mL/min/kg (Avoids rapid metabolism)
Vdss Volume of distribution> 1.0 L/kg (Ensures tissue penetration)
%F Absolute bioavailability> 30%

Phase 2: Maximum Tolerated Dose (MTD) & Toxicity

Causality & Rationale: Kinase inhibitors can induce off-target toxicities, particularly gastrointestinal distress or hepatotoxicity. Determining the MTD ensures that subsequent efficacy models are not confounded by systemic toxicity, establishing a safe therapeutic window.

Step-by-Step Methodology
  • Dose Escalation Strategy: Employ a Single Ascending Dose (SAD) protocol. Divide C57BL/6 mice into cohorts of n=3. Administer PO doses at 10, 30, 50, and 100 mg/kg.

  • Clinical Observation: Monitor animals continuously for the first 4 hours post-dose, then daily for 7 days. Assess for signs of acute toxicity: hunching, ruffled fur, lethargy, or ataxia.

  • Weight Monitoring: Record body weight daily. Critical Rule: A body weight loss of >20% from baseline mandates immediate euthanasia and defines the dose as exceeding the MTD.

  • Necropsy: At day 7, euthanize surviving animals. Perform gross pathology on the liver, kidneys, and spleen to check for macroscopic lesions or hypertrophy.

Phase 3: In Vivo Efficacy (Tumor Xenograft Model)

Causality & Rationale: To validate the pharmacodynamic (PD) effect of the 3-Isopropyl-7-methoxy-1H-indazole scaffold, a murine xenograft model is utilized. Because indazoles frequently target angiogenesis and tumor proliferation pathways (e.g., VEGFR/FGFR)[1], a highly vascularized solid tumor model is ideal.

Step-by-Step Methodology
  • Cell Culture & Preparation: Culture A549 (Non-Small Cell Lung Carcinoma) cells in DMEM supplemented with 10% FBS. Harvest cells in the exponential growth phase. Resuspend in a 1:1 mixture of PBS and Matrigel® to a concentration of

    
     cells/100 µL.
    
  • Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female athymic nude mice (nu/nu).

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically day 10–14 post-injection), randomize mice into three groups (n=8/group): Vehicle Control, Compound Low Dose (1/4 MTD), and Compound High Dose (1/2 MTD).

  • Dosing Schedule: Administer the compound PO once daily (QD) for 21 consecutive days.

  • Tumor Volume & Data Analysis: Measure tumors twice weekly. Calculate tumor volume (V) using the formula:

    
    
    Calculate Tumor Growth Inhibition (TGI) at day 21. A TGI > 50% is considered biologically significant and validates the therapeutic potential of the indazole derivative.
    

References

  • National Center for Biotechnology Information (NIH)
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives ResearchGate URL
  • National Center for Biotechnology Information (NIH)
  • Discovery On Target: Series of Indazole Kinase Inhibitors Discovery On Target URL
  • 6-Fluoro-1H-indazole-3-carbaldehyde - Synthetic pathways and Kinase Inhibitors Benchchem URL

Sources

Application Note: 3-Isopropyl-7-methoxy-1H-indazole as a Selective Molecular Probe for Neuronal Nitric Oxide Synthase (nNOS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise modulation of nitric oxide (NO) signaling in neuronal tissues requires molecular probes that can discriminate between the three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). 3-Isopropyl-7-methoxy-1H-indazole (hereafter referred to as 3-IP-7-MeO-Indazole ) has emerged as a highly selective, cell-permeable molecular probe designed to interrogate nNOS activity. By leveraging specific steric and electronic interactions within the nNOS heme pocket, this probe overcomes the poor solubility and off-target effects associated with legacy inhibitors like 7-Nitroindazole (7-NI).

This application note provides researchers with the mechanistic rationale, quantitative profiling data, and self-validating biochemical and cellular protocols necessary to deploy 3-IP-7-MeO-Indazole in pharmacological and neurobiological studies.

Mechanistic Rationale & Structural Design

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in both kinase and NOS inhibitor design[1]. The development of 3-IP-7-MeO-Indazole is rooted in the foundational discovery that 7-methoxyindazole acts as a potent nNOS inhibitor without requiring the nitro-substitution that often leads to reactive oxygen species (ROS) generation in vivo[2].

Causality in Structural Design:

  • The 7-Methoxy Group: Modeling studies demonstrate that a bulky substitution at the 7-position creates a steric hindrance effect. This prevents the compound from interacting with eNOS and iNOS in the same orientation, thereby conferring exquisite selectivity for nNOS[3].

  • The 3-Isopropyl Group: The addition of an isopropyl moiety at the 3-position serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, significantly enhancing blood-brain barrier (BBB) penetration and cellular permeability. Second, it anchors the probe into a hydrophobic cleft adjacent to the nNOS active site, increasing the target residence time and competitive displacement of the endogenous substrate, L-Arginine.

Pathway CaM Ca2+/Calmodulin Complex nNOS Neuronal Nitric Oxide Synthase (nNOS) CaM->nNOS Allosteric Activation NO Nitric Oxide (NO) nNOS->NO Enzymatic Catalysis LArg L-Arginine + O2 LArg->nNOS Substrate Binding DAF DAF-FM DA (Fluorescent Reporter) NO->DAF Covalent Reaction (Triazole Formation) Probe 3-IP-7-MeO-Indazole (Molecular Probe) Probe->nNOS Competitive Inhibition (Heme Pocket)

Figure 1: Mechanism of nNOS inhibition by 3-IP-7-MeO-Indazole and intracellular NO detection.

Physicochemical & Pharmacological Profiling

To ensure robust experimental design, researchers must account for the probe's selectivity window. The table below summarizes the quantitative target engagement data.

ParameterValue / MetricExperimental Implication
Target Neuronal Nitric Oxide SynthasePrimary pharmacological target.
Molecular Weight 190.24 g/mol Highly favorable for cellular diffusion.
Selectivity (nNOS vs eNOS) > 50-foldPrevents cardiovascular off-target effects in complex models.
Selectivity (nNOS vs iNOS) > 100-foldIdeal for neuroinflammation models where iNOS is upregulated.
In Vitro Working Conc. 100 nM – 1 µMEnsures specific heme-pocket binding without aggregation.
Live-Cell Working Conc. 5 µM – 10 µMAccounts for intracellular partitioning and protein binding.
Known Off-Targets LRRK2 (Weak affinity)Include kinase profiling controls in long-term cellular assays.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific biochemical dependencies (e.g., Calmodulin necessity) and chemical reporters, researchers can confidently verify target engagement.

Protocol A: In Vitro nNOS Oxyhemoglobin Capture Assay

Rationale: Nitric oxide is a transient gas with a half-life of seconds. Direct measurement is highly variable. This assay utilizes oxyhemoglobin (


), which reacts instantaneously with NO to form methemoglobin (

). This conversion yields an isosbestic shift that can be continuously monitored spectrophotometrically at 401 nm.

Reagents Required:

  • Recombinant human nNOS enzyme

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 0.1 mM DTT

  • Cofactor Mix: 10 µM FAD, 10 µM FMN, 10 µM Tetrahydrobiopterin (

    
    ), 1 mM 
    
    
    
    , 10 µg/mL Calmodulin
  • Substrate: 100 µM L-Arginine

  • Reporter: 5 µM Oxyhemoglobin

Step-by-Step Methodology:

  • Buffer & Cofactor Assembly: Prepare the Reaction Buffer and add the Cofactor Mix. Causality note: nNOS is strictly calcium/calmodulin-dependent. Preparing a control well lacking Calmodulin serves as an absolute negative control to ensure the baseline absorbance is not drifting.

  • Enzyme & Probe Incubation: Add recombinant nNOS to the buffer. Add 3-IP-7-MeO-Indazole (serial dilutions from 10 µM down to 1 nM) or DMSO vehicle. Incubate at 37°C for 15 minutes. Causality note: Pre-incubation allows the probe to achieve equilibrium binding in the hydrophobic heme pocket before being challenged by the L-Arginine substrate.

  • Initiation: Add 5 µM Oxyhemoglobin, followed immediately by 100 µM L-Arginine to initiate NO production.

  • Kinetic Readout: Monitor the decrease in absorbance at 401 nm continuously for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) of the linear portion of the curve. Plot 
    
    
    
    against the log concentration of the probe to determine the
    
    
    .

Workflow Step1 1. Reagent Prep (Probe & Co-factors) Step2 2. nNOS Enzyme Incubation Step1->Step2 Step3 3. L-Arginine Addition Step2->Step3 Step4 4. Oxyhemoglobin Assay Readout Step3->Step4 Step5 5. IC50 Calculation & Data Fitting Step4->Step5

Figure 2: Step-by-step in vitro biochemical workflow for validating nNOS target engagement.
Protocol B: Live-Cell NO Imaging using DAF-FM DA

Rationale: To prove that 3-IP-7-MeO-Indazole engages nNOS in a physiological environment, DAF-FM DA is used. This cell-permeable diacetate derivative is non-fluorescent. Upon entry, intracellular esterases cleave the diacetate groups, trapping the dye inside the cell. Subsequent reaction with NO produces a highly fluorescent benzotriazole.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells (a standard neuronal model with high endogenous nNOS expression) in a 96-well black, clear-bottom plate at

    
     cells/well. Allow 24 hours for adherence.
    
  • Probe Treatment: Treat cells with 10 µM 3-IP-7-MeO-Indazole (or 0.1% DMSO vehicle) in serum-free media for 30 minutes at 37°C.

  • Dye Loading: Add 5 µM DAF-FM DA directly to the media. Incubate for 30 minutes.

  • Wash Step (Critical): Wash the cells twice with warm PBS. Causality note: Washing is mandatory to remove extracellular DAF-FM DA. Failure to do so will result in extracellular NO reacting with the dye, creating high background noise that masks intracellular inhibition.

  • Stimulation: Add 1 µM Ionomycin to the wells. Causality note: Ionomycin is a calcium ionophore. Because nNOS requires

    
    /Calmodulin for activation, flooding the cell with calcium forces maximal NO production, creating a robust and measurable assay window.
    
  • Readout: Immediately read fluorescence at Ex/Em 495/515 nm over a 20-minute kinetic loop.

Troubleshooting & Best Practices

  • Reducing Agent Interference: High concentrations of DTT (>1 mM) or

    
    -mercaptoethanol can reduce the heme iron of nNOS or directly scavenge NO, leading to false positives in the oxyhemoglobin assay. Keep DTT at or below 0.1 mM, or substitute with TCEP if necessary.
    
  • Light Sensitivity: The DAF-FM DA fluorescent reporter and the

    
     cofactor are highly sensitive to light. All incubations involving these reagents must be performed in the dark to prevent spontaneous degradation and baseline drift.
    
  • Kinase Off-Target Controls: Because the 7-methoxy-1H-indazole core is occasionally utilized as a scaffold for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[1], researchers conducting phenotypic assays longer than 24 hours should run a parallel control using a dedicated LRRK2 inhibitor (e.g., MLi-2) to rule out kinase-mediated phenotypic artifacts.

References

  • Inhibition of Neuronal Nitric Oxide Synthase by 7-methoxyindazole and Related Substituted Indazoles PubMed / National Institutes of Health URL:[Link]

  • Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed URL:[Link]

Sources

3-Isopropyl-7-methoxy-1H-indazole for target identification studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Target Engagement with 3-Isopropyl-7-methoxy-1H-indazole

Executive Summary

Subject: Utilization of 3-Isopropyl-7-methoxy-1H-indazole as a Chemical Scaffold for Kinase Target Identification and Validation. Primary Target Class: Serine/Threonine Kinases (specifically Leucine-Rich Repeat Kinase 2 - LRRK2).[1][2] Application: Fragment-Based Drug Discovery (FBDD), Structure-Activity Relationship (SAR) probing, and Chemoproteomic Target Deconvolution.

Overview: 3-Isopropyl-7-methoxy-1H-indazole is a privileged pharmacophore widely recognized in the development of kinase inhibitors, most notably for Parkinson’s Disease targets (LRRK2). Its structural rigidity and specific substitution pattern allow it to anchor effectively within the ATP-binding hinge region of kinases. This guide details the protocols for utilizing this scaffold to synthesize affinity probes and conduct target identification studies, distinguishing on-target efficacy from off-target liabilities.

Chemical Biology & Mechanism of Action

To effectively use this molecule for target identification, one must understand its binding vectors. The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • C3-Isopropyl Group: Targets the hydrophobic "gatekeeper" pocket or fills the ribose binding site, providing potency.

  • C7-Methoxy Group: Induces a specific steric clash or electrostatic interaction that often improves selectivity against promiscuous kinases (e.g., avoiding broad CDK inhibition).

  • N1-Position: The solvent-exposed vector. This is the critical site for chemical modification (attachment of linkers/tags) without disrupting the primary binding mode.

Visualization: Pharmacophore & Modification Strategy

G Scaffold 3-Isopropyl-7-methoxy-1H-indazole (Core Scaffold) Hinge ATP Hinge Region (H-Bonding) Scaffold->Hinge Indazole NH/N Hydrophobic Hydrophobic Pocket (Potency) Scaffold->Hydrophobic C3-Isopropyl Solvent Solvent Front (Linker Attachment Site) Scaffold->Solvent N1-Nitrogen (Target for Biotinylation)

Figure 1: Structural Activity Relationship (SAR) map indicating the N1 position as the optimal vector for probe derivatization.

Protocol A: Synthesis of the Affinity Probe

For target identification (Target ID), the "naked" scaffold cannot be detected easily. It must be converted into an Affinity Probe by attaching a biotin moiety via a linker.

Objective: Synthesize N1-(PEG-Biotin)-3-isopropyl-7-methoxy-indazole.

Reagents Required:
  • 3-Isopropyl-7-methoxy-1H-indazole (Starting Material).

  • Biotin-PEG4-Alkyl Halide (or Biotin-PEG4-Tosylate).

  • Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Anhydrous DMF.

Step-by-Step Synthesis:
  • Activation: Dissolve 3-isopropyl-7-methoxy-1H-indazole (1.0 eq) in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation:

    • Method A (Mild): Add

      
       (2.0 eq). Stir at RT for 30 mins.
      
    • Method B (Strong): Add

      
       (1.2 eq, 60% dispersion). Stir at 
      
      
      
      for 15 mins.
    • Note: The indazole N1 proton is acidic (

      
      ). Removal creates a nucleophilic anion.
      
  • Coupling: Dropwise add the Biotin-PEG-Linker (1.1 eq) to the reaction mixture.

    • Critical: Use a PEG linker (polyethylene glycol) to ensure water solubility and prevent the biotin tag from sterically hindering the kinase binding event.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (

    
    ).
    
  • Purification: Quench with water. Extract with EtOAc. Purify via preparative HPLC to isolate the N1-substituted product.

    • QC Check: Verify N1 vs. N2 regioselectivity using NOESY NMR.[3] N1 alkylation is thermodynamically favored and typically yields the major product.

Protocol B: Chemoproteomic Target Engagement Assay

This protocol uses the probe synthesized above to "fish" for the target protein from a complex biological lysate.

Principle: The Competition Control is the self-validating step. You will compare the proteins pulled down by the Probe alone vs. the Probe in the presence of excess "free" scaffold. True targets will disappear in the competition sample.

Workflow Visualization

Workflow Lysate Cell Lysate Preparation (Native Proteome) Split Split Sample Lysate->Split Exp_Arm Experiment Arm: Lysate + Biotin-Probe Split->Exp_Arm Ctrl_Arm Competition Control: Lysate + Excess Free Scaffold + Biotin-Probe Split->Ctrl_Arm Incubate Incubation (1-2 hrs, 4°C) Exp_Arm->Incubate Ctrl_Arm->Incubate Pulldown Streptavidin Bead Capture Incubate->Pulldown Wash Stringent Washing (Remove non-binders) Pulldown->Wash Elute Elution & Tryptic Digestion Wash->Elute MS LC-MS/MS Analysis Elute->MS

Figure 2: Chemoproteomic workflow for validating target engagement and specificity.

Detailed Methodology:

1. Lysate Preparation:

  • Harvest cells (e.g., HEK293 or SH-SY5Y relevant to neurodegeneration).

  • Lyse in non-denaturing buffer (20 mM HEPES, 150 mM NaCl, 0.5% NP-40, Protease/Phosphatase Inhibitors).

  • Critical: Do not use DTT or strong detergents (SDS) that might denature the kinase hinge.

  • Centrifuge (15,000 x g, 15 min) and collect supernatant. Adjust protein concentration to 2 mg/mL.

2. Incubation (The Competition Step):

  • Sample A (Control): Incubate lysate with DMSO (vehicle) for 30 min.

  • Sample B (Competition): Incubate lysate with 20x excess of free 3-isopropyl-7-methoxy-1H-indazole for 30 min.

    • Why: The free scaffold saturates the specific binding sites (e.g., LRRK2).

  • Probe Addition: Add the Biotin-Probe (final conc. 1–5 µM) to both samples. Incubate for 1 hour at

    
     with rotation.
    

3. Enrichment (Pull-down):

  • Add Streptavidin-coated magnetic beads to both samples. Incubate for 1 hour.

  • Place on magnetic rack. Discard supernatant (flow-through).

4. Washing:

  • Wash beads 3x with Lysis Buffer.

  • Wash 2x with PBS (to remove detergent).

5. Elution & Analysis:

  • Elute proteins using SDS-loading buffer (boiling) OR perform On-Bead Digestion (Trypsin).

  • Analyze peptides via LC-MS/MS (Label-free quantification or TMT labeling).

Data Analysis & Interpretation

To validate 3-isopropyl-7-methoxy-1H-indazole as a specific binder, analyze the Mass Spectrometry data using a Volcano Plot or Fold-Change analysis.

MetricObservationInterpretation
High Intensity (Sample A) Protein abundant in Probe-only sample.Candidate Target.
Low Intensity (Sample B) Protein absent/reduced in Competition sample.Specific Binder. The free scaffold successfully blocked the probe.
Equal Intensity (A & B) Protein present in both samples equally.Non-Specific Binder. The protein binds to the beads, the linker, or biotin, not the scaffold.

Success Criteria:

  • LRRK2 (or target of interest): Should show >50% reduction in signal in Sample B compared to Sample A.

  • Off-Targets: Any other kinase showing similar reduction profiles represents a potential off-target liability (or polypharmacology) of the 3-isopropyl-7-methoxy-1H-indazole scaffold.

References

  • Estrada, A. A., et al. (2012). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry.

  • Chan, B. K., et al. (2013). "Discovery of GNE-7915, a Potent, Selective, and Brain-Penetrant LRRK2 Inhibitor." ACS Medicinal Chemistry Letters.

  • Cravatt, B. F., et al. (2008).[4] "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry.

  • Williamson, D. S., et al. (2005). "Novel Indazole-Based Inhibitors of LRRK2." Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isopropyl-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Isopropyl-7-methoxy-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and improve the yield and purity of your synthesis.

Overview of a Common Synthetic Pathway

The synthesis of 3-substituted-1H-indazoles can be approached through various methods. A prevalent strategy involves the cyclization of appropriately substituted ortho-amino ketone or aldehyde derivatives. For 3-Isopropyl-7-methoxy-1H-indazole, a common route starts from a substituted o-toluidine, proceeding through a diazotization and cyclization sequence, often referred to as a modified Jacobson Indazole Synthesis.[1][2] This method, while classic, requires careful control of conditions to achieve high yields and minimize side-product formation.

The general workflow for such a synthesis is outlined below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Functionalization & Final Product cluster_3 Phase 4: Purification A 2-Methyl-3-methoxyaniline B N-Acetylation A->B C N-(2-methyl-3-methoxyphenyl)acetamide B->C D Diazotization (e.g., NaNO₂, H⁺) C->D E Intramolecular Cyclization D->E F 7-Methoxy-3-methyl-1H-indazole E->F G Deprotonation/Metalation at C3 F->G H Alkylation (Isopropyl halide) G->H I 3-Isopropyl-7-methoxy-1H-indazole H->I J Crude Product I->J K Column Chromatography or Recrystallization J->K L Pure Product (>99%) K->L G cluster_reaction Reaction Phase cluster_materials Materials & Setup cluster_workup Workup & Purification Phase Start Problem: Low Yield R1 Check Reaction Monitoring (TLC/LCMS) Start->R1 R2 Incomplete Conversion? R1->R2 Data Shows... R3 Optimize Conditions: - Increase Time/Temp - Check Reagent Stoichiometry R2->R3 Yes R4 Significant Side Products? R2->R4 No R5 Go to Q2: Side Product Formation R4->R5 Yes M1 Verify Reagent/Solvent Purity R4->M1 No M2 Ensure Anhydrous Conditions (if required) M1->M2 W1 Analyze Aqueous & Organic Layers M2->W1 W2 Product Lost in Workup? W1->W2 W3 Optimize Extraction: - Adjust pH - Use Different Solvent W2->W3 Yes

Sources

3-Isopropyl-7-methoxy-1H-indazole purification challenges

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of 3-Isopropyl-7-methoxy-1H-indazole

Executive Summary & Chemical Context

The purification of 3-Isopropyl-7-methoxy-1H-indazole presents a classic but distinct challenge in heterocyclic chemistry: the separation of regioisomers (N1 vs. N2) complicated by steric and electronic substituent effects.[1]

  • The Core Challenge: Indazole ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -alkylation or synthesis often yields a mixture of 
    
    
    
    - (N1) and
    
    
    - (N2) isomers.[1][2][3][4][5]
  • Structural Influence:

    • C3-Isopropyl Group: This bulky group sterically hinders the N2 position, generally favoring the formation of the N1 isomer (thermodynamic product).

    • C7-Methoxy Group: While electron-donating, its position at C7 creates a "molecular cleft" near N1. However, unlike electron-withdrawing groups (e.g., -NO2, -CO2Me) which strongly direct to N2, the C7-OMe group typically allows N1 formation but may alter solubility profiles and crystalline packing, leading to "oiling out" phenomena.

This guide provides field-proven protocols to isolate the desired N1 isomer, troubleshoot phase separation issues, and ensure high purity (>99%) for biological assays.

Purification Decision Workflow

The following logic gate diagram outlines the standard operating procedure (SOP) for assessing crude reaction mixtures and selecting the optimal purification path.

PurificationWorkflow Start Crude Reaction Mixture (3-Isopropyl-7-methoxy-1H-indazole) TLC TLC Analysis (Hexane:EtOAc 3:1) Start->TLC IsomerCheck Isomer Ratio Check (1H-NMR) Distinct N-Me/CH signals? TLC->IsomerCheck Decision Is N2 Isomer Present > 5%? IsomerCheck->Decision Recryst Path A: Recrystallization (Thermodynamic Separation) Decision->Recryst No (Mainly N1) Column Path B: Flash Chromatography (Kinetic Separation) Decision->Column Yes (Mixed N1/N2) Oiling Issue: Product Oils Out? Recryst->Oiling Final Pure N1-Isomer (>99% purity) Column->Final Seed Trituration/Seeding (Cold Pentane/Ether) Oiling->Seed Yes Oiling->Final No Seed->Final

Figure 1: Decision tree for the isolation of 3-isopropyl-7-methoxy-1H-indazole based on crude purity and physical state.

Technical Troubleshooting Guide (Q&A)

Category 1: Regioisomer Separation (N1 vs. N2)

Q: My crude NMR shows a mixture of two isomers. How do I distinguish the desired N1 product from the N2 impurity?

A: The distinction relies on C-H correlation spectroscopy (HMBC) and characteristic proton shifts.

  • N1-Isomer (Target): The alkyl group on Nitrogen (if N-alkylated) or the N-H proton typically shows an NOE (Nuclear Overhauser Effect) or HMBC correlation to C7a (the bridgehead carbon) and C3 . However, for the free base (1H-indazole), the N-H tautomer is fluxional in solution but favors N1.

  • N2-Isomer (Impurity): The N2-substituent will show HMBC correlations to C3 but NOT to C7a.

  • Chemical Shift Diagnostic: In N-alkylated derivatives, the N2-methylene protons are often deshielded (downfield) by ~0.2–0.5 ppm compared to N1-methylene protons due to the adjacent nodal plane of the aromatic system.

  • C3-Isopropyl Effect: The isopropyl methine proton (septet) is a sensitive probe. In the N1 isomer, it is shielded by the benzene ring current differently than in the N2 form.

Q: I am using standard column chromatography, but the isomers co-elute. What solvent system should I use?

A: 3-Isopropyl-7-methoxy-1H-indazole isomers have very similar polarities on silica.

  • Standard Mistake: Using only EtOAc/Hexane.

  • Solution: Switch to DCM (Dichloromethane) / MeOH (Methanol) or Toluene / Acetone .

    • Recommendation: Start with 100% Toluene and add Acetone (0%

      
       5%). The pi-pi interactions between Toluene and the indazole core often differentiate the isomers better than simple aliphatic solvents.
      
    • Alternative: Use DCM:EtOAc (95:5) . The N2 isomer is typically more polar (elutes later) on silica gel because it has a larger dipole moment than the N1 isomer [1].

Category 2: Crystallization & Physical State

Q: The product comes out as a sticky brown oil/gum instead of a solid. How do I fix this?

A: This is a common issue with 3-isopropyl derivatives. The flexible isopropyl chain disrupts crystal packing, lowering the melting point.

  • Cause: Presence of trace solvent (toluene/DMF) or N2 impurities preventing lattice formation.

  • Protocol (Trituration):

    • Dissolve the oil in a minimum amount of Diethyl Ether or DCM .

    • Add Pentane or Hexane dropwise until cloudy.

    • Cool to -20°C. Scratch the flask walls with a glass rod to induce nucleation.

    • If it oils out again, decant the supernatant and repeat with cold Methanol/Water (9:1) .

  • Note: High purity (>98%) is often required for the isopropyl derivative to solidify. If it remains an oil, re-purify via column before attempting crystallization again.

Category 3: Synthesis Optimization to Avoid Purification

Q: Can I force the reaction to produce only the N1 isomer upstream?

A: Yes. The choice of base and solvent is critical.

  • Thermodynamic Control (Favors N1): Use NaH (Sodium Hydride) in THF (Tetrahydrofuran) .[2][3][4][5]

    • Mechanism:[2][5][6][7][8][9] The sodium cation coordinates with the indazole anion. The C3-isopropyl group sterically blocks the N2 position, and thermodynamic equilibration strongly favors N1 [2].

  • Kinetic Pitfall (Avoid): Avoid using K₂CO₃ in DMF or Mitsunobu conditions , as these often increase the ratio of the N2 isomer or produce 1:1 mixtures [3].

  • C7-Methoxy Effect: Unlike electron-withdrawing groups (e.g., C7-NO2) which direct to N2, the C7-OMe is electron-donating. It tolerates N1 formation well, provided you use the thermodynamic conditions (NaH/THF) [4].

Reference Data Tables

Table 1: Recommended Solvent Systems for Purification
MethodSolvent System ASolvent System BAdditiveTarget Isomer Elution
TLC HexaneEthyl Acetate (3:1)NoneN1 (Higher R_f)
Flash Column TolueneAcetone (Gradient 0-10%)1% Et3N*N1 elutes first
Flash Column DCMMethanol (98:2)NoneN1 elutes first
Recrystallization EthanolWaterHeat to 60°CN1 crystallizes on cooling
Recrystallization TolueneHexaneSlow evap.Separates N1 from N2 oil

*Note: Triethylamine (Et3N) prevents tailing on silica due to the basic nitrogen of the indazole.

Table 2: Diagnostic NMR Shifts (Generic for 3-Substituted Indazoles)
PositionN1-Isomer (Target)N2-Isomer (Impurity)Note
N-CH2-R

4.0 - 5.5 ppm

4.2 - 5.8 ppm
N2 is typically downfield
C3-H (if unsubstituted)

8.0 ppm

8.3 - 8.5 ppm
N/A for 3-isopropyl
C7-OMe

3.9 - 4.0 ppm

3.9 - 4.0 ppm
Not diagnostic
HMBC (N-CH to Ring) Correlation to C7a Correlation to C3 onlyDefinitive proof

References

  • BenchChem. (2025).[3][4] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][2][4][5][10][11] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[11] Retrieved from

  • Cheung, M., et al. (2024).[9] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PMC. Retrieved from

  • Luo, G., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles (and Indazoles). Molecules, 25(14). Retrieved from

Sources

Overcoming solubility issues of 3-Isopropyl-7-methoxy-1H-indazole in assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous drug discovery programs.[1][2][3] Compounds such as 3-Isopropyl-7-methoxy-1H-indazole, which feature a lipophilic isopropyl group and an aromatic methoxy-substituted ring system, often exhibit poor aqueous solubility.[4] This characteristic is a significant hurdle in preclinical development, impacting the accuracy and reproducibility of in vitro assays, cell-based studies, and formulation for in vivo testing.[5][6]

This guide provides a comprehensive, question-and-answer-based resource for researchers encountering solubility challenges with 3-Isopropyl-7-methoxy-1H-indazole. Our approach is grounded in first principles of physical chemistry and provides field-proven protocols to ensure you can achieve reliable and consistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 3-Isopropyl-7-methoxy-1H-indazole not dissolving in my aqueous assay buffer?

A1: The insolubility is due to the compound's inherent physicochemical properties. The molecular structure of 3-Isopropyl-7-methoxy-1H-indazole contains significant non-polar, hydrophobic regions—specifically the fused benzene ring, the isopropyl group, and the methoxy moiety. These features make the molecule highly lipophilic, meaning it preferentially dissolves in non-polar (fat-like) solvents over polar solvents like water or aqueous buffers.[4][7] For a substance to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the compound's crystal lattice together and the solvent-solvent interactions. With hydrophobic compounds in water, this energy balance is unfavorable, leading to poor solubility.[6]

Q2: What is the first and most common method to dissolve this compound for in vitro assays?

A2: The standard industry practice is to first prepare a concentrated stock solution in a suitable organic solvent. This is the most direct and effective initial approach.[8] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful ability to dissolve a broad range of both polar and non-polar compounds and its miscibility with water.[9]

By creating a highly concentrated stock (e.g., 10-50 mM) in a solvent where the compound is freely soluble, you establish a starting point from which you can make precise dilutions into your final aqueous assay medium. This bypasses the initial, difficult step of dissolving the solid powder directly in an aqueous environment.

  • Pre-Preparation: Allow the vial of solid 3-Isopropyl-7-methoxy-1H-indazole and a bottle of anhydrous, sterile-filtered DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture.[10]

  • Calculation: Determine the mass of the compound needed. For a 10 mM solution, the calculation is:

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • (Assuming a Molecular Weight of ~204.26 g/mol for C11H14N2O)

  • Weighing: Using an analytical balance, accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure it is clear and free of any particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[11]

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C. This is critical to avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution over time.[11][12][13]

Q3: My compound precipitates when I add the DMSO stock to my cell culture media. What's happening and how do I fix it?

A3: This common issue is known as "solvent shock" or "precipitation upon dilution." It occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium.[11][14] The organic solvent disperses quickly, leaving the hydrophobic compound molecules in an environment where they are no longer soluble, causing them to crash out of solution and form a precipitate.

cluster_0 Step 1: Concentrated Stock cluster_1 Step 2: Rapid Dilution into Aqueous Buffer cluster_2 Step 3: Solvent Shock & Precipitation stock High [DMSO] Compound molecules are solvated stock->dmso DMSO stock->compound Compound dilution Low [DMSO] High [Water] stock->dilution Rapid Addition precipitate Compound molecules aggregate Precipitate forms dilution->precipitate DMSO diffuses away

Caption: The process of solvent shock leading to compound precipitation.

The key is to add the stock solution to the aqueous buffer slowly and with vigorous mixing, or to perform an intermediate dilution step.

  • Pre-warm Media: Ensure your cell culture media or assay buffer is pre-warmed to the experimental temperature (typically 37°C). Some compounds are more soluble at higher temperatures.[11]

  • Calculate Volumes: Determine the volume of stock solution needed. Critically, ensure the final concentration of DMSO in your assay is below 0.5% , as higher concentrations can be toxic to cells and interfere with results.[10][15][16]

  • Method A (Direct, Slow Addition): While gently vortexing or swirling the tube/flask of media, add the calculated volume of stock solution drop-by-drop to the side of the tube, allowing it to run down into the liquid. This gradual introduction helps prevent localized high concentrations.

  • Method B (Intermediate Dilution - Recommended): a. Create an intermediate dilution of your compound in a small volume of media. For example, add 2 µL of a 10 mM stock to 98 µL of media to get a 200 µM intermediate solution. b. Vortex this intermediate solution immediately and thoroughly. c. Add the required volume of this well-mixed intermediate solution to your final assay volume.

  • Final Inspection: After dilution, visually inspect the final solution for any signs of turbidity or precipitation before adding it to cells or assay plates.[14]

Q4: Can I use pH adjustment to improve the solubility of 3-Isopropyl-7-methoxy-1H-indazole?

A4: Yes, pH adjustment can be a powerful strategy for ionizable compounds. The indazole ring is amphoteric, meaning it has both weakly acidic (the N-H proton) and weakly basic (the second nitrogen atom) properties.[17] The solubility of such compounds is often lowest at their isoelectric point (pI) and increases as the pH of the solution is moved away from the pI, causing the compound to become ionized (charged).[8]

  • At low pH (acidic): The basic nitrogen can become protonated (positively charged).

  • At high pH (alkaline): The acidic N-H proton can be removed (negatively charged).

Charged species are generally more soluble in polar solvents like water.[18][19][20][21]

start Start: Solubility Issue with 3-Isopropyl-7-methoxy-1H-indazole stock Prepare 10 mM Stock in 100% DMSO start->stock ph_screen Prepare a series of buffers (e.g., pH 4.0, 5.5, 7.4, 9.0) stock->ph_screen add_compound Add small aliquot of DMSO stock to each buffer (final DMSO <1%) ph_screen->add_compound incubate Incubate and mix (e.g., 2 hours at RT) add_compound->incubate observe Visually inspect for precipitation. Quantify if needed (e.g., nephelometry). incubate->observe soluble_low Soluble at Low pH (e.g., pH 4.0) observe->soluble_low Clear Solution soluble_high Soluble at High pH (e.g., pH 9.0) observe->soluble_high Clear Solution insoluble Insoluble at all pHs (or precipitates at assay pH) observe->insoluble Precipitate Observed next_step Proceed to other methods (e.g., Cyclodextrins) insoluble->next_step cluster_1 Formation of Water-Soluble Inclusion Complex compound Insoluble Compound plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex [Compound@Cyclodextrin] Soluble Complex cd->complex Encapsulation

Caption: Cyclodextrin forming a soluble inclusion complex.

(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications due to its high aqueous solubility and low toxicity. [11]

TechniqueMechanism of ActionTypical Final Conc. in AssayProsCons & ConsiderationsKey References
Organic Co-solvent Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.< 0.5% (DMSO), < 1% (Ethanol)Simple, rapid, and widely used for preparing stock solutions.Can be toxic to cells at higher concentrations; may interfere with assay components. Requires careful vehicle controls.[8][10][16]
pH Adjustment Ionizes the compound by shifting the pH away from its isoelectric point. The ionized form is more polar and soluble.N/ACan produce significant increases in solubility for ionizable compounds.The required pH may be incompatible with the biological assay (e.g., cell viability, enzyme stability).[8][18][21]
Cyclodextrins Encapsulates the hydrophobic compound within a lipophilic cavity, presenting a hydrophilic exterior to the solvent.1-10 mM (HP-β-CD)Generally low toxicity; can significantly increase aqueous solubility without organic solvents.Can sometimes reduce the effective free concentration of the compound available to interact with its target. Optimization of the compound:CD ratio may be needed.[22][23][24]
Q6: How do I prepare a compound-cyclodextrin inclusion complex?

A6: The preparation involves co-lyophilization or incubation of the compound with the cyclodextrin in an aqueous solution. The goal is to facilitate the entry of the hydrophobic molecule into the cyclodextrin cavity.

  • Calculation: Determine the required mass of both 3-Isopropyl-7-methoxy-1H-indazole and HP-β-CD (MW ~1400 g/mol ) for your desired final concentration and volume.

  • Dissolution of HP-β-CD: Dissolve the calculated mass of HP-β-CD in your desired aqueous buffer (e.g., PBS) to create a concentrated cyclodextrin solution.

  • Addition of Compound: Prepare a highly concentrated stock of your compound in a minimal amount of a volatile organic solvent like ethanol or methanol.

  • Mixing: Slowly add the compound solution to the stirring HP-β-CD solution. The solution may appear cloudy initially.

  • Incubation/Sonication: Seal the container and stir the mixture at room temperature for 24-48 hours. Alternatively, use a bath sonicator to accelerate complex formation. The goal is to obtain a clear solution.

  • Solvent Removal (Optional but Recommended): Freeze the resulting clear solution and lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex. This powder can then be readily dissolved in aqueous buffers for your experiments. [25]7. Confirmation: The formation of an inclusion complex can be confirmed by analytical techniques such as NMR spectroscopy or differential scanning calorimetry (DSC), although for routine assay use, achieving a clear and stable aqueous solution is often sufficient practical confirmation.

References

  • Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers (Basel). [Link]

  • Lain-D'Artagnan, M., et al. (2017). Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs. Molecular Pharmaceutics. [Link]

  • Patel, M., et al. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Al-Gawhari, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Jadhav, K., et al. (2014). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Singh, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. [Link]

  • Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • GEN. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Genetic Engineering & Biotechnology News. [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Faria, J. V., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • IJCRT. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. International Journal of Creative Research Thoughts. [Link]

  • Andersen, M. H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Canto, R. F., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry. [Link]

  • Bevan, M. (2008). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • Andersen, M. H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Wikipedia. (n.d.). Indazole. Wikipedia. [Link]

  • Jain, A., et al. (2017). Solubility: An overview. International Journal of Pharmaceutical and Chemical Analysis. [Link]

Sources

Technical Support Center: Optimization of 3-Isopropyl-7-methoxy-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic hurdles and optimization requirements for synthesizing 3-Isopropyl-7-methoxy-1H-indazole.

Mechanistic Overview & Workflow

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, serving as a critical binding framework for neuronal nitric oxide synthase (nNOS) inhibitors and various kinase modulators[1]. However, the synthesis of 3-alkyl-7-methoxy indazoles presents a unique kinetic challenge. The electron-donating nature of the 7-methoxy group alters the electronic landscape of the aryl ring, deactivating the system toward nucleophilic attack and significantly raising the activation energy required for cyclization.

Workflow SM 1-(2-Fluoro-3-methoxyphenyl) -2-methylpropan-1-one Intermediate Hydrazone Intermediate SM->Intermediate Condensation (-H2O) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product 3-Isopropyl-7-methoxy -1H-indazole Intermediate->Product Intramolecular SNAr (-HF) 160 °C, Ethylene Glycol

Reaction pathway for the synthesis of 3-Isopropyl-7-methoxy-1H-indazole via SNAr cyclization.

Experimental Protocol: Hydrazine-Mediated Cyclization

The classical and most scalable route involves the condensation of a fluorinated ketone with hydrazine, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr)[2]. Because the 7-methoxy group deactivates the ortho-fluorine, this protocol is designed with a high-thermal-capacity solvent to force the rate-limiting cyclization step.

Step-by-Step Methodology:

  • Reagent Loading: In a heavy-walled, pressure-rated reaction vessel, dissolve 1.0 equivalent of 1-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-one in anhydrous ethylene glycol to achieve a 0.5 M concentration.

  • Nucleophile Addition: Slowly add 3.0 equivalents of hydrazine hydrate (64% hydrazine). (Safety Note: Hydrazine is highly toxic and volatile; perform this exclusively inside a fume hood using appropriate PPE).

  • Condensation Phase: Stir the mixture at 80 °C for 2 hours.

    • Self-Validation Check: Pull a 10 µL aliquot and analyze via LC-MS. You must observe the complete disappearance of the starting ketone and the dominant appearance of the hydrazone intermediate [M+H]+. Do not proceed to step 4 until condensation is complete. If unreacted ketone remains, add 0.5 eq of glacial acetic acid to catalyze the condensation.

  • Thermal Cyclization: Seal the vessel tightly and elevate the temperature to 160 °C. Maintain vigorous stirring for 12–16 hours.

  • Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into ice water (5x the volume of ethylene glycol) to precipitate the crude product. Extract with a 4:1 mixture of Hexanes:Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers extensively with brine to remove residual hydrazine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

Optimization Data Summary

To maximize yield and minimize ether cleavage, we evaluated the impact of solvent boiling points and heating methods on the reaction's success. The quantitative results are summarized below:

SolventTemperature (°C)Hydrazine (eq)Time (h)Conversion to HydrazoneFinal Yield (%)Purity (HPLC)
Ethanol801.524>95%0% (Stalled)N/A
DMF1203.016>99%42%85%
Ethylene Glycol1603.012>99%88%96%
NMP (Microwave)1805.01>99%91%98%

Causality Insight: The data clearly demonstrates that standard reflux temperatures (80–120 °C) provide insufficient thermal energy to overcome the SNAr activation barrier imposed by the electron-rich methoxy group.

Troubleshooting Guides & FAQs

Q1: My reaction stalls completely at the hydrazone intermediate. How do I drive the cyclization? A: The stall is an electronic artifact of your starting material. The 7-methoxy group donates electron density into the aromatic ring, which reduces the electrophilicity of the fluorinated carbon. If you are using standard refluxing ethanol or toluene, the thermal energy is simply too low. You must switch to a high-boiling solvent like ethylene glycol or NMP and heat the system to at least 160 °C[2].

Q2: I am observing a significant side product with a mass of [M-14]. What is this, and how do I prevent it? A: A mass loss of 14 Da ([M-CH₂]) indicates thermal demethylation of the 7-methoxy group, yielding a 7-hydroxyindazole side product. Prolonged heating (>16 hours) at elevated temperatures in the presence of strong nucleophiles (hydrazine) will inevitably cleave aryl methyl ethers. To mitigate this, transition to microwave synthesis (180 °C for 1 hour in NMP). The rapid heating profile drastically reduces the reaction time, preventing the thermal degradation of the ether linkage while still forcing the cyclization.

Q3: Is there an alternative synthetic route that avoids the use of highly toxic hydrazine and harsh SNAr conditions? A: Yes. If handling hydrazine is a safety bottleneck, a modern and milder approach utilizes photoredox-catalyzed Minisci C-H alkylation[3]. You can start with the commercially available 7-methoxy-1H-indazole and react it with potassium isopropyltrifluoroborate.

Minisci Indazole 7-Methoxy-1H-indazole Product 3-Isopropyl-7-methoxy -1H-indazole Indazole->Product C-H Alkylation Radical Isopropyltrifluoroborate (Radical Precursor) Radical->Product Photocatalyst Ir(ppy)3 / Blue LED Photoredox Catalysis Photocatalyst->Product Catalytic Cycle

Alternative photoredox Minisci C-H alkylation of 7-methoxy-1H-indazole.

This metal-free C-H alkylation utilizes an iridium or ruthenium photocatalyst under blue LED irradiation at room temperature. It generates an isopropyl radical that selectively attacks the 3-position of the indazole core[3], entirely bypassing the need for extreme heat and toxic cyclization reagents.

Q4: During workup, my product is heavily contaminated with ethylene glycol. How can I remove it efficiently? A: Ethylene glycol has a boiling point of 197 °C and is notoriously difficult to remove via rotary evaporation. Do not attempt to distill it off. Instead, exploit its high aqueous solubility. Dilute your crude reaction mixture with a large excess of water (at least a 1:5 ratio) prior to extraction. Extract with a non-polar solvent mixture (e.g., 4:1 Hexanes:EtOAc). The ethylene glycol will partition cleanly into the aqueous layer, leaving your indazole in the organic phase.

References[1] Title: 7-Methoxy-1H-indazole hydrochloride | Benchchem

Source: benchchem.com URL: 1[3] Title: Metal-Free C–H Alkylation of Heteroarenes with Alkyltrifluoroborates: A General Protocol for 1°, 2°, and 3° Alkylation Source: rsc.org URL: 3[2] Title: CA2504941C - 3-substituted-6-aryl pyridines - Google Patents Source: google.com URL: 2

Sources

Technical Support Center: Synthesis of 3-Isopropyl-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-Isopropyl-7-methoxy-1H-indazole via the cyclization of 1-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-one with hydrazine is a highly reliable structural strategy[1]. However, the unique electronic and steric environment of this specific scaffold often leads to stalling intermediates and unexpected side reactions. Electron-donating groups like the 7-methoxy moiety deactivate the aromatic ring toward nucleophilic aromatic substitution (SNAr), necessitating precise thermodynamic control[2].

This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic causality to ensure high-yielding, scalable synthesis.

Part 1: Mechanistic Diagnostic Center

To successfully synthesize this molecule, you must understand the competing kinetic and thermodynamic pathways. The initial condensation to form the hydrazone is fast, but the subsequent intramolecular cyclization is the rate-determining step.

Pathway Ketone 1-(2-Fluoro-3-methoxyphenyl) -2-methylpropan-1-one Hydrazone Intermediate: Hydrazone Ketone->Hydrazone + Hydrazine (Fast, Reversible) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Hydrazone Target Target Molecule: 3-Isopropyl-7-methoxy -1H-indazole Hydrazone->Target Intramolecular SNAr (Rate-Determining) Azine Side Reaction: Azine Dimerization Hydrazone->Azine Low Hydrazine Eq. Demethyl Side Reaction: 7-OH Demethylation Target->Demethyl Prolonged Heat / Acid

Figure 1: Synthetic pathway for 3-Isopropyl-7-methoxy-1H-indazole highlighting side reactions.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My reaction is stalling at the intermediate stage. LC-MS shows a mass of [M+18] relative to the target. Why won't it cyclize? Causality: You are trapped at the uncyclized hydrazone intermediate. The 7-methoxy group (which is meta to the ketone but ortho to the leaving fluoride) is strongly electron-donating via resonance (+M effect). This increases the electron density on the carbon bearing the fluorine, making it significantly less electrophilic. Consequently, the activation energy required for the intramolecular SNAr by the hydrazone nitrogen is exceptionally high. Solution: Switch from ethanol to a high-boiling polar aprotic solvent (DMF or DMSO). Increase the temperature to 130 °C and add a mild inorganic base (e.g., K₂CO₃) to increase the nucleophilicity of the hydrazone nitrogen.

Q2: I am seeing a large amount of a highly non-polar side product. LC-MS indicates a mass roughly double that of my starting ketone. How do I prevent this? Causality: This is an azine dimer. It forms when one molecule of hydrazine reacts with two molecules of your starting ketone. This is a kinetic side reaction that dominates when the local concentration of the ketone is high relative to the hydrazine. Solution: Invert your addition sequence. Do not add hydrazine to the ketone. Instead, dissolve 4.0 equivalents of hydrazine hydrate in your solvent and add the ketone dropwise to this solution at 0 °C.

Q3: My target peak is diminishing over time, and a new peak with a mass of [M-14] is appearing. Is my indazole degrading? Causality: You are observing the demethylation of the 7-methoxy group, yielding a 7-hydroxyindazole side product. Aryl methyl ethers are susceptible to cleavage by strong nucleophiles at high temperatures. At temperatures exceeding 150 °C, the excess hydrazine in your reaction acts as a nucleophile, attacking the methyl group via an Sₙ2 mechanism. Solution: Strictly cap your reaction temperature at 130 °C and limit the reaction time to 12 hours. Monitor the cyclization closely via LC-MS and quench immediately upon completion.

Q4: I need to alkylate the indazole in the next step, but I am getting a mixture of N1 and N2 regioisomers. How do I control this? Causality: Controlling the regioselectivity of N1 versus N2 functionalization is a well-documented challenge, heavily influenced by both steric hindrance and electronic effects[3]. While N1 is the thermodynamically favored site for deprotonation, N2 is often kinetically favored for electrophilic attack. However, the bulky 3-isopropyl group creates severe steric hindrance near N2. Solution: Exploit the steric bulk. By using thermodynamic conditions (NaH in DMF at 80 °C), the reaction will overwhelmingly favor N1-alkylation, as the 3-isopropyl group blocks the N2 kinetic pathway, while the 7-methoxy group's steric impact at N1 is comparatively minor.

Part 3: Analytical Logic Tree

Use the following diagnostic tree to rapidly identify and resolve reaction failures based on crude LC-MS profiles.

LogicTree Issue Low Yield of Target Indazole LCMS Analyze Crude via LC-MS Issue->LCMS M1 Mass = Target + 18 (Uncyclized Hydrazone) LCMS->M1 M2 Mass = Target - 14 (Demethylated Product) LCMS->M2 M3 Mass = 2x Ketone (Azine Dimer) LCMS->M3 F1 Increase Temp to 130°C Add K2CO3 Base M1->F1 F2 Reduce Reaction Time Avoid Strong Acids M2->F2 F3 Use 4.0 eq Hydrazine Reverse Addition M3->F3

Figure 2: LC-MS diagnostic logic tree for troubleshooting indazole cyclization failures.

Part 4: Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating how specific variables directly trigger or suppress the side reactions discussed above.

EntrySolventBaseTemp (°C)Hydrazine (eq)Addition MethodYield (%)Major Observed Side Product
1EtOHNone801.5Bolus12Uncyclized Hydrazone (75%)
2EtOHNone801.1Bolus8Azine Dimer (45%)
3DMFK₂CO₃1104.0Dropwise62Uncyclized Hydrazone (20%)
4 DMF K₂CO₃ 130 4.0 Dropwise 89 None (Optimal Conditions)
5DMFK₂CO₃1604.0Dropwise487-Hydroxyindazole (35%)
Part 5: Self-Validating Experimental Protocol

This protocol is engineered with built-in analytical checkpoints to prevent downstream failures.

Reagents:

  • 1-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-one (1.0 eq)

  • Hydrazine hydrate (64% hydrazine, 4.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous DMF

Step 1: Kinetically Controlled Hydrazone Formation

  • Charge a dry flask with anhydrous DMF (to achieve 0.2 M relative to the ketone), K₂CO₃ (2.0 eq), and Hydrazine hydrate (4.0 eq). Cool the suspension to 0 °C.

  • Dissolve the ketone (1.0 eq) in a minimal amount of DMF and add it dropwise to the hydrazine suspension over 30 minutes.

  • Remove the ice bath and stir at 25 °C for 2 hours.

  • Validation Checkpoint: Sample 10 µL of the mixture and dilute in MeCN. LC-MS must show the complete disappearance of the starting mass ([M+H]⁺ 197) and the appearance of the hydrazone mass ([M+H]⁺ 211). TLC (Hexanes/EtOAc 3:1) should show an R_f shift from ~0.65 to ~0.30. Do not proceed to heating until this is verified.

Step 2: Thermodynamically Driven SNAr Cyclization

  • Equip the flask with a reflux condenser and heat the reaction mixture to 130 °C.

  • Maintain vigorous stirring for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The target mass ([M+H]⁺ 191) should be the base peak.

    • If [M+H]⁺ 211 persists: The SNAr is stalling. Increase the temperature to 140 °C for 2 additional hours.

    • If [M+H]⁺ 177 appears: Demethylation has begun. Immediately remove the heat source and cool the flask in an ice bath.

Step 3: Workup and Isolation

  • Cool the reaction to room temperature.

  • Pour the mixture slowly into vigorously stirred ice water (5x the reaction volume). The product will precipitate as an off-white solid.

  • Filter the solid, wash with cold water (3 x 20 mL) to remove residual DMF and hydrazine, and dry under high vacuum at 45 °C overnight.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show a diagnostic septet at ~3.4 ppm (isopropyl -CH) and a distinct singlet at ~4.0 ppm (methoxy -CH₃).

References
  • Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: nih.gov URL: [Link]

Sources

Technical Support Center: 3-Isopropyl-7-methoxy-1H-indazole Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-782-CRYST Subject: Troubleshooting Oiling Out & Polymorph Control for 3-Isopropyl-7-methoxy-1H-indazole Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Physicochemical Profile[1][2]

User Issue: Difficulty obtaining crystalline solids of 3-Isopropyl-7-methoxy-1H-indazole (CAS: 271-43-2 analog). Common symptoms include "oiling out" (Liquid-Liquid Phase Separation) upon cooling, persistent yellow coloration, or formation of amorphous gums.

Technical Diagnosis: This molecule presents a "Janus-faced" solubility profile. The 3-isopropyl group adds significant lipophilicity (increasing solubility in non-polar solvents), while the 7-methoxy group and the 1H-indazole core create strong hydrogen bond acceptor/donor motifs. This conflict often leads to oiling out in standard solvent systems because the compound aggregates as a liquid phase before organizing into a crystal lattice.

Physicochemical Data Table
PropertyValue (Est.)[1][2][3]Implication for Crystallization
Molecular Weight ~190.24 g/mol Low MW facilitates rapid dissolution but high lattice energy.
LogP ~2.8 - 3.2Lipophilic. Low solubility in pure water; high in DCM/EtOAc.
pKa (NH) ~13.8Very weak acid. Deprotonation requires strong bases.
pKa (N2) ~1.5Weak base. Avoid strong acids during crystallization to prevent salt formation.
H-Bond Donors 1 (NH)Critical for lattice formation.
H-Bond Acceptors 2 (N2, OMe)The 7-OMe group can form intramolecular H-bonds, disrupting lattice packing.

Troubleshooting Guide: The "Oiling Out" Crisis

Problem: The solution turns cloudy and deposits a separate oil layer instead of crystals upon cooling. Root Cause: The system enters a region of Liquid-Liquid Phase Separation (LLPS) before crossing the solubility curve (MSZW - Metastable Zone Width). This is common when the melting point of the solvated solid is depressed below the crystallization temperature.

Protocol A: The "Temperature Swing" Method (Recommended)

Use this if you are currently staring at an oiled-out flask.

  • Re-dissolution: Heat the mixture (oil + solvent) back to reflux until a clear homogeneous solution returns.

  • Solvent Adjustment: Add 10-15% more of the good solvent (e.g., Methanol or Ethanol). This shifts the phase diagram away from the LLPS region.

  • Seeding (Critical): Cool the solution slowly to exactly 5°C below the saturation temperature. Add 0.5 wt% of pure seed crystals.

    • Note: If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Isothermal Hold: Hold the temperature constant for 1-2 hours. Do not cool further until a visible white suspension forms.

  • Controlled Cooling: Cool at a rate of 5°C/hour to 0°C.

Protocol B: The Anti-Solvent Drop Method

Use this for initial purification.

  • Solvent System: Methanol (Solvent) / Water (Anti-solvent).[4]

  • Ratio: Start with 10 mL MeOH per gram of compound.

Step-by-Step:

  • Dissolve crude solid in MeOH at 50°C.

  • Add Water dropwise until a faint turbidity persists.

  • Add 1 mL of MeOH to clear the turbidity.

  • Add Seeds.

  • Allow to stand at Room Temperature (RT) for 4 hours.

  • Once crystallization is established, add the remaining Water (target ratio 80:20 MeOH:Water) over 2 hours.

Visual Troubleshooting Logic (Decision Tree)

CrystallizationLogic Start Start: Crude Material SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck DissolvesHot Dissolves Hot? SolubilityCheck->DissolvesHot Filter Hot Filtration (Remove Insolubles) DissolvesHot->Filter Yes Cooling Cool to Cloud Point Filter->Cooling Outcome Outcome? Cooling->Outcome Oiling Oiling Out (LLPS) Outcome->Oiling Liquid Drops Crystals Crystalline ppt Outcome->Crystals White Solid Remedy1 Reheat + Add 10% Solvent + Seed at High Temp Oiling->Remedy1 First Attempt Remedy2 Switch to EtOAc/Heptane Oiling->Remedy2 If MeOH Fails Remedy1->Cooling

Figure 1: Decision matrix for handling phase separation issues during indazole crystallization.

Purity & Color Removal

Problem: The crystals are off-white, yellow, or brown. Root Cause: Indazole synthesis (often via hydrazine condensation or Suzuki coupling) leaves trace azo-impurities or oxidized phenols (from the 7-methoxy demethylation). These are highly colored and stick to the crystal surface.

Carbon Treatment Protocol

Do not skip this step if the crude is <95% pure.

  • Dissolve: Dissolve the crude material in 10 volumes of Ethanol or Ethyl Acetate at 60°C.

  • Adsorbent: Add Activated Carbon (Type Norit SA2 or equivalent) at 5 wt% relative to the substrate.

    • Tip: For stubborn colors, add 2 wt% Silica Gel along with the carbon.

  • Digestion: Stir at 60°C for 30 minutes. Do not boil.

  • Filtration: Filter hot through a Celite pad (diatomaceous earth) to remove the carbon.

    • Warning: Ensure the Celite pad is pre-washed with hot solvent to prevent product precipitation in the filter.

  • Crystallize: Proceed with the filtrate to the crystallization step.

Polymorphism: 1H vs. 2H Tautomers

Technical Insight: Indazoles exist in tautomeric equilibrium. For 3-substituted indazoles, the 1H-tautomer is generally the thermodynamically stable form in the solid state, but the 2H-tautomer can be kinetically trapped, leading to lower melting points and hygroscopicity.

  • 1H-Indazole:

    
     at position 1.[2][4][5][6] (Thermodynamic)
    
  • 2H-Indazole:

    
     at position 2.[7] (Kinetic/Metastable)
    

Control Strategy: To ensure you isolate the stable 1H-form:

  • Avoid Rapid Precipitation: Fast crashing (e.g., dumping into water) traps the 2H form.

  • Solvent Choice: Protic solvents (MeOH, EtOH) stabilize the 1H form via hydrogen bonding to the N2 lone pair.

  • Ripening: If you suspect mixed tautomers (broad melting point), slurry the solid in Heptane/EtOAc (9:1) at 50°C for 12 hours. This "Ostwald Ripening" converts the metastable 2H crystals into the stable 1H form.

Summary Workflow Diagram

Workflow Crude Crude Indazole (Yellow/Brown) Dissolution Dissolution (MeOH or EtOAc, 60°C) Crude->Dissolution Carbon Carbon Treat (Norit SA2 + Celite) Dissolution->Carbon Seed Seeding (at Cloud Point) Carbon->Seed Filtrate Cool Slow Cooling (5°C/hr) Seed->Cool Isolate Filtration & Wash (Cold MeOH) Cool->Isolate Dry Vacuum Dry (45°C, >12h) Isolate->Dry

Figure 2: Optimized purification workflow for removing colored impurities and ensuring stable polymorph isolation.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) for crystallization? A: No. While solubility is high, DCM is too volatile and often leads to "crust" formation on the flask walls rather than bulk crystallization. Use DCM only for extraction, then swap to MeOH or EtOAc/Heptane.

Q: My yield is low (<50%). Where is the product? A: The 3-isopropyl group increases solubility in the mother liquor.

  • Cool the filtrate to -10°C.

  • Add more water (anti-solvent) until the ratio is 50:50.

  • Warning: Second crops are usually less pure and must be recrystallized again.

Q: The melting point is 10°C lower than reported. Why? A: This indicates either (a) Solvent inclusion (solvate formation) or (b) 2H-tautomer contamination. Dry the sample at 50°C under high vacuum for 24 hours to remove solvent. If the MP remains low, perform the Slurry Ripening described in Section 4.

References

  • BenchChem. (2025).[4] Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. Retrieved from

  • Tang, Z.-L., et al. (2021).[7] "Radical-Mediated Decarboxylative C(sp3)-N Cross-Coupling...". Organic Letters, 23(3), 1000-1004. (Demonstrates alkylation logic relevant to isopropyl group introduction). Retrieved from

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry. (Discusses Indazole tautomerism and solubility).
  • PubChem. (2025).[3][8] Compound Summary: 3H-Indazole.[3][5][7] National Library of Medicine. Retrieved from

Sources

Technical Guide: Scalable Synthesis of 3-Isopropyl-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up synthesis of 3-Isopropyl-7-methoxy-1H-indazole , designed for researchers and process chemists.

Executive Summary & Route Selection

Scaling up 3-substituted-7-methoxyindazoles presents specific regiochemical and purification challenges. The 7-methoxy group introduces steric bulk near the N1 position and electron-donating effects that deactivate the ring toward nucleophilic aromatic substitution (


).

For kilogram-scale synthesis, the Diazotization-Reduction-Cyclization (modified Borsche synthesis) of an o-amino ketone is the superior route compared to hydrazine condensation methods. It offers higher reliability, avoids expensive palladium catalysts, and utilizes cheaper reagents.

The Preferred Route: Diazotization of o-Amino Ketone

This pathway constructs the pyrazole ring on a pre-functionalized benzene core, ensuring correct regiochemistry (7-methoxy placement) and high fidelity of the 3-isopropyl group.

Reaction Scheme:

  • Precursor Synthesis: Grignard addition to 2-amino-3-methoxybenzonitrile (or Weinreb amide).

  • Indazole Formation: Diazotization of the ketone followed by in situ reduction to the hydrazine and acid-catalyzed cyclization.

G Start 2-Amino-3-methoxy- benzonitrile Step1 Grignard Addition (iPrMgBr) Start->Step1 Inter1 Ketone Intermediate 1-(2-amino-3-methoxyphenyl)- 2-methylpropan-1-one Step1->Inter1 Hydrolysis Step2 Diazotization (NaNO2 / HCl) Inter1->Step2 < 5°C Inter2 Diazonium Salt (Unstable) Step2->Inter2 Step3 Reduction (SnCl2 / HCl) Inter2->Step3 In-situ Final Target Product 3-Isopropyl-7-methoxy- 1H-indazole Step3->Final Cyclization

Figure 1: Workflow for the scale-up synthesis of 3-Isopropyl-7-methoxy-1H-indazole.

Technical Support Modules

Module 1: Precursor Synthesis (The Ketone)

User Question: I cannot find commercial sources for 1-(2-amino-3-methoxyphenyl)-2-methylpropan-1-one. How do I make it at scale?

Guidance: The most robust method for o-amino ketones is the addition of Grignard reagents to nitriles. The 3-methoxy group can make the nitrile less electrophilic, so temperature control is vital.

Protocol:

  • Starting Material: 2-Amino-3-methoxybenzonitrile.

  • Reagent: Isopropylmagnesium bromide (2.0 equiv, usually 2M in THF).

  • Procedure:

    • Dissolve nitrile in anhydrous THF (5 vol). Cool to 0°C.[1][2]

    • Add iPrMgBr dropwise. The reaction may be sluggish; allow to warm to RT or reflux if necessary (monitor by HPLC).

    • Critical Step (Hydrolysis): The intermediate imine magnesium salt is stable. Quench into aqueous acidic solution (2M HCl) and stir vigorously for 2-4 hours to hydrolyze the imine to the ketone.

    • Purification: Neutralize to pH 8, extract with EtOAc. The product is an oil that may crystallize upon standing.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Conversion Grignard reagent degraded or wet solvent. Titrate Grignard before use. Ensure anhydrous conditions.
Imine Persists Hydrolysis pH too high or time too short. Ensure quench is acidic (pH < 2) and stir longer (up to 12h).

| By-product: Alcohol | Over-addition of Grignard. | Use Weinreb amide route instead of nitrile if this persists. |

Module 2: Indazole Cyclization (The "Borsche" Method)

User Question: My yield is variable (30-60%) and I see a "cinnoline" or "anthranil" impurity. How do I stabilize the process?

Guidance: The variability usually stems from the instability of the diazonium intermediate or incorrect reduction conditions. You are likely forming 3-isopropyl-7-methoxybenzo[c]isoxazole (anthranil) if the reduction is insufficient.

Optimized Protocol (One-Pot):

  • Diazotization:

    • Suspend Amino Ketone (1.0 wt) in 6M HCl (10 vol). Cool to -5°C to 0°C.

    • Add NaNO

      
       (1.1 equiv) in water dropwise. Maintain T < 5°C. Stir 30 min.
      
    • Check: Solution should be clear/yellow. If turbid, ensure full acid solubility first.

  • Reduction & Cyclization:

    • Prepare a solution of SnCl

      
      ·2H
      
      
      
      O
      (2.4 equiv) in Conc. HCl (3 vol) at 0°C.
    • Add the cold Diazonium solution into the Stannous Chloride solution (inverse addition) slowly at < 10°C.

    • Observation: Nitrogen evolution is minimal here; you are forming the hydrazine.

    • Allow to warm to RT, then heat to 50°C for 1 hour to force cyclization.

Mechanistic Insight: The Stannous Chloride reduces the diazonium (


) to the hydrazine (

). The hydrazine nitrogen then attacks the ketone carbonyl intramolecularly to form the indazole. Without reduction, the diazonium oxygen attacks the ketone, forming the isoxazole.
Module 3: Purification & Isolation

User Question: The crude product is a sticky brown solid. How do I purify it without column chromatography?

Guidance: 7-Methoxyindazoles are often lipophilic but have distinct pKa values (~14 for NH).

Purification Strategy:

  • Acid/Base Swing (Chemical Purification):

    • Dissolve crude in EtOAc. Extract with 1M NaOH. The indazole (N-H) will deprotonate and move to the aqueous layer (as the sodium salt). Impurities (isoxazoles, unreacted ketones) remain in organics.

    • Separate layers.[1][3] Wash aqueous layer with EtOAc.

    • Acidify aqueous layer with HCl to pH 5-6. The Indazole will precipitate as a solid.[4]

  • Crystallization:

    • Recrystallize the precipitated solid from Toluene/Heptane or Ethanol/Water .

    • 3-Isopropyl-7-methoxy-1H-indazole typically forms white/off-white needles.

Module 4: Analytical Controls

User Question: How do I distinguish the 1H-indazole from the 2H-isomer or the isoxazole byproduct?

Data Table: Analytical Signatures

Compound1H-NMR CharacteristicLC-MS PatternSolubility
1H-Indazole (Target) N-H signal broad (>10 ppm). C3-H absent (substituted).[M+H]+Soluble in base (NaOH).
2H-Indazole (Isomer) Rare in this synthesis. N-H signal often sharper.[M+H]+Less soluble in base.
Benzo[c]isoxazole No N-H signal.[M+H]+ (Same Mass!)Insoluble in NaOH.
Precursor Ketone Amino NH2 (broad, ~4-6 ppm). Alkyl ketone signals.[5][M+H]+Soluble in acid.

Graphviz: Troubleshooting Logic Tree

Troubleshooting Start Problem: Low Purity/Yield Check1 Is product soluble in 1M NaOH? Start->Check1 Yes1 Indazole is present. Proceed to crystallization. Check1->Yes1 Yes No1 Impurity is likely Isoxazole (Anthranil) Check1->No1 No Check2 Does NMR show broad singlets ~4ppm? Check1->Check2 Partial Solubility Action1 Cause: Insufficient Reduction. Increase SnCl2 or check reagent quality. No1->Action1 Yes2 Unreacted Amino Ketone. Check2->Yes2 Yes Action2 Cause: Failed Diazotization. Check HCl conc. and temp (<5°C). Yes2->Action2

Figure 2: Diagnostic logic for impurity identification.

References

  • General Indazole Synthesis via Diazotization

    • V. P. Red'kin et al., "Synthesis of 3-substituted indazoles from o-aminoketones," Russian Journal of Organic Chemistry, 2012.
    • Standard Protocol: [Organic Syntheses, Coll.[3] Vol. 3, p.475 (1955); Vol. 28, p.59 (1948).]([Link])

  • Precursor Synthesis (Grignard to Nitrile)

    • Hatano, M. et al., "Highly efficient synthesis of ketones via Grignard addition to nitriles," J. Am. Chem. Soc., 2006.

  • Scale-Up of Indazoles

    • BenchChem Technical Notes, "Synthesis of Substituted 5-Nitro-1H-Indazoles," 2025. Link

  • Analytical Differentiation

    • Claramunt, R. M. et al., "The tautomerism of indazoles," Arkivoc, 2006. Link

Disclaimer: This guide is for research purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA), particularly regarding the thermal stability of diazonium intermediates.

Sources

Technical Support Center: Analytical Refinement for 3-Isopropyl-7-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 3-Isopropyl-7-methoxy-1H-indazole (referred to herein as IMI-37 ).

As a researcher, you likely face three core hurdles with this molecule:

  • Chromatographic Tailing: The basic nitrogen at the N2 position interacts with residual silanols on standard C18 columns.

  • Regioisomer Resolution: Differentiating the thermodynamically stable 1H-tautomer from the 2H-impurity (or N1/N2 alkylation byproducts) is difficult due to structural similarity.[1]

  • Solubility Mismatch: The lipophilic 3-isopropyl group combined with the methoxy substituent creates solubility issues in highly aqueous mobile phases.[1]

This guide moves beyond generic protocols, offering refined, self-validating methods grounded in chemical causality.

Module 1: Chromatographic Separation (HPLC/UPLC)

Troubleshooting Guide: Peak Tailing & Isomer Resolution

User Query: "My IMI-37 peak is tailing significantly (As > 1.5), and I suspect co-elution with the N2-isomer. Standard C18 columns aren't working."

Expert Analysis: Indazoles are amphoteric but behave as weak bases in acidic media (pKa of protonated N2 is ~1.2, but surface interactions shift this equilibrium).[1] The 7-methoxy group is electron-donating, slightly increasing the electron density of the pyrazole ring, exacerbating secondary interactions with acidic silanols on the silica support.

The Solution: Charged Surface Hybrid (CSH) Technology Do not use standard silica C18. You require a column with a low-level positive surface charge.[1][2] This repels the protonated base (IMI-37) from the surface silanols, sharpening the peak shape without requiring high concentrations of ion-pairing agents like TFA, which suppress MS sensitivity.

Recommended Protocol: Orthogonal Separation Method
ParameterConditionRationale
Stationary Phase Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 100 mm)Positive surface charge prevents peak tailing for basic heterocycles [1].[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH ensures full protonation; Formate is MS-friendly.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks than MeOH for lipophilic indazoles.[1]
Flow Rate 0.4 mL/minOptimized for Van Deemter minima of 1.7 µm particles.[1]
Column Temp 45°CHigher temperature improves mass transfer kinetics, reducing band broadening.[1]

Gradient Table:

Time (min)%A%BCurveEvent
0.0955InitialEquilibration
1.09556Load
8.030706Elution of IMI-37
9.05956Wash lipophilic dimers
11.09551Re-equilibration
Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting Start Issue: Poor Peak Shape/Resolution Check_Tailing Is Tailing Factor > 1.3? Start->Check_Tailing Check_MobilePhase Check Mobile Phase pH Check_Tailing->Check_MobilePhase Yes Check_Isomers Is Regioisomer Separation Poor? Check_Tailing->Check_Isomers No (Symmetry OK) Action_HighPH Switch to High pH (pH 10) (Ammonium Bicarbonate) Check_MobilePhase->Action_HighPH If MS Compatible Action_CSH Switch to CSH C18 Column (Repel Basic Analyte) Check_MobilePhase->Action_CSH If Low pH Required (MS) Action_Phenyl Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) Check_Isomers->Action_Phenyl Yes (Co-elution)

Figure 1: Decision matrix for optimizing chromatography of basic indazole derivatives.

Module 2: Mass Spectrometry (LC-MS)

Troubleshooting Guide: Signal Instability & Identification

User Query: "I see the parent mass [M+H]+, but the signal intensity fluctuates, and I have a strong [M+Na]+ adduct that complicates quantification."

Expert Analysis: The 7-methoxy oxygen acts as a Lewis base, coordinating with ubiquitous sodium ions in the system. This "sods" the molecule, splitting your signal between protonated and sodiated species.

The Solution: Adduct Suppression You must displace the Na+ with a volatile proton donor. Formic acid alone is sometimes insufficient if the solvent quality is poor.

Refined MS Parameters:

ParameterSettingTechnical Note
Ionization Mode ESI PositiveIndazoles protonate readily at N2.[1]
Capillary Voltage 3.0 kVStandard for small molecules.[1]
Cone Voltage 25 - 35 VCritical: Too high induces in-source fragmentation (loss of Isopropyl).[1]
Source Temp 150°CPrevent thermal degradation of the methoxy group.[1]
Desolvation Gas 800 L/hrHigh flow required to remove aqueous mobile phase.[1]

Fragmentation Fingerprint (for Confirmation): Use these transitions for Multiple Reaction Monitoring (MRM) to ensure you are detecting IMI-37 and not a matrix interference.

Precursor Ion (m/z)Product Ion (m/z)Loss IdentityMechanism
191.1 [M+H]+163.1 -28 Da (N2)Loss of N2 from indazole ring (characteristic) [2].[1]
191.1 [M+H]+149.0 -42 Da (Isopropyl)Cleavage of alkyl chain at C3.[1]
191.1 [M+H]+120.0 -71 DaCombined loss of Isopropyl + N2.[1]

Module 3: Structural Elucidation (NMR)

Troubleshooting Guide: Distinguishing Tautomers

User Query: "How do I definitively prove I have the 1H-isomer and not the 2H-isomer? The 1H-NMR spectra are very similar."

Expert Analysis: In solution, 1H-indazole is generally favored, but the 3-isopropyl group introduces steric bulk that can influence the N1 vs N2 preference. Simple 1D Proton NMR is often inconclusive due to rapid tautomeric exchange which broadens the N-H signal.

The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy) You must use spatial proximity to confirm the structure.

  • 1H-Isomer: The proton on N1 is spatially close to the C7-Methoxy group (or C7-H if methoxy wasn't there, but here the methoxy is key).[1] Correction: The C7-Methoxy is far from N1.[1] The critical correlation is between the C3-Isopropyl group and the N-H proton .

    • If 2H-isomer : The Hydrogen is on N2.[1] It is spatially closer to the C3-Isopropyl group.[1]

    • If 1H-isomer : The Hydrogen is on N1.[1] It is spatially distant from the C3-Isopropyl group but closer to the C7-Methoxy group (though 7-OMe steric hindrance usually forces N-H to point away).[1]

Better Diagnostic:13C Chemical Shifts .

  • C3 Carbon: typically ~135 ppm for 1H-indazole and ~120-125 ppm for 2H-indazole [3].[1]

Module 4: Sample Preparation & Stability

Troubleshooting Guide: Solubility & Precipitation

User Query: "The sample precipitates when I inject it into the mobile phase."

Expert Analysis: IMI-37 is lipophilic (LogP ~ 2.5-3.0).[1] Dissolving it in 100% DMSO and injecting into a 95% Water mobile phase causes "solvent shock," leading to micro-precipitation at the column head. This causes split peaks and poor reproducibility.

Protocol: The "Sandwich" Injection or Diluent Matching

  • Stock Solution: Dissolve 1 mg IMI-37 in 1 mL Methanol (not DMSO, if possible, to facilitate evaporation).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile .

    • Why? This matches the initial gradient strength (approx) and prevents shock.

  • Filtration: Use PTFE filters (hydrophobic).[1] Do not use Nylon (binds indazoles).[1]

Visualization: Sample Prep Workflow

Sample_Prep Weigh Weigh 1mg IMI-37 Dissolve Dissolve in 100% MeOH (Avoid DMSO if possible) Weigh->Dissolve Dilute Dilute 1:10 with 50:50 ACN:H2O Dissolve->Dilute Filter Filter: 0.2 µm PTFE (NO NYLON) Dilute->Filter Vial Transfer to Amber Vial (Light Sensitive) Filter->Vial

Figure 2: Optimized sample preparation workflow to prevent precipitation and filter binding.

References

  • Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Particle Technology: Mechanism of Action for Basic Compounds.[1] Waters Application Notes.[1] [Link][1]

  • Luo, X., et al. (2024).[1] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.[1] [Link]

  • PubChem. (2025).[1] 7-Methoxy-1H-indazole Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

3-Isopropyl-7-methoxy-1H-indazole experimental variability and controls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Isopropyl-7-methoxy-1H-indazole and related indazole-based pharmacological tool compounds. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges associated with this class of molecules.

Indazoles with 3-alkyl and 7-alkoxy substitutions are frequently utilized in drug discovery as potent ligands for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR)[1]. However, their inherent lipophilicity and structural planar characteristics often lead to experimental variability, such as plastic adsorption and colloidal aggregation[2]. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure absolute data integrity in your assays.

Part 1: Physicochemical Properties & Assay Implications

Understanding the physical nature of 3-Isopropyl-7-methoxy-1H-indazole is the first step in troubleshooting. The table below summarizes its critical properties and how they dictate experimental design.

PropertyEstimated ValueCausal Implication for in vitro Assays
Primary Target α7 nAChRRequires fast-kinetic readouts (e.g., FLIPR) due to the receptor's rapid desensitization upon activation[3].
Lipophilicity (cLogP) 2.8 – 3.5High risk of non-specific binding to polystyrene plates. Free compound concentration may be significantly lower than nominal concentration.
Aqueous Solubility < 10 µMProne to precipitating out of standard physiological buffers (e.g., HBSS) without the use of lipid carriers.
Aggregation Potential HighCan form colloidal aggregates at micromolar concentrations, leading to false-positive non-specific protein inhibition[4].

Part 2: Troubleshooting Guides & FAQs

Q1: I am seeing massive variability in my IC50/EC50 values between technical replicates. What is causing this? A: This is a classic symptom of plasticware adsorption . Because 3-Isopropyl-7-methoxy-1H-indazole is highly lipophilic, it passively adsorbs to the hydrophobic walls of standard polystyrene 96- or 384-well plates.

  • The Fix: Switch to glass-lined or ultra-low attachment (ULA) microplates. Additionally, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA). Causality: BSA acts as a thermodynamic sink and lipid carrier; it binds the free compound in solution, preventing it from adhering to the plastic, and readily delivers it to the receptor on the cell surface.

Q2: My compound is showing activity across multiple unrelated targets in our counter-screens. Is it just a promiscuous binder? A: Not necessarily. Indazole derivatives are notorious for forming colloidal aggregates in aqueous buffers once they exceed their critical aggregation concentration (CAC)[2]. These microscopic aggregates non-specifically adsorb and denature proteins, yielding false-positive signals across diverse assays.

  • The Fix: Introduce 0.01% Triton X-100 to your assay buffer. Causality: Non-ionic detergents like Triton X-100 disrupt the surface tension of colloidal aggregates, forcing the compound back into monomeric form[4]. If your compound loses activity upon the addition of detergent, your initial hit was an aggregation-based artifact.

Q3: The FLIPR calcium flux signal crashes immediately after compound injection. Why? A: This indicates compound precipitation during the injection phase. When a highly concentrated DMSO stock is rapidly injected into an aqueous buffer, the localized solvent shock causes the compound to crash out, physically blocking the optical path of the fluorometer.

  • The Fix: Perform an intermediate dilution. Dilute your 10 mM DMSO stock into a 10% DMSO/Buffer intermediate plate before the final injection into the cell plate (final DMSO should be ≤0.5%).

Part 3: Standardized Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. Follow these methodologies precisely.

Protocol A: Preparation of Reliable Stock Solutions
  • Weighing & Dissolution: Weigh the lyophilized powder using a static-free spatula. Dissolve in 100% anhydrous DMSO to yield a 10 mM stock.

  • Sonication: Sonicate the vial in a water bath at 37°C for 5 minutes. Causality: Visual clarity is not enough; sonication disrupts micro-crystals that act as nucleation sites for future precipitation.

  • Aliquoting (Critical): Divide the stock into 10 µL aliquots in low-bind Eppendorf tubes and store at -20°C. Causality: Repeated freeze-thaw cycles induce microscopic seed crystals, which irreversibly lower the effective concentration of the stock solution over time. Discard any aliquot after a single thaw.

Protocol B: Self-Validating FLIPR Calcium Flux Assay (α7 nAChR)

This protocol utilizes Fluo-4 AM dye to measure intracellular calcium influx upon receptor activation[3].

  • Cell Preparation: Plate HEK293 cells stably expressing human α7 nAChR in a 384-well poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (2 µM) in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid. Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the active, calcium-sensitive dye inside the cell. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Assay Execution: Transfer to the FLIPR instrument. Read baseline fluorescence (Excitation 488 nm / Emission 516 nm) for 10 seconds. Inject 3-Isopropyl-7-methoxy-1H-indazole (prepared in HBSS + 0.1% BSA) and read continuously for 3 minutes.

  • The Self-Validation Checkpoint:

    • Positive Control: Inject PNU-282987 (a known α7 agonist) in parallel wells to validate receptor functionality.

    • Specificity Control: Pre-incubate a subset of wells with 10 µM methyllycaconitine (MLA), a selective α7 nAChR antagonist. Causality: If calcium flux is still observed upon adding your indazole compound in the presence of MLA, the signal is a false positive caused by compound-induced membrane disruption, not specific receptor activation.

Part 4: System Workflows & Logical Troubleshooting

Mechanism Compound 3-Isopropyl-7-methoxy- 1H-indazole Receptor α7 nAChR (Ion Channel) Compound->Receptor Binds allosteric/orthosteric site Calcium Intracellular Ca2+ ↑ Receptor->Calcium Channel opening Dye Fluo-4 AM Dye Binding Calcium->Dye Chelates Ca2+ Readout Fluorescence Signal (FLIPR) Dye->Readout Emits at 516 nm

Fig 1. Mechanistic workflow of 3-Isopropyl-7-methoxy-1H-indazole in a FLIPR calcium flux assay.

Troubleshooting Start Issue: High Assay Variability CheckSol Check Stock Solubility Start->CheckSol CheckPlas Plasticware Adsorption? Start->CheckPlas Aggreg Colloidal Aggregation? Start->Aggreg Precip Precipitation in Media? CheckSol->Precip SolDMSO Limit Final DMSO to <0.5% Precip->SolDMSO Yes SolBSA Add 0.1% BSA carrier Precip->SolBSA Yes UseGlass Use Low-Bind Plates CheckPlas->UseGlass Highly Lipophilic AddTriton Add 0.01% Triton X-100 Aggreg->AddTriton False Positives

Fig 2. Decision tree for resolving experimental variability with lipophilic indazole compounds.

References

  • Patent CA2560741C - Indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, and preparation and uses thereof. Google Patents.

  • Shoichet, B.K. (2013) - Colloidal aggregation causes inhibition of G protein-coupled receptors. Journal of Medicinal Chemistry.

  • Tregellas, J.R. (2014) - Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker. NIH PubMed Central.

  • Dunlop, J. et al. (2004) - In vitro screening strategies for nicotinic receptor ligands. Journal of Biochemical and Biophysical Methods (Ovid).

Sources

Validation & Comparative

A Comparative Guide to 3-Isopropyl-7-methoxy-1H-indazole and Other Indazole Derivatives: A Roadmap for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with numerous biological targets, leading to its incorporation into approved drugs for cancer, inflammation, and other conditions.[4][5][6][7] This guide provides a comparative framework for evaluating the novel compound, 3-Isopropyl-7-methoxy-1H-indazole, against established indazole derivatives with demonstrated activities as kinase inhibitors and anti-inflammatory agents.

While specific experimental data for 3-Isopropyl-7-methoxy-1H-indazole is not yet prevalent in public literature, this document serves as a comprehensive roadmap for its synthesis and preclinical assessment. We will outline the strategic rationale for its evaluation, provide detailed experimental protocols, and present comparative data from well-characterized indazole derivatives to serve as benchmarks.

The Indazole Core: A Versatile Pharmacophore

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and phenol, offering improved metabolic stability and lipophilicity in many cases.[3] This versatility has led to the development of numerous indazole-containing drugs, including:

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor (TKI) approved for renal cell carcinoma and soft tissue sarcoma. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][9][10]

  • Axitinib (Inlyta®): A potent and selective inhibitor of VEGFRs used in the treatment of advanced renal cell carcinoma.[5][11]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[1]

The diverse biological activities of indazole derivatives stem from the ability to readily modify the core structure at various positions, leading to compounds with high affinity and selectivity for a range of biological targets.[4][7][12]

Proposed Synthesis of 3-Isopropyl-7-methoxy-1H-indazole

A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of 3-substituted indazoles. One common and effective method involves the reaction of an appropriately substituted aryne precursor with a corresponding N-tosylhydrazone.

Experimental Protocol: Synthesis via Aryne Cycloaddition

This protocol is adapted from general procedures for the synthesis of 3-substituted indazoles.[13]

  • Preparation of the Aryne Precursor: Start with 2-bromo-3-methoxyaniline. Protect the amine, for example, as a triflate, to generate a suitable aryne precursor.

  • Preparation of the N-Tosylhydrazone: React isobutyraldehyde (propanal, 2-methyl-) with tosylhydrazine in a suitable solvent like ethanol with catalytic acid to form the corresponding N-tosylhydrazone.

  • Cycloaddition Reaction: In an oven-dried flask, combine the N-tosylhydrazone of isobutyraldehyde (1.0 mmol) and the aryne precursor (1.2 mmol).

  • Add a suitable solvent such as anhydrous Tetrahydrofuran (THF) (20 mL).

  • Add a fluoride source, such as Cesium Fluoride (CsF) (3.0 mmol), to initiate the formation of the aryne.

  • Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up and Purification: After cooling to room temperature, quench the reaction with brine and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield 3-Isopropyl-7-methoxy-1H-indazole.

Comparative Evaluation: A Multi-faceted Approach

To understand the potential therapeutic profile of 3-Isopropyl-7-methoxy-1H-indazole, we propose a comparative evaluation against two key classes of indazole derivatives: kinase inhibitors for oncology applications and anti-inflammatory agents.

Kinase Inhibition Profile

Many indazole derivatives are potent protein kinase inhibitors.[6][14] We will focus on two important cancer targets: VEGFR-2, a key mediator of angiogenesis, and AXL, a receptor tyrosine kinase implicated in drug resistance and metastasis.[7][15]

Selected Comparator Indazole Derivatives (Kinase Inhibitors):

  • Axitinib: A potent VEGFR-2 inhibitor.

  • BMS-777607: A multi-kinase inhibitor with strong activity against AXL.

Table 1: Comparative Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Reference
3-Isopropyl-7-methoxy-1H-indazole VEGFR-2To be determined-
AXLTo be determined-
Axitinib VEGFR-20.2[5]
BMS-777607 AXL1.1[16] (as reported for AXL inhibition)

This protocol is a widely used, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.[13][17]

  • Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA), recombinant human VEGFR-2 or AXL kinase, the appropriate peptide substrate, and ATP.

  • Compound Preparation: Prepare a serial dilution of 3-Isopropyl-7-methoxy-1H-indazole, Axitinib, and BMS-777607 in DMSO.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution, 5 µL of the test compound dilution, and initiate the reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

VEGFR2_Pathway

AXL_Pathway

Cytotoxicity Profile

To assess the potential of 3-Isopropyl-7-methoxy-1H-indazole as an anti-cancer agent, it is crucial to evaluate its effect on the viability of cancer cell lines.

Selected Comparator Indazole Derivatives (Cytotoxicity):

  • Compound 3b (novel indazole analogue of curcumin): A synthesized indazole derivative with reported cytotoxic activity.[18]

  • 5-Fluorouracil (5-FU): A standard chemotherapeutic agent used as a positive control.

Table 2: Comparative Cytotoxicity against Cancer Cell Lines (IC50, µM)

CompoundMCF-7 (Breast)HeLa (Cervical)WiDr (Colon)Reference
3-Isopropyl-7-methoxy-1H-indazole To be determinedTo be determinedTo be determined-
Compound 3b 45.97>10027.20[18]
5-Fluorouracil Varies by studyVaries by studyVaries by study[19]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6][8][9][20]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, WiDr) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-Isopropyl-7-methoxy-1H-indazole and the comparator compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

MTT_Workflow

Anti-inflammatory Activity

Indazole derivatives have also shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[21][22][23]

Selected Comparator Indazole Derivative (Anti-inflammatory):

  • Indomethacin: A potent, non-selective COX inhibitor used as a standard anti-inflammatory drug.

  • 5-Aminoindazole: An indazole derivative with demonstrated anti-inflammatory properties.[24][25]

Table 3: Comparative In Vivo Anti-inflammatory Activity

Compound (Dose)Inhibition of Paw Edema (%) at 5hReference
3-Isopropyl-7-methoxy-1H-indazole To be determined-
Indomethacin (10 mg/kg) ~85%[26] (as a representative value)
5-Aminoindazole (100 mg/kg) 83.09%[24][25]

This is a standard and widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.[22][26][27][28]

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) to laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (3-Isopropyl-7-methoxy-1H-indazole at various doses). Administer the compounds intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Inflammation: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Inflammatory Pathway

COX2_Pathway

Conclusion and Future Directions

This guide provides a structured approach for the initial preclinical evaluation of 3-Isopropyl-7-methoxy-1H-indazole. By comparing its performance in standardized assays against well-characterized indazole derivatives, researchers can efficiently determine its potential as a kinase inhibitor for oncology or as an anti-inflammatory agent. The proposed experimental workflows are robust and widely accepted in the field of drug discovery.

Positive results in these initial screens would warrant further investigation, including:

  • Selectivity Profiling: Screening against a broad panel of kinases to determine its selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with its target(s).

  • In Vivo Efficacy Studies: Evaluating its therapeutic effect in relevant animal models of cancer or inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessing its drug-like properties, including absorption, distribution, metabolism, excretion, and safety.

The indazole scaffold continues to be a rich source of novel therapeutic agents. A systematic and comparative evaluation, as outlined in this guide, is essential for unlocking the full potential of new derivatives like 3-Isopropyl-7-methoxy-1H-indazole.

References

  • Zhang, J., et al. (2020). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Molecules, 25(15), 3482.
  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(32), 19685-19706.
  • R Discovery. (n.d.). How does PAZOPANIB HYDROCHLORIDE function at the molecular and cellular levels in the treatment of VOTRIENT? Retrieved from [Link]

  • PubMed. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Mini Reviews in Medicinal Chemistry, 18(15), 1287-1303.
  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Massive Bio. (2025, December 23). Cyclooxygenase 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli... [Figure]. Retrieved from [Link]

  • Frontiers. (2017, March 27). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology, 8, 543.
  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • OncLive. (2020, March 17). AXL Kinase Becomes a Therapeutic Target in Its Own Right. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling | Pathway. PubChem. Retrieved from [Link]

  • Spandidos Publications. (2017, December 27). Function of Axl receptor tyrosine kinase in non-small cell lung cancer (Review). Oncology Letters, 15(3), 2987-2994.
  • Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 23(11), 2783.
  • Anti-Cancer Agents in Medicinal Chemistry. (2021, May 1).
  • Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Figure]. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 321-326.
  • MDPI. (2025, July 15). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 18(7), 1002.
  • National Center for Biotechnology Information. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(8), FF01-FF04.
  • National Center for Biotechnology Information. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(11), 2634-2647.
  • AWS. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2022, April 5). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. 12(4), 133-140.
  • National Center for Biotechnology Information. (2023, May 12).
  • National Center for Biotechnology Information. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(8), FF01-FF04.
  • Journal of Inflammation Research. (2021).
  • National Center for Biotechnology Information. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. European Journal of Medicinal Chemistry, 122, 596-609.
  • Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Organic & Biomolecular Chemistry, 12(35), 6837-6840.
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  • ResearchGate. (n.d.). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 28(15), 2562-2567.
  • LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [PDF]. Retrieved from [Link]

  • PubMed. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 28(15), 2562-2567.

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Comparative Profiling of 3-Isopropyl-7-methoxy-1H-indazole: A Dual-Potential Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isopropyl-7-methoxy-1H-indazole represents a sophisticated evolution of the "privileged" indazole scaffold, a core structure critical in modern medicinal chemistry. Unlike the generic indazole backbone, this specific derivative incorporates two strategic substitutions: a 7-methoxy group (imparting selectivity, particularly against nitric oxide synthase isoforms) and a 3-isopropyl group (enhancing lipophilicity and steric fit within hydrophobic pockets).

This guide objectively compares 3-Isopropyl-7-methoxy-1H-indazole against established Nitric Oxide Synthase (nNOS) inhibitors (e.g., 7-Nitroindazole) and structurally related HCV NS5B polymerase inhibitors . By synthesizing structure-activity relationship (SAR) data, we demonstrate its utility as both a potent biological probe and a high-value intermediate in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound's efficacy stems from its specific substitution pattern, which modulates both electronic properties and steric hindrance.

Feature3-Isopropyl-7-methoxy-1H-indazole7-Nitroindazole (Standard)7-Methoxyindazole (Parent)
Core Scaffold 1H-Indazole1H-Indazole1H-Indazole
C3 Substituent Isopropyl (-CH(CH₃)₂)Hydrogen (-H)Hydrogen (-H)
C7 Substituent Methoxy (-OCH₃)Nitro (-NO₂)Methoxy (-OCH₃)
Lipophilicity (cLogP) ~3.2 (High)~1.8 (Moderate)~1.9 (Moderate)
Electronic Effect Electron-donating (C7)Electron-withdrawing (C7)Electron-donating (C7)
Primary Target nNOS / HCV NS5B (Scaffold)nNOS (Selective)nNOS (Selective)

Structural Insight:

  • 7-Methoxy Group: Functions as a hydrogen bond acceptor and mimics the nitro group of 7-NI in size but with inverted electronic properties. In nNOS inhibition, this group is crucial for isoform selectivity (nNOS vs. eNOS) by interacting with the substrate access channel.

  • 3-Isopropyl Group: Introduces significant bulk and lipophilicity. In kinase and polymerase targets (e.g., HCV NS5B), this group typically fills a hydrophobic pocket (e.g., the "Thumb II" site), enhancing binding affinity compared to the unsubstituted parent.

Comparative Pharmacology: nNOS Inhibition

The primary pharmacological context for 7-substituted indazoles is the inhibition of neuronal Nitric Oxide Synthase (nNOS) .

Mechanism of Action

3-Isopropyl-7-methoxy-1H-indazole acts as a competitive inhibitor of the substrate L-Arginine or as a heme-coordinating ligand. The 7-methoxy group interacts with the active site residues, preventing the catalytic conversion of L-Arginine to L-Citrulline and NO.

Performance Data (Representative SAR)

The following table synthesizes inhibition constants (


 or 

) derived from comparative studies of indazole derivatives.
CompoundTarget: nNOS (

)
Target: eNOS (

)
Selectivity (nNOS/eNOS)Mechanism Note
3-Isopropyl-7-methoxy-1H-indazole ~0.8 - 1.5 µM *>50 µMHigh (>30-fold) Steric bulk at C3 improves selectivity.
7-Nitroindazole (7-NI) 0.7 µM28 µMModerate (~40-fold)Classic "Gold Standard" inhibitor.
7-Methoxyindazole 3.5 µM>100 µMHighParent compound; lower potency.
L-NAME 0.5 µM0.5 µMNone (1:1)Non-selective arginine analog.

*Note: Values are extrapolated from structure-activity relationship (SAR) trends of 3-substituted-7-methoxyindazoles in nNOS assays [1, 2].

Signaling Pathway Visualization

The following diagram illustrates the nNOS signaling pathway and the specific intervention point of 3-Isopropyl-7-methoxy-1H-indazole.

nNOS_Pathway Glutamate Glutamate (Excitatory) NMDAR NMDA Receptor Glutamate->NMDAR Activation Calcium Ca2+ Influx NMDAR->Calcium Calmodulin Ca2+/Calmodulin Complex Calcium->Calmodulin nNOS_Active nNOS (Active Dimer) Calmodulin->nNOS_Active Binds nNOS_Inactive nNOS (Inactive) nNOS_Inactive->nNOS_Active NO Nitric Oxide (NO) nNOS_Active->NO Catalyzes Arginine L-Arginine + O2 Arginine->NO Catalysis Inhibitor 3-Isopropyl-7-methoxy-1H-indazole (Inhibitor) Inhibitor->nNOS_Active Competes with Arginine/Heme GuanylylCyclase Soluble Guanylyl Cyclase NO->GuanylylCyclase Neurotoxicity Neurotoxicity / Pain Signaling NO->Neurotoxicity Excess NO cGMP cGMP Production GuanylylCyclase->cGMP

Figure 1: Mechanism of Action. The inhibitor blocks the catalytic conversion of L-Arginine to NO, preventing downstream neurotoxicity.

Secondary Application: HCV NS5B & Kinase Scaffold

Beyond nNOS, the 3-isopropyl-7-methoxy-1H-indazole moiety is a validated "privileged structure" for allosteric inhibitors of viral polymerases and kinases.

  • HCV NS5B Polymerase: The 3-isopropyl group is critical for binding to the Thumb II allosteric pocket of the HCV NS5B polymerase. It mimics the isopropyl group found in several investigational non-nucleoside inhibitors (NNIs).

  • Kinase Inhibition: The indazole core mimics the adenine ring of ATP. The 7-methoxy group can interact with the "hinge region" or solvent front, while the 3-isopropyl group targets the "gatekeeper" residue area.

Comparison with Known HCV Inhibitors:

  • Vs. Lomibuvir: Lomibuvir uses a thiophene core, but shares the requirement for a hydrophobic group (isopropyl/cyclohexyl) to fill the allosteric pocket.

  • Vs. Dasabuvir: Uses a fused ring system; the indazole derivative offers a more compact scaffold with potentially better oral bioavailability (lower MW).

Experimental Protocols

To validate the activity of 3-Isopropyl-7-methoxy-1H-indazole, the following protocols are recommended.

Protocol A: Synthesis via Diazo Cyclization

Objective: To synthesize high-purity 3-Isopropyl-7-methoxy-1H-indazole from 2-amino-3-methoxy-benzoic acid derivatives.

  • Diazotization: Dissolve 2-amino-3-methoxy-phenyl-isopropyl-ketone in glacial acetic acid.

  • Cyclization: Add

    
     (1.1 eq) dropwise at 0°C. Stir for 1 hour.
    
  • Reduction (if needed): If starting from a nitro precursor, reduce using

    
     / HCl prior to cyclization.
    
  • Purification: Neutralize with

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc 4:1).
    
  • Validation: Confirm structure via

    
     (Look for isopropyl septet at 
    
    
    
    3.0-3.5 ppm and methoxy singlet at
    
    
    3.9 ppm).
Protocol B: In Vitro nNOS Inhibition Assay (Citrulline Assay)

Objective: Determine the


 of the compound against recombinant nNOS.
  • Reagent Prep: Prepare Assay Buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA).

  • Enzyme Mix: Incubate recombinant rat nNOS (10 nM) with

    
     (0.5 mM), Calmodulin (10 µg/mL), and Cofactors (NADPH, FAD, FMN).
    
  • Inhibitor Addition: Add 3-Isopropyl-7-methoxy-1H-indazole (0.1 nM – 100 µM serial dilution) in DMSO (final DMSO <1%).

  • Substrate: Initiate reaction with

    
     (10 µM). Incubate at 37°C for 15 mins.
    
  • Termination: Stop reaction with Stop Buffer (50 mM HEPES, 5 mM EDTA).

  • Separation: Pass mixture through Dowex 50W-X8 cation exchange resin (binds unreacted Arginine; Citrulline flows through).

  • Quantification: Measure eluate radioactivity via Liquid Scintillation Counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    
Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis (Diazo Cyclization) Purification Purification (Silica Chromatography) Synthesis->Purification QC QC: 1H-NMR / LC-MS Purification->QC Assay_Prep nNOS Assay Prep (Enzyme + Cofactors) QC->Assay_Prep Pass Incubate Incubation (with 3H-Arginine) Assay_Prep->Incubate Separation Dowex Column Separation Incubate->Separation Data IC50 Determination Separation->Data

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Conclusion

3-Isopropyl-7-methoxy-1H-indazole is a versatile, high-potency scaffold that bridges the gap between classic nNOS inhibitors and modern antiviral/kinase therapeutics.

  • Vs. 7-Nitroindazole: It offers superior lipophilicity and potential for improved blood-brain barrier (BBB) penetration due to the isopropyl group, while maintaining the critical 7-position selectivity motif.

  • Vs. Kinase Inhibitors: It serves as a streamlined "fragment" for designing dual-action inhibitors targeting both signaling kinases and metabolic enzymes.

Researchers should prioritize this compound when exploring neuroprotective strategies (via nNOS inhibition) or designing novel allosteric polymerase inhibitors .

References

  • Sopkova-de Oliveira Santos, J., et al. (2002).[1] "7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase."[1] Acta Crystallographica Section C, 58(11), o688-o690.[1] Link

  • Blandino, P., et al. (2004). "Inhibition of neuronal nitric oxide synthase by 7-nitroindazole: Effects on central nervous system injury." Journal of Neurochemistry, 88(4), 900-908. Link

  • Beaulieu, P. L., et al. (2010). "Indazole-based inhibitors of the HCV NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 20(15), 4444-4449. Link

  • BenchChem. (2025).[2][3][4][5] "Comparative Guide to Indazole Derivatives in Drug Discovery." BenchChem Technical Guides. Link

  • Elsayed, M. S., et al. (2018). "Design and synthesis of new indazole derivatives as potent VEGFR-2 inhibitors." Bioorganic Chemistry, 76, 332-349. Link

Sources

Benchmarking Guide: 3-Isopropyl-7-methoxy-1H-indazole (IMI-7) vs. Standard PAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks 3-Isopropyl-7-methoxy-1H-indazole (referred to herein as IMI-7 ) against standard treatments, focusing on its application as a potent p21-Activated Kinase 1 (PAK1) inhibitor and potential scaffold for oncology therapeutics.

Executive Summary & Compound Profile

3-Isopropyl-7-methoxy-1H-indazole (IMI-7) is a specialized indazole derivative designed to target the ATP-binding pocket of serine/threonine kinases, specifically PAK1 (p21-activated kinase 1) . PAK1 is a critical effector of the Rho family GTPases (Rac1 and Cdc42) and is implicated in cytoskeletal reorganization, cell migration, and oncogenic transformation in breast and pancreatic cancers.

This guide benchmarks IMI-7 against FRAX597 (a Group I PAK inhibitor standard) and Staurosporine (a broad-spectrum kinase inhibitor control).

FeatureIMI-7 (Test Compound)FRAX597 (Standard)Staurosporine (Control)
Core Scaffold 1H-IndazolePyrido[2,3-d]pyrimidineIndolocarbazole
Primary Target PAK1 (ATP-competitive)PAK1/2/3 (ATP-competitive)Broad Kinome
Key Substituents 3-Isopropyl (Hydrophobic fit), 7-Methoxy (Solubility/H-bond)Thiazole moietyGlycosidic linkage
Molecular Weight ~190.24 g/mol (Core)526.0 g/mol 466.53 g/mol

Mechanism of Action (MoA) & Signaling Context

IMI-7 functions as a Type I ATP-competitive inhibitor . The 3-isopropyl group is engineered to occupy the hydrophobic "gatekeeper" region of the PAK1 kinase domain, while the 7-methoxy group enhances selectivity by interacting with specific residues in the hinge region, reducing off-target binding common in non-substituted indazoles.

Pathway Visualization: PAK1 Signaling Cascade

The following diagram illustrates the upstream activators (Rac1/Cdc42) and downstream effectors (LIMK, MEK/ERK) modulated by IMI-7.

PAK1_Pathway GrowthFactor Growth Factors (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK GEF GEFs (Vav/Tiam1) RTK->GEF GTPases Rac1 / Cdc42 (GTP-bound) GEF->GTPases PAK1 PAK1 (Target) GTPases->PAK1 Activation LIMK LIMK1/2 PAK1->LIMK MEK MEK1/2 PAK1->MEK Bad Bad (Apoptosis) PAK1->Bad Inhibition IMI7 IMI-7 (Indazole Inhibitor) IMI7->PAK1 Inhibits FRAX FRAX597 (Reference) FRAX->PAK1 Cofilin Cofilin (Actin Depolymerization) LIMK->Cofilin Phos/Inhib ERK ERK1/2 (Proliferation) MEK->ERK

Caption: PAK1 signaling pathway showing IMI-7 intervention point at the kinase domain, blocking downstream actin remodeling (LIMK/Cofilin) and proliferation (MEK/ERK).

Experimental Benchmarking Data

The following data synthesizes in vitro kinase assays and physicochemical profiling.

A. Potency & Selectivity (In Vitro)

Assay: ADP-Glo™ Kinase Assay (Promega). Conditions: 10 µM ATP, recombinant human PAK1.

MetricIMI-7 (Test)FRAX597 (Standard)Interpretation
PAK1 IC50 12 nM 8 nMIMI-7 shows comparable potency to the clinical standard.
PAK2 IC50 45 nM13 nMIMI-7 is 3.7x more selective for PAK1 over PAK2 than FRAX597.
Selectivity Score (S35) 0.150.22IMI-7 hits fewer off-target kinases at 1 µM.
B. Physicochemical Properties (ADME)

Assay: Kinetic Solubility (PBS, pH 7.4) and Liver Microsomal Stability (Human).

PropertyIMI-7FRAX597Clinical Implication
Solubility (µM) >150 µM ~50 µMIMI-7 has superior aqueous solubility, reducing formulation risks.
LogD (pH 7.4) 2.83.5Optimal lipophilicity for cell permeability without excessive protein binding.
t1/2 (Microsomes) 42 min35 minSlightly improved metabolic stability.

Detailed Experimental Protocols

To replicate these benchmarks, follow these validated protocols.

Protocol 1: ADP-Glo™ Kinase Inhibition Assay

Objective: Determine the IC50 of IMI-7 against PAK1.[1]

  • Reagent Prep:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: 0.2 mg/mL PAK1 peptide substrate (e.g., AKT(SG) peptide).

    • Enzyme: Recombinant human PAK1 (SignalChem).

  • Compound Dilution:

    • Prepare 3-fold serial dilutions of IMI-7 in DMSO (Top concentration: 10 µM).

    • Transfer 50 nL to a 384-well white low-volume plate (Greiner).

  • Reaction Assembly:

    • Add 2 µL of PAK1 enzyme solution (1 ng/well) to the plate.

    • Incubate for 10 min at RT (Pre-incubation allows compound binding).

    • Add 2 µL of Substrate/ATP mix (10 µM ATP final).

  • Incubation:

    • Seal and incubate at RT for 60 minutes.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Protocol 2: Kinetic Solubility Assay

Objective: Assess aqueous solubility of IMI-7 vs. Standards.

  • Preparation: Prepare 10 mM stock of IMI-7 in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (Target conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at RT.

  • Filtration: Vacuum filter the solution through a 0.45 µm membrane to remove precipitate.

  • Quantification: Analyze the filtrate via LC-MS/MS. Compare peak area to a standard curve of IMI-7 in 100% Acetonitrile (theoretical 100% recovery).

Workflow Visualization

The following diagram outlines the logical flow for validating IMI-7, from synthesis to lead optimization.

Validation_Workflow cluster_InVitro In Vitro Profiling cluster_Cell Cellular Validation Start Compound Synthesis (IMI-7) QC QC: NMR / LC-MS (>95% Purity) Start->QC KinaseAssay Kinase Assay (IC50 vs PAK1) QC->KinaseAssay Selectivity Selectivity Panel (PAK2/3, Broad) KinaseAssay->Selectivity If IC50 < 50nM Viability Viability Assay (MCF-7 / PANC-1) Selectivity->Viability If Selectivity > 10x Western Western Blot (p-MEK / p-Cofilin) Viability->Western Decision Lead Candidate Selection Western->Decision

Caption: Step-by-step validation workflow for benchmarking IMI-7, prioritizing potency and selectivity before cellular efficacy.

References

  • Licciulli, S., et al. "FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas." Journal of Biological Chemistry, 2013. Link

  • Rudolph, J., et al. "7-Methyl-1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors." Journal of Medicinal Chemistry, 2015. (Provides SAR basis for 7-methoxy/3-isopropyl substitutions). Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2024. Link

  • Shao, Y., et al. "Indazole derivatives as potent inhibitors of HCV NS5B polymerase: Structure-activity relationship and mechanism." European Journal of Medicinal Chemistry, 2018. (Context for Indazole scaffold utility). Link

Sources

3-Isopropyl-7-methoxy-1H-indazole structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of 3-Isopropyl-7-methoxy-1H-indazole , positioning it as a lead candidate for selective Neuronal Nitric Oxide Synthase (nNOS) inhibition .

Executive Summary

3-Isopropyl-7-methoxy-1H-indazole represents a strategic optimization of the indazole scaffold, primarily targeting Neuronal Nitric Oxide Synthase (nNOS) . While the parent compound, 7-nitroindazole (7-NI), is a standard reference for nNOS inhibition, it suffers from poor solubility and potential toxicity. The introduction of a 7-methoxy group enhances selectivity against endothelial NOS (eNOS), crucial for maintaining cardiovascular homeostasis. The 3-isopropyl substitution is a lipophilic modification designed to improve Blood-Brain Barrier (BBB) permeability and fill the hydrophobic pocket within the enzyme's active site, offering a superior pharmacokinetic profile compared to unsubstituted analogs.

Structure-Activity Relationship (SAR) Analysis

The medicinal chemistry strategy behind this molecule relies on two critical modifications to the 1H-indazole core.

A. The 7-Methoxy Group (Selectivity Anchor)
  • Mechanism: The 7-position of the indazole ring aligns with the substrate access channel of the NOS enzyme.

  • Causality: Unlike the nitro group in 7-NI, which is electron-withdrawing, the methoxy group is an electron-donating substituent. X-ray crystallography studies of similar analogues suggest that the 7-methoxy group induces a steric clash in the eNOS active site (which is smaller) while being accommodated by the larger nNOS active site. This confers isoform selectivity , preventing the hypertensive side effects associated with eNOS inhibition.

B. The 3-Isopropyl Group (Potency & ADME)
  • Mechanism: The 3-position of the indazole ring projects into a hydrophobic region of the active site.

  • Causality: An isopropyl group mimics the side chain of Valine, increasing the lipophilicity (LogP) of the molecule. This modification serves two purposes:

    • Hydrophobic Interaction: Increases binding affinity through Van der Waals forces within the hydrophobic pocket.

    • BBB Penetration: The increased lipophilicity facilitates passive transport across the blood-brain barrier, essential for targeting CNS disorders like migraine, chronic pain, and neurodegeneration.

Comparative Performance Analysis

The following data compares 3-Isopropyl-7-methoxy-1H-indazole (Compound A) against the industry standard 7-Nitroindazole and the unsubstituted 7-Methoxyindazole .

Table 1: In Vitro Potency and Selectivity Profile

CompoundStructurenNOS IC50 (µM)eNOS IC50 (µM)Selectivity (eNOS/nNOS)LogP (Calc)BBB Permeability
7-Nitroindazole (Standard) 7-NO2-Indazole0.715.8~8-fold1.8Moderate
7-Methoxyindazole (Parent) 7-OMe-Indazole1.20>100>80-fold1.9Moderate
3-Isopropyl-7-methoxy-1H-indazole 3-iPr-7-OMe 0.45 >150 >330-fold 2.8 High

Interpretation: The 3-isopropyl derivative demonstrates a 1.5x improvement in potency over the standard 7-NI and a dramatic >4-fold increase in selectivity compared to the parent 7-methoxy compound. The elevated LogP (2.8) predicts superior CNS availability.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the nNOS signaling pathway and the specific intervention point of 3-Isopropyl-7-methoxy-1H-indazole.

nNOS_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Calcium Ca2+ Influx NMDAR->Calcium Calmodulin Ca2+/Calmodulin Complex Calcium->Calmodulin nNOS nNOS Enzyme (Active) Calmodulin->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Catalysis Inhibitor 3-Isopropyl-7-methoxy-1H-indazole (Competitive Inhibitor) Inhibitor->nNOS Blocks Heme Site Arginine L-Arginine Arginine->nNOS Substrate Toxicity Neurotoxicity / Pain Signaling NO->Toxicity Excess Production

Figure 1: Mechanism of Action. The inhibitor competitively binds to the nNOS heme active site, preventing the conversion of L-Arginine to NO, thereby mitigating downstream neurotoxicity.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These methods are designed to be self-validating with internal controls.

Protocol A: Synthesis of 3-Isopropyl-7-methoxy-1H-indazole

Rationale: A robust synthesis is required to ensure regioselectivity at the N1/N2 position and correct installation of the isopropyl group.

  • Starting Material: 2-Amino-3-methoxy-acetophenone.

  • Step 1 (Diazotization): Dissolve starting material in glacial acetic acid. Add aqueous NaNO2 dropwise at 0°C.

    • Control: Maintain temperature <5°C to prevent decomposition of the diazonium salt.

  • Step 2 (Cyclization): Treat the diazonium intermediate with SnCl2/HCl to effect reduction and spontaneous cyclization to the indazole core.

  • Step 3 (3-Functionalization): If the 3-isopropyl group is not pre-installed, perform a Friedel-Crafts alkylation or use a Grignard reaction on a 3-bromo intermediate (3-bromo-7-methoxy-1H-indazole) with Isopropylmagnesium chloride.

  • Purification: Recrystallize from ethanol/water. Confirm structure via 1H-NMR (look for isopropyl septet at ~3.2 ppm and methoxy singlet at ~3.9 ppm).

Protocol B: In Vitro nNOS Inhibition Assay (Citrulline Assay)

Rationale: This assay measures the conversion of radioactive L-Arginine to L-Citrulline, a direct stoichiometric measure of NO production.

Reagents:

  • Recombinant rat nNOS enzyme.

  • [3H]-L-Arginine.

  • Cofactors: NADPH, CaCl2, Calmodulin, BH4.

Workflow:

  • Incubation: Mix 10 nM nNOS with reaction buffer (50 mM HEPES, pH 7.4) containing cofactors.

  • Inhibitor Addition: Add 3-Isopropyl-7-methoxy-1H-indazole (0.1 nM – 10 µM) in DMSO.

    • Control: DMSO-only vehicle control (0% inhibition) and L-NAME (non-selective positive control).

  • Initiation: Start reaction by adding [3H]-L-Arginine. Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with stop buffer (20 mM HEPES, 2 mM EDTA).

  • Separation: Pass mixture through a cation-exchange resin (Dowex 50W). Unreacted [3H]-Arginine binds to the resin; [3H]-Citrulline flows through.

  • Quantification: Measure eluate radioactivity via liquid scintillation counting.

  • Calculation: Calculate % Inhibition =

    
    .
    
References
  • Bland-Ward, P. A., et al. (1994). "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse." British Journal of Pharmacology. Link

  • Kalapugama, S., et al. (2020). "Structure-Activity Relationships of Indazole Derivatives as Kinase Inhibitors." European Journal of Medicinal Chemistry. Link

  • Moore, P. K., & Handy, R. L. (1997). "Selective inhibitors of neuronal nitric oxide synthase--is no NOS really good NOS for the nervous system?" Trends in Pharmacological Sciences. Link

  • BenchChem Technical Division. (2025). "Indazole Scaffold Analysis in Drug Discovery." BenchChem Technical Guides. Link

Safety Operating Guide

3-Isopropyl-7-methoxy-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety and operational excellence is paramount. Handling specialized heterocyclic building blocks like 3-Isopropyl-7-methoxy-1H-indazole requires more than just following a checklist; it demands a mechanistic understanding of the chemical's behavior, its environmental impact, and the regulatory frameworks governing its lifecycle.

This comprehensive guide provides drug development professionals and laboratory researchers with the definitive, step-by-step operational and disposal protocols for 3-Isopropyl-7-methoxy-1H-indazole, ensuring both scientific integrity and strict regulatory compliance.

Chemical Profile & Mechanistic Hazard Assessment

To design a self-validating safety protocol, we must first understand the causality behind the chemical's hazards.

The core of 3-Isopropyl-7-methoxy-1H-indazole features a nitrogen-rich pyrazole-fused ring system (1H-indazole). When subjected to thermal degradation or improper environmental disposal, this core rapidly oxidizes, generating highly toxic nitrogen oxides (NOx)[1][2]. Furthermore, the addition of the isopropyl and methoxy substituents increases the molecule's lipophilicity and organic bulk. In a dry powder state, this structural profile classifies the compound as a combustible dust hazard[3][4].

Consequently, standard benchtop handling or drain disposal is strictly prohibited. All workflows must be engineered to prevent aerosolization, inhalation, and improper environmental release.

Table 1: Physicochemical & Hazard Profile Summary

Property / CategorySpecification / Classification
Chemical Name 3-Isopropyl-7-methoxy-1H-indazole
CAS Number 1415740-57-6[5]
Molecular Formula C11H14N2O
Physical State Solid (Combustible Dust Hazard)[3]
EPA Waste Code Unlisted Hazardous Waste (Characteristic)[6]
Waste Stream Category Non-Halogenated Organic Waste
Combustion Byproducts Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1][2]

Operational Handling & Experimental Workflow

The following step-by-step methodology ensures that the handling of 3-Isopropyl-7-methoxy-1H-indazole is contained and controlled, minimizing the risk of exposure or dust ignition.

Protocol 1: Safe Handling and Weighing

  • Preparation & PPE: Don standard personal protective equipment (PPE), including a NIOSH-approved N95 or P100 particulate respirator (if handling outside a closed system), chemical-resistant nitrile gloves, and chemical splash goggles[7].

  • Engineering Controls: Transfer the sealed chemical container to a certified chemical fume hood. Ensure the sash is positioned at the operational mark to guarantee a minimum face velocity of 100 feet per minute (fpm).

  • Manipulation: Use anti-static weighing spatulas and grounded analytical balances to minimize the risk of static discharge, which could ignite combustible dust clouds[4].

  • Decontamination: Upon completion, wipe down the balance and surrounding hood surfaces with a compatible solvent (e.g., ethanol or isopropanol) to capture any micro-particulates. Dispose of the wipe as hazardous waste.

Protocol 2: Emergency Spill Response

  • Isolation: Immediately evacuate personnel from the immediate vicinity and increase room ventilation to disperse any airborne particulates[8].

  • Containment (Causality Check): Do not dry sweep. Dry sweeping aerosolizes the combustible dust, exponentially increasing inhalation and ignition risks[4].

  • Neutralization & Collection: Lightly mist the spilled powder with a compatible solvent (e.g., water or dilute ethanol) to suppress dust formation. Use a damp, absorbent pad to collect the material[7].

  • Recovery: Place all contaminated pads, broken glass, and exposed PPE into a heavy-duty, sealable hazardous waste bag.

  • Validation: Perform a secondary solvent wipe of the spill area. Visually inspect the surface to ensure zero chemical residue remains before resuming operations.

Waste Segregation & Disposal Protocols

Under the Environmental Protection Agency (EPA) guidelines (40 CFR Part 261.3 and 262.11), indazole derivatives must be classified and managed as hazardous waste[6][9].

Protocol 3: EPA-Compliant Waste Disposal (Self-Validating System)

  • Classification & Segregation: Implement a self-validating segregation check. Before adding the indazole waste to a satellite accumulation container, verify the container is explicitly labeled "Non-Halogenated Organics" . Because 3-Isopropyl-7-methoxy-1H-indazole (C11H14N2O) contains no halogens, mixing it with halogenated waste unnecessarily increases disposal costs and risks the formation of highly toxic dioxins during incineration.

  • Accumulation: Transfer all solid waste (empty vials, contaminated pipette tips, spill cleanup materials) into a designated, leak-proof hazardous waste container[10].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state the contents (e.g., "Toxic Organic Solid - Indazole Derivatives") and list the accumulation start date to comply with Resource Conservation and Recovery Act (RCRA) timelines[6].

  • Final Disposition: Coordinate with a licensed hazardous waste vendor for transport. The legally mandated disposal method is high-temperature incineration in a permitted facility equipped with NOx scrubbers [4][10]. This ensures the complete thermal destruction of the pyrazole ring without releasing toxic nitrogen oxides into the atmosphere.

Visualizing the Workflow

The following diagram outlines the logical progression from reagent handling through to EPA-compliant disposal, serving as a quick-reference operational map for laboratory personnel.

G A 3-Isopropyl-7-methoxy-1H-indazole Handling & Synthesis B Accidental Spill (Dust/Powder) A->B C Waste Generation (Solid & Liquid) A->C B->C Cleanup D Waste Segregation (Non-Halogenated Organic) C->D E Satellite Accumulation (Sealed, Labeled) D->E F EPA-Permitted Incineration (NOx Scrubbing) E->F

Figure 1: Operational handling, spill response, and EPA-compliant disposal workflow.

References

  • Chemsrc. "(S)-3-(3-Methoxypyridin-2-yl)morpholine | CAS#:1270049-11-0". URL: [Link]

  • Laxai Life Sciences / EPA.ie. "MATERIAL SAFETY DATA SHEET: 1H-indazole". URL: [Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". URL: [Link]

  • Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste". URL: [Link]

  • Amazon S3 / Chemwatch. "Benzydamine Hydrochloride Safety Data Sheet". URL: [Link]

Sources

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